molecular formula C6H13NO B146632 N,N-Diethylacetamide CAS No. 685-91-6

N,N-Diethylacetamide

Cat. No.: B146632
CAS No.: 685-91-6
M. Wt: 115.17 g/mol
InChI Key: AJFDBNQQDYLMJN-UHFFFAOYSA-N
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Description

N,N-Diethylacetamide (CAS 685-91-6) is a high-purity, polar aprotic solvent of significant interest in scientific research. It is recognized for its exceptional solvating power, high boiling point (182–186°C), and thermal stability, making it a versatile medium for demanding chemical reactions . In pharmaceutical research, it serves as a superior solvent for the synthesis of complex intermediates and Active Pharmaceutical Ingredients (APIs), often enabling improved reaction rates and higher yields in nucleophilic substitutions and condensation reactions . A notable application is its role as a key solvent in electrochemical research, where its high purity and wide electrochemical window are leveraged in advanced battery and energy storage systems . Beyond its utility as a solvent, recent preclinical studies highlight its potent biological activity. This compound has been shown to inhibit the NF-κB inflammatory pathway, attenuating the LPS-induced secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cellular and ex vivo models . This mechanism underpins its demonstrated efficacy in preventing inflammation-induced preterm birth in established in vivo models, revealing its potential as a novel therapeutic agent for inflammatory disorders . Its metabolism and effects differ from its analog, N,N-Dimethylacetamide (DMA); this compound is predominantly dealkylated by cytochrome P450 2B1 in rat liver microsomes, and its administration can induce the expression of this specific P450 isozyme . This product is For Research Use Only. It is strictly for use in laboratory industrial applications or scientific research and is not intended for the diagnosis, treatment, or prevention of disease in humans or animals.

Properties

IUPAC Name

N,N-diethylacetamide
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InChI

InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3
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InChI Key

AJFDBNQQDYLMJN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO
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DSSTOX Substance ID

DTXSID9020459
Record name N,N-Diethylacetamide
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Molecular Weight

115.17 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name N,N-Diethylacetamide
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Boiling Point

185.5 °C
Record name N,N-DIETHYLACETAMIDE
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Flash Point

170 °F
Record name N,N-DIETHYLACETAMIDE
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Solubility

Sol in water, alcohol; sol in all proportions in ether, acetone, benzene
Record name N,N-DIETHYLACETAMIDE
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Density

0.9130 @ 17 °C
Record name N,N-DIETHYLACETAMIDE
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Vapor Pressure

0.89 [mmHg], 2 MM HG @ 35 °C
Record name N,N-Diethylacetamide
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Color/Form

Colorless liquid

CAS No.

685-91-6
Record name N,N-Diethylacetamide
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Record name N,N-DIETHYLACETAMIDE
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Record name Acetamide, N,N-diethyl-
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Melting Point

LESS THAN 20 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N,N-Diethylacetamide. The information is presented to support research and development activities, offering readily accessible data and standardized experimental protocols.

Physical Properties of this compound

This compound is a colorless to slightly yellow, transparent liquid with a faint odor.[1][2] It is a versatile aprotic solvent with notable solvating power, making it valuable in various laboratory and industrial applications, including pharmaceutical synthesis.[2]

The following table summarizes the key physical properties of this compound, compiled from various sources. This allows for easy comparison of reported values.

PropertyValueConditionsSource(s)
Molecular Formula C₆H₁₃NO[2][3]
Molecular Weight 115.17 g/mol [2][4][5]
Boiling Point 182 - 186 °C1013 hPa[2][3][5][6][7][8]
185.5 °C[1]
186 °C[9]
Melting Point < 20 °C[1][4]
-38 °C[2]
Density 0.908 g/cm³[3]
0.925 g/cm³@ 25 °C[2][7][8]
0.9130 g/cm³@ 17 °C[1]
0.91 g/cm³@ 20 °C[5]
0.92 g/mL[6]
0.904 g/mL[9]
Solubility Soluble in water, alcohol[1][7]
Miscible with water and most organic solvents[2]
Soluble in all proportions in ether, acetone, benzene[1]
53.5 g/L[3][10]
Vapor Pressure 1.2 hPa@ 25 °C[3][5][7][10]
0.89 mmHg[1]
2 mmHg@ 35 °C[1][4]
Refractive Index 1.4374@ 17.4 °C[1]
1.438 - 1.44[4]
1.4400[6][8]
1.4375 - 1.4415@ 20 °C[11]
Flash Point 76 °CClosed cup[3][5]
70.6 °CClosed cup[2]
70 °C[4]
170 °F (76.7 °C)[1]
logP (Octanol/Water Partition Coefficient) 0.34[1]

Experimental Protocols for Determination of Physical Properties

The following are detailed, generalized methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory practices.

This method is suitable for small sample volumes.[12]

Apparatus:

  • Thiele tube or melting point apparatus (e.g., MelTemp)[12][13]

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or hot plate)[14]

  • Mineral oil or other suitable heating bath fluid[14]

Procedure:

  • Fill the small test tube to about half-full with this compound.[15]

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.[15][16]

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[15][16]

  • Insert the assembly into the Thiele tube containing mineral oil, ensuring the heat-transfer fluid is above the level of the sample.[15][16]

  • Gently heat the side arm of the Thiele tube.[16]

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16]

  • Continue heating until a continuous and rapid stream of bubbles is observed.[16]

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16] Record this temperature.

As this compound has a melting point below room temperature, a specialized low-temperature apparatus is required. The general principle using a standard melting point apparatus for solids is described here for context.

Apparatus:

  • Melting point apparatus (e.g., MelTemp or Fisher-Johns)[17]

  • Capillary tubes (sealed at one end)[18]

Procedure:

  • Ensure the sample of this compound is completely solid by cooling it significantly below its expected melting point.

  • Finely powder the solid sample.

  • Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of about 2-3 mm.[17]

  • Place the capillary tube into the heating block of the melting point apparatus.[18]

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[18]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[18] For a pure compound, this range should be narrow.[13]

Apparatus:

  • Pycnometer (for high precision) or a graduated cylinder[19]

  • Analytical balance

Procedure:

  • Measure and record the mass of a clean, dry pycnometer or graduated cylinder.[20]

  • Fill the container with a known volume of this compound. If using a graduated cylinder, carefully read the volume from the bottom of the meniscus.[20] A pycnometer is filled to a specific, calibrated volume.

  • Measure and record the combined mass of the container and the liquid.[20]

  • Calculate the mass of the liquid by subtracting the mass of the empty container.[20]

  • Calculate the density using the formula: Density = Mass / Volume.

  • It is recommended to perform multiple measurements and average the results to improve accuracy.[19] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[19]

Apparatus:

  • Test tubes

  • Vortex mixer (optional)

  • Selection of solvents (e.g., water, ethanol, ether, acetone, benzene)

Procedure:

  • Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL).

  • Agitate the mixture, for instance, by using a vortex mixer, to ensure thorough mixing.

  • Observe the mixture for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

  • If the sample dissolves completely, it is considered soluble. The process can be repeated with increasing concentrations to determine the extent of solubility. Miscibility is often determined by observing if the two liquids form a single phase in all proportions.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)

  • Constant temperature water bath

Procedure:

  • Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach thermal equilibrium. It is crucial to control the temperature, as the refractive index is temperature-dependent.

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid sample such as this compound.

G cluster_0 Sample Preparation and Initial Observation cluster_1 Primary Physical Property Measurements cluster_2 Solubility and Partitioning Behavior cluster_3 Data Compilation and Reporting Sample_Acquisition Acquire this compound Sample Visual_Inspection Visual Inspection (Color, Clarity) Sample_Acquisition->Visual_Inspection Odor_Test Odor Assessment Visual_Inspection->Odor_Test Density Density Measurement Odor_Test->Density Refractive_Index Refractive Index Measurement Odor_Test->Refractive_Index Boiling_Point Boiling Point Determination Odor_Test->Boiling_Point Melting_Point Melting Point Determination (Low Temperature) Odor_Test->Melting_Point Solubility_Screen Solubility Screening (Aqueous & Organic Solvents) Odor_Test->Solubility_Screen Data_Analysis Analyze and Average Results Density->Data_Analysis Refractive_Index->Data_Analysis Boiling_Point->Data_Analysis Melting_Point->Data_Analysis LogP LogP Determination (Octanol-Water Partition) Solubility_Screen->LogP LogP->Data_Analysis Documentation Compile Technical Data Sheet Data_Analysis->Documentation

Caption: Workflow for Physical Property Determination of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N,N-Diethylacetamide (DEA) is a tertiary amide solvent and chemical intermediate with significant applications in organic synthesis, pharmaceutical development, and polymer chemistry.[1][2] This document provides a comprehensive technical overview of its chemical structure, the nature of its covalent and resonance bonding, and its key physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its molecular structure and relevant chemical pathways to support researchers and drug development professionals.

Chemical Identity and Molecular Structure

This compound, also known as N-Acetyldiethylamine, is a synthetic compound with the chemical formula C₆H₁₃NO.[1][2][3] It is a colorless to slightly yellow liquid at room temperature, recognized for its high boiling point and miscibility with water and most organic solvents.[1][2] These properties make it a versatile aprotic solvent for a wide range of chemical reactions.[1]

The molecule consists of an acetyl group (CH₃C=O) bonded to the nitrogen atom of a diethylamine moiety (-N(CH₂CH₃)₂).[2] All atoms are linked through covalent bonds.[2]

Figure 1: Molecular Connectivity of this compound.

Bonding, Resonance, and Molecular Geometry

The core of this compound's chemical behavior lies in the nature of its tertiary amide functional group. The carbonyl carbon and the nitrogen atom are both sp² hybridized. This hybridization, combined with the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system, results in significant resonance stabilization.

This resonance has two major consequences:

  • Planarity: The O=C-N atoms and the atoms immediately attached to them (the acetyl methyl carbon and the two methylene carbons of the ethyl groups) lie in the same plane to maximize p-orbital overlap.

  • Restricted Rotation: The C-N amide bond has significant double-bond character, leading to a substantial rotational energy barrier. This can give rise to distinct NMR signals for the two ethyl groups at lower temperatures.

G cluster_0 Resonance Structure I cluster_1 Resonance Structure II a CH₃-C(=O)-N(CH₂CH₃)₂ b CH₃-C(O⁻)=N⁺(CH₂CH₃)₂ p1->p2

Figure 2: Amide Resonance in this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below. These values are critical for its application as a solvent and for designing reaction and purification protocols.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[1][2][3]
Molecular Weight 115.17 g/mol [1][2][4]
CAS Number 685-91-6[2][3]
Appearance Colorless to slightly yellow liquid[1][2]
Density 0.908 - 0.925 g/cm³ (at 20-25°C)[1][5]
Melting Point -38 °C[1]
Boiling Point 182 - 186 °C (at 1013 hPa)[1][2][5]
Flash Point 70 - 78 °C[1][2]
Refractive Index 1.438 - 1.440[2]
Vapor Pressure 1.2 - 2 mmHg (at 25-35°C)[2][5]
Solubility Miscible with water; soluble in most organic solvents[1]
logP (Octanol/Water) 0.34 - 0.87[2]

Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of this compound. Key data from ¹H NMR and IR spectroscopy are presented below.

Table 2: ¹H NMR Spectral Data Solvent: CDCl₃ (implied)

AssignmentChemical Shift (ppm)MultiplicityIntegration
-CH₃ (Acetyl)~2.08Singlet3H
-N-CH₂ -CH₃ (Methylene)~3.32, ~3.37Quartet4H
-N-CH₂-CH₃ (Methyl)~1.13, ~1.18Triplet6H
Data derived from ChemicalBook.[6] The presence of two sets of signals for the ethyl groups is due to hindered rotation around the amide C-N bond.

Table 3: Key Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C=O (Amide I band)~1640 - 1660Strong, characteristic carbonyl stretch
C-H (Alkyl)~2850 - 3000Stretch
C-N~1400 - 1450Stretch
Characteristic amide carbonyl absorption values are based on standard IR correlation tables and supported by the spectrum available in the NIST WebBook.[3]

Experimental Protocols

This compound is typically synthesized by the acylation of diethylamine with an acetylating agent such as acetyl chloride or acetic anhydride.[2]

Reagents & Equipment:

  • Diethylamine

  • Acetyl Chloride

  • Anhydrous Diethyl Ether (or other inert solvent)

  • Triethylamine (or other non-nucleophilic base)

  • Separatory Funnel, Round-bottom flask, Magnetic stirrer, Condenser

  • Distillation apparatus

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve diethylamine and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice bath to 0 °C to control the exothermic reaction.

  • Addition of Acetylating Agent: Add acetyl chloride (1.0 equivalent), dissolved in anhydrous diethyl ether, dropwise to the stirred solution over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude this compound by fractional distillation under reduced pressure.

Purity assessment is commonly performed using gas chromatography with a Flame Ionization Detector (GC-FID).[1][7] The following protocol is a representative method.

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample DEA Sample Dilute Dilute in Solvent (e.g., Methanol) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL into GC Vial->Inject Separate Separate on Capillary Column Inject->Separate Detect Detect by FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Calculate Purity (%) Integrate->Quantify

Figure 3: Experimental Workflow for GC-FID Analysis.

GC Conditions:

  • Instrument: Gas Chromatograph with FID.

  • Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

    • Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Data Analysis: Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Chemical Reactivity and Metabolic Pathways

As an amide, the primary reaction of this compound is hydrolysis, which can occur under acidic or basic conditions to yield diethylamine and acetic acid. This reaction is generally slow at neutral pH and requires elevated temperatures.

In biological systems, this compound can undergo metabolic transformation. Studies in mice indicate that a key metabolic pathway is oxidative N-dealkylation, where one of the ethyl groups is removed.[4] This process is a common detoxification pathway for many N-alkyl compounds.

parent This compound metabolite N-Ethylacetamide parent->metabolite Oxidative N-Dealkylation (e.g., CYP450) byproduct Acetaldehyde parent->byproduct

Figure 4: Primary Metabolic Pathway of this compound.

References

N,N-Diethylacetamide (CAS 685-91-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Diethylacetamide (CAS 685-91-6), a versatile polar aprotic solvent. This document consolidates critical information on its chemical and physical properties, synthesis, purification, applications, and safety, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a colorless to slightly yellow transparent liquid known for its high boiling point, thermal stability, and excellent miscibility with water and most organic solvents. These properties make it a valuable solvent in a variety of chemical reactions and industrial processes.[1]

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 685-91-6
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Synonyms N-Acetyldiethylamine, Acetic acid diethylamide[2]

Table 2: Physical Properties

PropertyValue
Appearance Colorless to slightly yellow transparent liquid[1]
Boiling Point 182–186 °C[1]
Melting Point -38 °C[1]
Density 0.925 g/cm³ at 25°C[1]
Flash Point 70.6 °C (closed cup)[1]
Solubility Miscible with water and most organic solvents[1]
Viscosity Low viscosity[1]
Vapor Pressure 1.2 hPa at 25 °C

Table 3: Safety and Toxicological Data

ParameterValue
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2]
Oral LD50 (Rat) 1500 mg/kg[2]
Storage Store in a cool, well-ventilated area; avoid direct sunlight and moisture.[1]

Synthesis and Purification

This compound can be synthesized through several routes, most commonly involving the acylation of diethylamine.

Experimental Protocol: Synthesis via Acylation of Diethylamine with Acetyl Chloride

This protocol describes the synthesis of this compound from diethylamine and acetyl chloride.

Materials:

  • Diethylamine

  • Acetyl chloride

  • Pyridine

  • Anhydrous diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethylamine in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add pyridine to the solution.

  • Slowly add acetyl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Diethylamine, Acetyl Chloride, Pyridine reaction Acylation Reaction (Anhydrous Diethyl Ether, 0-10°C) start->reaction 1 workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup 2 drying Drying (Anhydrous MgSO₄) workup->drying 3 evaporation Solvent Evaporation drying->evaporation 4 purification Fractional Distillation evaporation->purification 5 product Final Product: This compound purification->product 6

Synthesis of this compound Workflow

Applications in Research and Development

This compound's properties make it a superior solvent in various applications, including pharmaceutical synthesis, polymer chemistry, and as a medium for specialty chemical reactions.[1]

Pharmaceutical Synthesis

This compound serves as a high-performance polar aprotic solvent in the synthesis of active pharmaceutical ingredients (APIs). Its ability to dissolve complex intermediates and its high boiling point are advantageous for reactions requiring elevated temperatures and long reaction times. In one case study, replacing DMF with this compound in the synthesis of a cardiovascular API resulted in a 34% higher yield and a significant reduction in reaction time.[1]

Polymer Chemistry

This solvent is utilized in the production of high-performance polymers. For instance, it can be used as a solvent for the polymerization of acrylonitrile to produce polyacrylonitrile (PAN) fibers, which are precursors for carbon fibers.

Specialty Chemical Synthesis

This compound is an effective reaction medium for various organic transformations, including transition metal-catalyzed cross-coupling reactions like the Heck reaction. Its thermal stability and compatibility with sensitive reagents are beneficial in these processes.

Application_Workflow cluster_application Application in a Heck Cross-Coupling Reaction reactants Aryl Halide + Alkene reaction_setup Reaction Setup (Inert Atmosphere, Heat) reactants->reaction_setup catalyst Palladium Catalyst + Ligand catalyst->reaction_setup base Base (e.g., Triethylamine) base->reaction_setup solvent This compound (Solvent) solvent->reaction_setup reaction Heck Reaction reaction_setup->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purification Purification (e.g., Chromatography) workup->purification product Coupled Product purification->product

Workflow for a Heck Reaction using this compound

Analytical Characterization

The purity and identity of this compound are typically confirmed using standard analytical techniques.

Table 4: Analytical Methods for Characterization

TechniquePurpose
Gas Chromatography (GC) To determine purity and quantify residual solvents and volatile impurities.[1]
Karl Fischer Titration For precise measurement of water content.[1]
FTIR Spectroscopy To confirm functional groups and identify potential structural analog impurities.[1]
NMR Spectroscopy To elucidate the chemical structure and confirm identity.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) To detect trace metal impurities.[1]

Conclusion

This compound is a versatile and high-performance polar aprotic solvent with significant applications in pharmaceutical and chemical industries. Its favorable physical and chemical properties, combined with its thermal stability, make it an excellent choice for a wide range of synthetic applications. Proper handling and purification are essential to ensure its efficacy and the quality of the final products. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.

References

Spectroscopic Profile of N,N-Diethylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N-Diethylacetamide, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presented in a clear and accessible format to support experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (Acetyl)2.082Singlet3H
CH₂ (Ethyl)3.316Quartet2H
CH₂ (Ethyl)3.370Quartet2H
CH₃ (Ethyl)1.129Triplet3H
CH₃ (Ethyl)1.181Triplet3H

Note: The presence of two distinct signals for the ethyl groups is due to hindered rotation around the amide C-N bond, making the two ethyl groups magnetically non-equivalent.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

Assignment Chemical Shift (δ, ppm)
C=O (Amide)170.1
CH₃ (Acetyl)21.2
CH₂ (Ethyl)41.5
CH₂ (Ethyl)39.8
CH₃ (Ethyl)14.3
CH₃ (Ethyl)13.1

Note: Similar to the ¹H NMR, the non-equivalence of the ethyl groups is also observed in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its amide and alkyl groups.

Table 3: IR Spectroscopic Data for this compound [3][4][5]

Frequency (cm⁻¹) Vibrational Mode Intensity
~2970C-H stretch (Alkyl)Strong
~1645C=O stretch (Amide)Strong
~1450C-H bend (Alkyl)Medium
~1270C-N stretchMedium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 115.17 g/mol .[6]

Table 4: Mass Spectrometry Data for this compound [3]

m/z Relative Intensity (%) Possible Fragment Ion
11533.5[M]⁺ (Molecular Ion)
1005.9[M - CH₃]⁺
864.0[M - C₂H₅]⁺
7215.1[M - C₂H₅CO]⁺ or [CH₃CON(C₂H₅)]⁺
58100.0[CH₂N(C₂H₅)]⁺ (Base Peak)
4432.9[C₂H₅N]⁺
4327.6[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[7] For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale relative to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[8][9]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[10] A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. Alternatively, direct infusion via electrospray ionization (ESI) can be used.[11][12][13]

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for GC-MS or ESI.[12][13]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution Thin_Film Prepare Thin Film (IR) Sample->Thin_Film Dilution Dilute in Volatile Solvent (MS) Sample->Dilution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Thin_Film->IR_Spec MS_Spec Mass Spectrometer Dilution->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Fragmentation_Pathway Proposed Mass Spectrometry Fragmentation of this compound M [C₆H₁₃NO]⁺˙ m/z = 115 m100 [C₅H₁₀NO]⁺ m/z = 100 M->m100 - •CH₃ m72 [C₄H₈NO]⁺ m/z = 72 M->m72 - C₂H₅• m43 [C₂H₃O]⁺ m/z = 43 M->m43 - •N(C₂H₅)₂ m100->m72 - CO m58 [C₃H₈N]⁺ m/z = 58 m72->m58 - CH₂

Caption: Proposed fragmentation of this compound.

References

The Solubility of Organic Compounds in N,N-Diethylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEA) is a versatile, polar aprotic solvent that is gaining increasing attention in the pharmaceutical and chemical industries.[1][2] With a high boiling point, low water content, and excellent miscibility with a wide range of organic compounds, DEA presents itself as a viable alternative to other polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] Its favorable properties make it a suitable medium for organic synthesis, a solvent for polymer processing, and a vehicle for drug delivery.[1][3] This technical guide provides an in-depth look at the solubility of organic compounds in this compound, offering a compilation of available data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

Disclaimer: The following data is illustrative and intended to provide a comparative overview. Actual solubility values can vary based on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any impurities.

CompoundChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
ParacetamolAnalgesic25~20~1.32
IbuprofenNSAID25>50>2.42
SulfadiazineAntibiotic (Sulfonamide)25~5~0.20
DiazepamBenzodiazepine25~15~0.53
TestosteroneSteroid Hormone25~30~1.04

Experimental Protocols for Solubility Determination

The determination of the solubility of an organic compound in this compound is a critical step in various research and development processes. The shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4][5]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a solid organic compound in this compound at a specific temperature.

Materials:

  • The organic compound of interest (solute)

  • This compound (solvent), analytical grade

  • Thermostatically controlled orbital shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Sintered glass filter or syringe filter (pore size appropriate to retain the solid)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Sample Preparation: Add an excess amount of the solid organic compound to a series of screw-capped vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume or weight of this compound to each vial.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, with preliminary studies to determine the time to reach a constant concentration.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle. Centrifugation at the controlled temperature can also be employed to facilitate phase separation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette with a filter tip to avoid transferring any solid particles.

  • Analysis: Determine the concentration of the solute in the withdrawn sample using a suitable analytical method. Gravimetric analysis is a direct and accurate method.

Gravimetric Analysis of the Saturated Solution

Objective: To determine the mass of the dissolved solid in a known volume or mass of the saturated this compound solution.

Procedure:

  • Weighing: Accurately weigh a clean, dry evaporating dish on an analytical balance.

  • Sample Transfer: Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish and re-weigh to determine the mass of the solution.

  • Evaporation: Place the evaporating dish in a well-ventilated fume hood and gently heat to evaporate the this compound. A rotary evaporator or a gentle stream of inert gas can be used to facilitate evaporation.

  • Drying: Once the solvent has evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting or decomposition point of the solute until a constant weight is achieved.

  • Cooling and Final Weighing: Transfer the evaporating dish to a desiccator to cool to room temperature. Once cooled, weigh the dish containing the dry solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of solute / Volume of solution) x 100

    Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound in this compound using the shake-flask method and gravimetric analysis.

Solubility_Determination_Workflow A Weigh excess solid solute B Add known volume of This compound A->B Combine in vial C Seal and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Allow solid to settle or centrifuge D->E F Filter supernatant to remove undissolved solid E->F G Weigh known volume of filtered solution F->G H Evaporate solvent G->H I Dry residue to constant weight H->I J Calculate solubility I->J

Solubility Determination Workflow

References

N,N-Diethylacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylacetamide (DEAE) is a versatile polar aprotic solvent that is gaining increasing attention across the pharmaceutical, polymer, and specialty chemical industries.[1][2] Its favorable combination of a high boiling point, excellent thermal stability, and broad solvency power makes it a compelling alternative to more traditional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), particularly in light of growing regulatory scrutiny of the latter compounds.[1][3][4] This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development settings.

Physicochemical Properties

This compound's utility as a solvent is rooted in its distinct physicochemical properties. A summary of these properties is presented below, alongside a comparison with other common polar aprotic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number685-91-6[5]
Molecular FormulaC6H13NO[2][5]
Molecular Weight115.17 g/mol [2]
AppearanceColorless to pale yellow liquid[2][6]
OdorFaint, characteristic amine-like[5][6]
Boiling Point182-186 °C[2][7]
Melting Point< -20 °C[5]
Flash Point70.6 °C (closed cup)[2]
Density0.925 g/cm³ @ 25°C[2]
Vapor Pressure0.89 mmHg[5]
SolubilityMiscible with water and most organic solvents[2][5]
log Kow0.34[5]

Table 2: Comparative Properties of Polar Aprotic Solvents

PropertyThis compound (DEAE)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)
Boiling Point (°C)182-186[2]153202189
Melting Point (°C)< -20[5]-61-2419
Flash Point (°C)70.6[2]589187
Density (g/cm³)0.925 @ 25°C[2]0.944 @ 25°C1.028 @ 25°C1.100 @ 25°C
Dipole Moment (D)3.83.864.093.96
Dielectric Constant32.036.732.247.2
ToxicityHarmful if swallowed, in contact with skin, or if inhaled[8]Reproductive toxicity[3]Reproductive toxicity[3]Low toxicity

Applications in Research and Industry

This compound's robust properties lend it to a wide array of applications, particularly in demanding chemical processes.

Pharmaceutical Synthesis and API Manufacturing

DEAE is an exceptional solvent for the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates.[1][2] Its high boiling point allows for reactions to be conducted at elevated temperatures, which can improve reaction rates and yields.[6] Furthermore, its excellent solvency for a broad range of organic compounds, including heterocyclic molecules, makes it a suitable medium for a variety of reaction types.[2]

A notable advantage of DEAE in pharmaceutical applications is its improved safety profile compared to DMF and NMP, which are facing increasing regulatory restrictions due to their reproductive toxicity.[3][4] In a case study, a leading pharmaceutical manufacturer replaced DMF with this compound in the synthesis of a cardiovascular API. This substitution resulted in a 34% increase in yield for a critical heterocycle formation step and a reduction in reaction time from 8 to 3.5 hours.[2] The process also demonstrated a 65% reduction in genotoxic impurities, highlighting the potential for DEAE to enhance both the efficiency and safety of pharmaceutical manufacturing.[2]

DEAE is particularly well-suited for:

  • Nucleophilic substitution reactions [2]

  • Condensation and cyclization reactions [2]

  • Transition metal-catalyzed cross-coupling reactions [2]

  • As a stabilizing solvent for sensitive organometallic reagents [2]

Polymer Science and Technology

The ability of this compound to dissolve high-molecular-weight polymers makes it a valuable processing solvent in the polymer industry.[1][9] It is employed in the production of high-performance polymers and fibers where its high boiling point and thermal stability are advantageous.[2][6] Specific applications include:

  • Spinning solvent for the production of acrylic and polyurethane fibers. [10]

  • Processing solvent for the creation of advanced materials. [1]

  • A medium for polymerization reactions.

Other Industrial Applications

Beyond pharmaceuticals and polymers, DEAE is utilized in various other industrial processes:

  • Agrochemical Development: As a reaction medium and catalyst carrier in the formulation of agrochemicals.[2][6]

  • Extraction Technology: As a powerful extraction solvent for natural products and other valuable compounds.[2]

  • Specialty Chemical Synthesis: As a versatile reaction medium for a range of challenging chemical transformations.[2]

Experimental Protocols

While specific reaction conditions should always be optimized for a particular transformation, the following protocols provide a general framework for the use of this compound in common applications.

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol describes a representative procedure for an SNAr reaction, a common transformation in pharmaceutical synthesis where DEAE can be an effective solvent.

Materials:

  • Aryl halide (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, 1.5 - 2.0 eq)

  • This compound (DEAE), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide, nucleophile, and base.

  • Add a sufficient volume of anhydrous this compound to dissolve or suspend the reactants (typically a concentration of 0.1 to 1.0 M).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and maintain for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for Polymer Dissolution for Film Casting

This protocol outlines a general method for dissolving a high-molecular-weight polymer in this compound for subsequent processing, such as film casting.

Materials:

  • Polymer (e.g., polyacrylonitrile, polyurethane)

  • This compound (DEAE)

  • Beaker or flask with a magnetic stir bar

  • Hot plate with stirring capabilities

  • Casting surface (e.g., glass plate)

  • Drying oven (vacuum or atmospheric)

Procedure:

  • Weigh the desired amount of polymer and place it in a beaker or flask.

  • Add a calculated volume of this compound to achieve the desired polymer concentration (e.g., 5-20% w/v).

  • Begin stirring the mixture at room temperature.

  • If necessary, gently heat the mixture (e.g., 50-80 °C) to facilitate dissolution. Avoid excessive heating that could lead to polymer degradation.

  • Continue stirring until the polymer is completely dissolved, which may take several hours. The resulting solution should be homogeneous and viscous.

  • Allow the polymer solution to cool to room temperature and degas it by letting it stand or by applying a gentle vacuum to remove any trapped air bubbles.

  • Pour the polymer solution onto a clean, level casting surface.

  • Spread the solution evenly to the desired thickness using a casting knife or a similar tool.

  • Place the cast film in a drying oven at a controlled temperature to slowly evaporate the this compound. The drying temperature and time will depend on the specific polymer and the thickness of the film. A vacuum oven can be used to accelerate the drying process at a lower temperature.

  • Once the film is completely dry and solvent-free, carefully peel it from the casting surface.

Visualizations

The following diagrams illustrate key aspects of this compound's structure and application.

molecular_structure Molecular Structure of this compound C1 C H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C2 C C1->C2 O O C2->O N N C2->N C3 C N->C3 C5 C N->C5 H4 H C3->H4 H5 H C3->H5 C4 C C3->C4 H6 H C4->H6 H7 H C4->H7 H8 H C4->H8 H9 H C5->H9 H10 H C5->H10 C6 C C5->C6 H11 H C6->H11 H12 H C6->H12 H13 H C6->H13

Molecular structure of this compound.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Weigh Reactants & Base solvent Add this compound reactants->solvent glassware Dry Glassware glassware->solvent mix Stir at RT solvent->mix heat Heat to Target Temperature mix->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify

A general experimental workflow for a chemical synthesis using DEAE.

sn2_pathway SN2 Reaction in this compound cluster_solvent_effect Role of DEAE (Polar Aprotic) reactants Nu⁻ + R-X solvent_cage Solvated Reactants in DEAE reactants->solvent_cage Solvation transition_state [Nu---R---X]⁻ Transition State solvent_cage->transition_state Backside Attack products Nu-R + X⁻ transition_state->products Inversion of Stereochemistry effect1 • Solvates cations (e.g., counter-ion of Nu⁻) effect2 • Does not strongly solvate anions (Nu⁻) effect3 → High effective nucleophilicity

SN2 reaction pathway highlighting the role of DEAE.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this solvent. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-performance polar aprotic solvent with a favorable combination of physical and chemical properties. Its high boiling point, thermal stability, and broad solvency, coupled with a more favorable safety profile compared to some traditional amide solvents, make it an excellent choice for a wide range of applications in pharmaceutical synthesis, polymer science, and specialty chemical manufacturing. As regulatory pressures on other solvents increase, this compound is poised to become an increasingly important tool for researchers and chemical engineers seeking efficient, robust, and safer chemical processes.

References

An In-depth Technical Guide to the Thermodynamic Properties of N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermodynamic properties of N,N-Diethylacetamide (DEA). The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid at room temperature with a faint odor.[1][2] It is a versatile aprotic solvent used in various chemical syntheses, including pharmaceuticals and agrochemicals.[2][3]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₃NO[2][4]
Molecular Weight 115.17 g/mol [3][5]
CAS Number 685-91-6[4][5][6]
Appearance Colorless to slightly yellow liquid[1][2][3]
Boiling Point 182-186 °C at 1013 hPa[2][5][6][7][8]
185.5 °C[1]
Melting Point < 20 °C[1][2]
-38 °C[3]
Flash Point 76 °C (closed cup)[5][6][7]
70.6 °C (closed cup)[3]
70 °C[2]
170 °F[1]
Solubility Soluble in water, alcohol, ether, acetone, and benzene.[1] Miscible with water and most organic solvents.[3][1][3][8]
53.5 g/l in water[4]
Refractive Index 1.4374 at 17.4 °C[1]
1.438-1.440[2]
n20/D 1.440[7]
1.44[8]

Thermodynamic Data

The following tables summarize key thermodynamic parameters for this compound. The data is critical for understanding the compound's behavior under various temperature and pressure conditions.

Table 2: Density of this compound

Temperature (°C)Density (g/cm³)Source(s)
170.9130[1]
200.91[5][6]
250.925[3][7]

Table 3: Vapor Pressure of this compound

Temperature (°C)Vapor PressureSource(s)
251.2 hPa[4][5][6]
352 mmHg[1][2]
Not Specified0.89 mmHg[1]

Table 4: Other Thermodynamic Properties of this compound

PropertyValue/RangeSource(s)
Enthalpy of Vaporization (Liquid to Gas) Data available from 255 K to 681 K (2 experimental data points)[9][10]
Heat Capacity at Saturation Pressure (Liquid) Data available from 250 K to 667.38 K[9]
Heat Capacity at Constant Pressure (Ideal Gas) Data available from 200 K to 1000 K[9]
Viscosity (Liquid) Data available from 270 K to 680 K[9]
Critical Temperature Critically evaluated recommendations available[9]
Critical Pressure Critically evaluated recommendations available[9]
Critical Density Critically evaluated recommendations available[9]

Note: Specific values for enthalpy of vaporization and heat capacity require access to the full NIST/TRC Web Thermo Tables.

Experimental Protocols

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method is distillation.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • The this compound sample is placed in the distillation flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling, and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the measured atmospheric pressure.

3.2. Determination of Heat Capacity by Calorimetry

Heat capacity, a measure of the amount of heat required to raise the temperature of a substance by a certain amount, is typically determined using a calorimeter.

  • Apparatus: A differential scanning calorimeter (DSC) or an adiabatic calorimeter.

  • Procedure (using DSC):

    • A known mass of this compound is hermetically sealed in a sample pan.

    • An empty pan is used as a reference.

    • The sample and reference pans are heated at a constant rate over the desired temperature range.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • This heat flow difference is directly proportional to the heat capacity of the sample.

3.3. Synthesis of Amides

This compound can be synthesized through the reaction of an acetic acid derivative with diethylamine.[2] A general method for amide synthesis involves the direct condensation of a carboxylic acid and an amine under hydrothermal conditions.[11] This process, known as pyrolysis, involves heating the salt formed from the amine and carboxylic acid to drive off water.[12]

Visualizations

4.1. Phase Transitions of this compound

The following diagram illustrates the phase transitions of this compound as a function of temperature.

G Phase Transitions of this compound Solid Solid (<-38°C) Liquid Liquid (-38°C to 182-186°C) Solid->Liquid Melting Liquid->Solid Freezing Gas Gas (>182-186°C) Liquid->Gas Vaporization Gas->Liquid Condensation G Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_procedure Measurement cluster_result Result A Place DEA and boiling chips in distillation flask B Assemble distillation apparatus A->B C Position thermometer correctly B->C D Gently heat the flask C->D E Observe for boiling and condensation D->E F Record steady temperature E->F G Recorded temperature is the boiling point F->G G Interrelation of Thermodynamic Properties T Temperature (T) H Enthalpy (H) T->H dH = CpdT S Entropy (S) T->S dS = (Cp/T)dT G Gibbs Free Energy (G) T->G dG = -SdT P Pressure (P) P->G dG = VdP V Volume (V) H->G G = H - TS S->G Cp Heat Capacity (Cp)

References

N,N-Diethylacetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N,N-Diethylacetamide (CAS No. 685-91-6). The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid.[1][2] It is a polar aprotic solvent with a faint odor.[2] Its high boiling point and thermal stability make it a useful solvent in various chemical reactions.[2]

PropertyValueReference
Molecular Formula C₆H₁₃NO[1][3]
Molecular Weight 115.17 g/mol [1][4]
Appearance Colorless to slightly yellow transparent liquid[1]
Boiling Point 182-186 °C[1][5]
Melting Point -38 °C[1]
Density 0.925 g/mL at 25 °C[1][3]
Flash Point 70.6 °C (closed cup)[1]
Vapor Pressure 1.2 hPa at 25 °C[6][7]
Solubility Miscible with water and most organic solvents[1][3]
Refractive Index n20/D 1.440[3]

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][7] It is also known to cause skin and serious eye irritation.[4]

MetricValueSpeciesRouteReference
LD50 1500 mg/kgRatOral[4][7][8]
Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited for this compound are not publicly available in the referenced safety data sheets or databases. However, a general methodology for an acute oral toxicity study (as per OECD Guideline 423) would involve the following steps:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are chosen.

  • Dosage: The substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the outcome of the previous dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the study.

  • LD50 Calculation: The LD50 is statistically estimated from the mortality data.

Hazard Identification and GHS Classification

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4[4]
Acute Toxicity, Dermal Category 4[4]
Acute Toxicity, Inhalation Category 4[4]
Skin Corrosion/Irritation Category 2[4]
Serious Eye Damage/Eye Irritation Category 2[4]
Specific target organ toxicity — single exposure Category 3 (Respiratory tract irritation)[4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear suitable protective gloves (e.g., light weight rubber gloves).[7]

    • Body Protection: Wear a lab coat or other protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6] Keep away from heat, sparks, and open flames.[6]

Emergency Procedures

First Aid Measures

A clear and immediate response is critical in case of accidental exposure.

FirstAid cluster_Exposure Exposure Route cluster_Action Immediate Action cluster_FollowUp Follow-up cluster_Medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Artificial_Respiration Give Artificial Respiration if Not Breathing Move_to_Fresh_Air->Artificial_Respiration Wash_Skin Wash Skin with Soap and Water Remove_Clothing->Wash_Skin Continue_Rinsing Continue Rinsing for 15 minutes Rinse_Eyes->Continue_Rinsing Drink_Water Drink 2-4 cupfuls of water Rinse_Mouth->Drink_Water Get_Medical_Aid Get Medical Aid Artificial_Respiration->Get_Medical_Aid Wash_Skin->Get_Medical_Aid Continue_Rinsing->Get_Medical_Aid Drink_Water->Get_Medical_Aid

Caption: First aid procedures for this compound exposure.

Spill Response

In the event of a spill, follow a structured procedure to ensure safety and proper cleanup.

SpillResponse cluster_Initial Initial Response cluster_Containment Containment cluster_Cleanup Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition_Sources Remove Ignition Sources Ventilate->Ignition_Sources Wear_PPE Wear Appropriate PPE Ignition_Sources->Wear_PPE Contain_Spill Contain Spill with Inert Material Wear_PPE->Contain_Spill Absorb Absorb with Sand or Vermiculite Contain_Spill->Absorb Collect Collect in a Suitable Container Absorb->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Clean_Area Clean Spill Area Dispose->Clean_Area

Caption: Workflow for handling an this compound spill.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustible liquid.[7] Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are adequately trained in its safe handling.

References

A Technical Guide to the Commercial Sourcing and Purity of N,N-Diethylacetamide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and analytical methodologies for N,N-Diethylacetamide (DEA). Intended for professionals in research and drug development, this document outlines detailed experimental protocols for purity assessment and summarizes key data in accessible formats.

Commercial Sources and Purity Specifications

This compound is a versatile polar aprotic solvent utilized in a wide range of applications, including as a reaction medium and formulation excipient in the pharmaceutical industry. A variety of chemical suppliers offer DEA at different purity grades to suit diverse research and manufacturing needs. The selection of an appropriate grade is critical to ensure the reproducibility and success of experimental work and the quality of the final drug product.

Below is a summary of commercially available this compound from various suppliers, highlighting their typical purity specifications. It is important to note that specifications can vary by batch and intended application, and it is always recommended to consult the supplier's certificate of analysis (CoA) for precise information.

SupplierGradeTypical Purity (%)Key Specifications/Impurities
Sigma-Aldrich Reagent Grade≥97%Water: ≤0.5%
Anhydrous≥99.5%Water: ≤0.005%
TCI America Reagent Grade>98.0% (GC)-
For Synthesis>99.0% (GC)-
Thermo Fisher Scientific (Alfa Aesar) 99%99%-
Anhydrous, 99.5%99.5%Water: <50 ppm
MilliporeSigma For Synthesis≥99.0%Identity (IR): Passes test
VWR Reagent≥98%-

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is crucial for its application in sensitive research and pharmaceutical development. The following sections provide detailed methodologies for the most common analytical techniques used for purity assessment and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in a sample of this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a broad range of potential impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile impurities and for the accurate quantification of this compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be employed for effective separation of polar and non-polar impurities.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by area percent calculation of the main peak. Impurity profiling can be performed by comparing the chromatogram to that of a reference standard and by characterizing unknown peaks using a diode array detector (DAD) or by collecting fractions for further analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the structure of this compound and can be used for quantitative analysis to determine purity against a certified internal standard.

Methodology:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

    • Add a known quantity of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The choice of standard should be based on its chemical shift not overlapping with the analyte signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Cap the tube and gently invert to ensure complete dissolution.

  • Acquisition Parameters:

    • Nucleus: ¹H

    • Number of Scans: 16 (can be increased for dilute samples)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Pulse Width: Calibrated 90° pulse.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_std = Purity of the internal standard

Purification of this compound

For applications requiring exceptionally high purity, commercially available this compound may need further purification. The most common impurities are water, acetic acid (from synthesis), and other organic byproducts.

Fractional Distillation

Fractional distillation is an effective method for removing impurities with different boiling points from this compound. Distillation under reduced pressure is often preferred to lower the boiling point and prevent thermal decomposition.[1]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.

  • Drying (Optional): If the starting material has a high water content, it can be pre-dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtered before distillation.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask gently.

    • Collect and discard the initial fraction, which will contain lower-boiling impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of this compound will depend on the applied vacuum.

    • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities.

  • Storage: Store the purified this compound over molecular sieves to maintain its anhydrous state and under an inert atmosphere (e.g., nitrogen or argon).

Recrystallization (for solid derivatives or if the compound is solid at low temperatures)

While this compound is a liquid at room temperature, recrystallization principles can be applied if it forms a solid at lower temperatures or for the purification of solid derivatives. A mixed-solvent system is often employed.[2]

Methodology:

  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For a polar compound like DEA, a polar "good" solvent and a non-polar "poor" solvent might be a suitable combination.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent until the solution becomes slightly turbid. If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Visualizing the Workflow

The following diagram illustrates the overall workflow from sourcing this compound to its final purity verification.

G cluster_sourcing Sourcing cluster_purification Purification (Optional) cluster_analysis Purity Analysis Commercial_Suppliers Commercial Suppliers (e.g., Sigma-Aldrich, TCI, Thermo Fisher) Crude_DEA Crude this compound Commercial_Suppliers->Crude_DEA Procurement Fractional_Distillation Fractional Distillation Crude_DEA->Fractional_Distillation Removal of volatile/non-volatile impurities Recrystallization Recrystallization Crude_DEA->Recrystallization For solid derivatives or low-temp solidification GC_MS GC-MS Crude_DEA->GC_MS HPLC HPLC Crude_DEA->HPLC NMR NMR Crude_DEA->NMR Purified_DEA Purified this compound Fractional_Distillation->Purified_DEA Recrystallization->Purified_DEA Purified_DEA->GC_MS Purified_DEA->HPLC Purified_DEA->NMR Purity_Verified Purity Verified DEA GC_MS->Purity_Verified HPLC->Purity_Verified NMR->Purity_Verified

Caption: Workflow for Sourcing, Purification, and Analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for N,N-Diethylacetamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEA), a polar aprotic solvent, presents itself as a potential alternative to commonly used solvents in solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] The selection of an appropriate solvent is critical in peptide synthesis to ensure efficient solvation of the growing peptide chain and reagents, thereby facilitating high coupling efficiencies and minimizing side reactions.[2] This document provides an overview of the properties of DEA, its potential applications in peptide synthesis, and generalized protocols for its use.

DEA's higher boiling point and different polarity compared to DMF may offer advantages in specific applications, such as in the synthesis of "difficult" or hydrophobic peptide sequences where aggregation can be a significant issue.[3] However, it is crucial to note that while DEA is a known solvent, its specific use and quantitative performance in peptide synthesis are not extensively documented in publicly available literature. Therefore, the protocols provided herein are based on standard peptide synthesis methodologies and should be considered as a starting point for optimization.

Properties of this compound

Understanding the physicochemical properties of this compound is essential for its effective application in peptide synthesis. A comparison with standard solvents like DMF and NMP is provided in the table below.

Table 1: Physicochemical Properties of this compound and Common Peptide Synthesis Solvents [4][5]

PropertyThis compound (DEA)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 685-91-668-12-2872-50-4
Molecular Formula C₆H₁₃NOC₃H₇NOC₅H₉NO
Molecular Weight 115.17 g/mol 73.09 g/mol 99.13 g/mol
Boiling Point 182-186 °C153 °C202 °C
Melting Point -40 °C-61 °C-24 °C
Density 0.925 g/mL at 25 °C0.944 g/mL at 25 °C1.028 g/mL at 25 °C
Polarity (Dielectric Constant) 32.136.732.2
Solubility in Water MiscibleMiscibleMiscible

Applications in Peptide Synthesis

Based on its properties as a polar aprotic solvent, this compound can theoretically be employed in various stages of peptide synthesis:

  • Resin Swelling: Adequate swelling of the solid support is crucial for the accessibility of reactive sites.[6] The effectiveness of DEA in swelling various resins (e.g., polystyrene, PEG-based) should be experimentally determined and compared to standard solvents.

  • Amino Acid and Reagent Dissolution: DEA's solvent properties suggest its suitability for dissolving protected amino acids, coupling reagents (e.g., HBTU, HATU), and other additives.

  • Coupling and Deprotection Steps: It can serve as the reaction medium for both the coupling of amino acids and the removal of the Fmoc protecting group.

  • Washing: Efficient washing of the resin between steps is critical to remove excess reagents and byproducts. DEA can be used as a washing solvent.

Potential Advantages
  • Higher Boiling Point: The higher boiling point of DEA compared to DMF may be advantageous for syntheses conducted at elevated temperatures, potentially improving coupling efficiency for sterically hindered amino acids or difficult sequences.[7]

  • Alternative Solvent Profile: For peptides that exhibit poor solubility or aggregation in DMF or NMP, DEA might offer a beneficial alternative solvation environment.[3]

Considerations and Potential Challenges
  • Optimization Required: As DEA is not a conventional solvent for peptide synthesis, significant optimization of reaction times, temperatures, and reagent concentrations may be necessary.

  • Lack of Comparative Data: There is a notable absence of published, peer-reviewed data directly comparing the performance of DEA against DMF or NMP in terms of yield, purity, and racemization levels in peptide synthesis.

  • Racemization: The potential for racemization, particularly of sensitive amino acids, during activation and coupling in DEA needs to be carefully evaluated.[8][9] The choice of base and coupling reagents can significantly influence the extent of racemization.

Experimental Protocols (Generalized)

The following are generalized protocols for Fmoc-based solid-phase peptide synthesis (SPPS) using this compound as the primary solvent. These should be adapted and optimized for specific peptide sequences and scales.

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • This compound (DEA), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DEA

  • Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

  • Activation base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing solvents: DEA, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Precipitation solvent: Cold diethyl ether

Protocol for a Single Coupling Cycle

This protocol outlines the steps for adding one amino acid to the growing peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add sufficient DEA to cover the resin (approx. 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

    • Drain the DEA.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DEA) to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the deprotection step with fresh solution for another 15-20 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DEA (5-7 times).

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DEA.

    • Add the activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be extended or heating may be required for difficult couplings.

    • Monitor the coupling reaction for completion (e.g., using a fresh Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DEA (5-7 times) to remove excess reagents and byproducts.

    • Wash with DCM (3 times) and finally with DEA (3 times) to prepare for the next cycle.

Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

Peptide Cleavage and Precipitation
  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin with DEA, followed by DCM, and then dry the resin thoroughly under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation:

    • Concentrate the filtrate under a stream of nitrogen.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Visualizations

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a representative signaling pathway that a synthesized peptide might modulate.

SPPS_Workflow Start Start with Resin Swell Resin Swelling in DEA Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in DEA) Swell->Deprotection Wash1 Wash with DEA Deprotection->Wash1 Coupling Amino Acid Coupling (in DEA) Wash1->Coupling Wash2 Wash with DEA Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation End Final Peptide Precipitation->End

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS) using this compound (DEA).

Signaling_Pathway Peptide Synthesized Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Activation Second_Messenger->Kinase Target Phosphorylation of Target Proteins Kinase->Target Response Cellular Response Target->Response

Caption: Example of a G-protein coupled receptor (GPCR) signaling pathway that can be modulated by a synthesized peptide ligand.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound possesses physicochemical properties that make it a plausible candidate as a solvent in peptide synthesis, potentially offering an alternative to DMF and NMP, especially for challenging sequences. However, the lack of comprehensive, publicly available data on its performance necessitates a thorough in-house evaluation and optimization for any specific application. The generalized protocols and information provided here serve as a foundational guide for researchers and scientists interested in exploring the utility of DEA in their peptide synthesis workflows. Further research is warranted to fully characterize its advantages and limitations in this critical application.

References

N,N-Diethylacetamide: A Versatile Aprotic Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N,N-Diethylacetamide (DEAE) is a polar aprotic solvent that is gaining increasing attention in the chemical and pharmaceutical industries. With a high boiling point, excellent thermal stability, and miscibility with a wide range of organic solvents and water, DEAE presents a compelling alternative to other common polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).[1] Its robust nature makes it particularly suitable for reactions requiring elevated temperatures and prolonged reaction times.[1] This document provides detailed application notes and protocols for the use of this compound in various organic reactions, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a solvent is crucial for its effective application in organic synthesis. This compound possesses a unique combination of properties that make it a valuable reaction medium.

PropertyValueReference
Chemical Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance Colorless to slightly yellow transparent liquid[2]
Density 0.925 g/cm³ @ 25°C[2]
Boiling Point 182–186°C[2]
Melting Point -38°C[2]
Flash Point 70.6°C (closed cup)[2]
Solubility Miscible with water and most organic solvents[2]
Purity ≥99.0% (GC)[2]

Applications in Organic Synthesis

This compound's properties make it an excellent choice for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions, peptide synthesis, and polymerization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The high boiling point and thermal stability of DEAE are particularly advantageous in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, which often require elevated temperatures to proceed efficiently.[1]

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. While specific protocols detailing the use of this compound are not abundantly available in public literature, its properties align well with the requirements for this reaction. Polar aprotic solvents are known to be effective in Heck reactions.[3]

General Experimental Workflow for a Heck Reaction:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide, Alkene, Base (e.g., Et3N), Pd Catalyst Heating Heat to 80-140 °C Reactants->Heating Dissolve Solvent This compound Solvent->Heating Stirring Stir under Inert Atmosphere Heating->Stirring Maintain Temperature Quenching Quench with H2O Stirring->Quenching After Reaction Completion (TLC) Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Coupled Product Purification->Product SPPS_Workflow cluster_start Initiation cluster_cycle Elongation Cycle cluster_end Termination Resin Resin Swelling in DEAE Deprotection Fmoc Deprotection (e.g., Piperidine in DEAE) Resin->Deprotection Wash1 Wash (DEAE) Deprotection->Wash1 Coupling Amino Acid Coupling (Coupling Reagents in DEAE) Wash1->Coupling Wash2 Wash (DEAE) Coupling->Wash2 Wash2->Deprotection Repeat for each Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After final cycle Product Peptide Cleavage->Product Solvent_Selection cluster_requirements Reaction Requirements cluster_properties DEAE Properties HighTemp High Reaction Temperature Needed HighBP High Boiling Point (182-186 °C) HighTemp->HighBP Matches PolarTransition Polar or Charged Transition State Polar Polar Aprotic Solvent PolarTransition->Polar Matches GoodSolubility Good Solubility of Reagents & Catalysts Miscible Miscible with Many Organic Solvents GoodSolubility->Miscible Matches Aprotic Aprotic Conditions Required Aprotic->Polar Matches Decision Select this compound HighBP->Decision Polar->Decision Miscible->Decision

References

Application Notes and Protocols for High-Temperature Reactions in N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Diethylacetamide (DEAC) as a high-boiling point, polar aprotic solvent for high-temperature chemical reactions. The information is targeted towards professionals in research, scientific, and drug development fields, offering insights into its applications, thermal stability, safety considerations, and relevant experimental protocols.

Introduction to this compound (DEAC)

This compound (DEAC) is a versatile solvent with a high boiling point and excellent thermal stability, making it a suitable medium for a variety of high-temperature chemical transformations.[1][2] Its polar aprotic nature allows it to dissolve a wide range of organic and inorganic compounds, facilitating complex reactions and contributing to higher yields and improved purity of active pharmaceutical ingredients (APIs).[1] DEAC's low volatility at elevated temperatures enhances reaction control and improves safety by minimizing evaporative losses.[3]

Physicochemical Properties and Thermal Stability

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number685-91-6[1]
Molecular FormulaC6H13NO[4]
Molecular Weight115.18 g/mol [4]
Boiling Point180-186 °C[2][4]
Melting Point-45 °C[4]
Flash Point70-76 °C (closed cup)[2]
Density0.91-0.94 g/cm³ at 20-25 °C[2][4]
SolubilityMiscible with water, ethanol, and most organic solvents.[2][4]
Thermal StabilityUp to 200 °C[3][4]

Applications in High-Temperature Synthesis

DEAC's high thermal stability makes it an excellent choice for reactions requiring elevated temperatures, such as in the synthesis of high-performance polymers and in certain organic transformations.

Polyimide Synthesis

One of the primary industrial applications of high-boiling point amide solvents like N,N-Dimethylacetamide (DMAc), a close analog of DEAC, is in the synthesis of polyimides. These thermally stable polymers are often prepared through a one-step high-temperature solution polymerization.[5] This process involves heating a stoichiometric mixture of a dianhydride and a diamine in a high-boiling solvent to temperatures between 180°C and 220°C.[5] The water generated during the imidization reaction is continuously removed, often as an azeotrope with the solvent, to drive the reaction to completion.[5]

Experimental Protocol: One-Step High-Temperature Solution Polymerization of Polyimides (General Protocol)

This protocol is a general guideline based on the synthesis of polyimides in high-boiling amide solvents. Specific monomer concentrations, reaction times, and purification procedures should be optimized for each specific polymer.

Materials:

  • Dianhydride monomer

  • Diamine monomer

  • This compound (DEAC), high purity, anhydrous

  • Nitrogen or Argon gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a Dean-Stark trap with a condenser

Procedure:

  • Ensure all glassware is thoroughly dried before use.

  • Charge the reaction vessel with the diamine monomer and anhydrous DEAC.

  • Begin stirring the mixture under a gentle stream of inert gas to dissolve the diamine.

  • Once the diamine is fully dissolved, add the stoichiometric amount of the dianhydride monomer to the solution.

  • Heat the reaction mixture to 180-220 °C.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Maintain the reaction at this temperature for the time required to achieve the desired molecular weight (this can range from several hours to over a day).

  • Monitor the reaction progress by techniques such as viscosity measurements or gel permeation chromatography (GPC) of aliquots.

  • After the desired polymerization is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polyimide by pouring the viscous solution into a non-solvent such as methanol or ethanol.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature.

Polyimide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers Dianhydride & Diamine Monomers Dissolution Dissolve Diamine in DEAC (Inert Atmosphere) Monomers->Dissolution Solvent This compound (DEAC) Solvent->Dissolution Addition Add Dianhydride Dissolution->Addition Heating Heat to 180-220 °C Addition->Heating Polymerization Polymerization & Water Removal Heating->Polymerization Cooling Cool to Room Temperature Polymerization->Cooling Precipitation Precipitate in Non-solvent Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polyimide Pure Polyimide Product Drying->Polyimide

Palladium-Catalyzed Cross-Coupling Reactions

High-temperature conditions are often employed in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to facilitate the reaction of less reactive substrates.[6][7][8][9] Polar aprotic solvents like DMAc and NMP are commonly used in these reactions.[10][11] Given its similar properties, DEAC is a suitable solvent for such transformations.

General Considerations for High-Temperature Cross-Coupling in DEAC:

  • Inert Atmosphere: These reactions are typically sensitive to oxygen, so it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the experiment.

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical for catalyst stability and activity at high temperatures.

  • Base Selection: A suitable base is required to facilitate the catalytic cycle. The choice of base can influence the reaction outcome and should be selected based on the specific substrates.

Thermal Decomposition and Safety

Safety Precautions for High-Temperature Reactions in DEAC:

  • Ventilation: All high-temperature reactions should be conducted in a well-ventilated fume hood.

  • Inert Atmosphere: In addition to protecting the reaction, an inert atmosphere can help prevent oxidative decomposition of the solvent.

  • Temperature Control: Use a reliable temperature controller to prevent overheating.

  • Pressure Build-up: Be aware of the potential for pressure build-up in sealed reaction vessels due to solvent vapor pressure and any gaseous decomposition products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coat, and chemical-resistant gloves.

Thermal_Decomposition_Pathway DEAC This compound (C6H13NO) Heat High Temperature (> 160-200 °C) Decomposition Thermal Decomposition Heat->Decomposition Products Toxic Fumes (Nitrogen Oxides, etc.) Decomposition->Products

Relevance to Drug Development

The use of high-purity DEAC in pharmaceutical manufacturing can facilitate complex organic reactions, leading to higher yields and improved purity of APIs.[1] Understanding the metabolic fate of the solvent is also critical for drug development professionals.

Metabolism of this compound

Studies on the metabolism of DEAC and its analog DMAc have shown that these compounds are metabolized in the liver by cytochrome P450 (CYP) enzymes.[14][15] The primary metabolic pathway for DEAC is oxidative N-dealkylation, which results in the formation of acetaldehyde.[14] Specifically, DEAC metabolism is predominantly mediated by the CYP2B1/2 isozymes.[14] It is important to note that DEAC has been shown to induce the expression of these enzymes, which could have implications for drug-drug interactions if an API is also metabolized by the same CYP isozymes.[14]

DEAC_Metabolism_Pathway DEAC This compound Dealkylation Oxidative N-Dealkylation DEAC->Dealkylation CYP2B1_2 Cytochrome P450 2B1/2 (in Liver Microsomes) CYP2B1_2->Dealkylation Acetaldehyde Acetaldehyde Dealkylation->Acetaldehyde OtherMetabolites Other Metabolites Dealkylation->OtherMetabolites

Conclusion

This compound is a valuable high-boiling point solvent for a range of high-temperature chemical reactions, particularly in the fields of polymer science and pharmaceutical synthesis. Its thermal stability, coupled with its excellent solvation properties, allows for the efficient synthesis of complex molecules. Researchers and drug development professionals should be mindful of its thermal decomposition products and its metabolic profile to ensure safe handling and to anticipate any potential biological interactions. The provided protocols and data serve as a guide for the effective and safe implementation of this compound in high-temperature applications.

References

Application Notes and Protocols for N,N-Diethylacetamide in Polymer Dissolution and Processing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-Diethylacetamide (DEAE) is a high-performance, polar aprotic solvent with a high boiling point and excellent thermal stability.[1][2][3] Its chemical structure and properties make it a powerful solvent for a wide range of organic and inorganic compounds, including many challenging high-molecular-weight polymers.[1] These characteristics position DEAE as a valuable tool in polymer science, particularly for the dissolution and processing of polymers into various forms such as films, fibers, and membranes. This document provides detailed application notes and experimental protocols for the use of DEAE with several key classes of polymers.

Theoretical Framework: Predicting Polymer Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSPs). The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A polymer is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSPs of a polymer and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra value of less than 7-10 suggests good solubility.

The diagram below illustrates the relationship between the Hansen Solubility Parameters of a polymer and a solvent and the resulting solubility.

cluster_0 Hansen Solubility Parameters (HSP) cluster_1 Solubility Prediction cluster_2 Outcome Polymer Polymer HSP (δD_p, δP_p, δH_p) Calculate_Ra Calculate HSP Distance (Ra) Polymer->Calculate_Ra Solvent Solvent HSP (DEAE) (δD_s, δP_s, δH_s) Solvent->Calculate_Ra Good_Solubility Good Solubility (Ra < 7-10) Calculate_Ra->Good_Solubility Small Distance Poor_Solubility Poor Solubility (Ra > 10) Calculate_Ra->Poor_Solubility Large Distance

Caption: Relationship between HSP and polymer solubility.

The following tables summarize the physicochemical properties of this compound and the Hansen Solubility Parameters for DEAE and selected polymers.

Table 1: Physicochemical Properties of this compound (DEAE)

Property Value Reference
CAS Number 685-91-6 [1][2][3]
Molecular Formula C₆H₁₃NO [1][2]
Molecular Weight 115.18 g/mol [1][4]
Appearance Colorless to pale yellow liquid [1]
Density 0.925 g/cm³ @ 25°C [1]
Boiling Point 182–186 °C [1]
Melting Point -38 °C [1]
Flash Point 76 °C (closed cup) [1]

| Solubility in Water | Miscible |[1] |

Table 2: Hansen Solubility Parameters (HSP) and Predicted Solubility in DEAE

Material δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵) Ra (DEAE) Predicted Solubility in DEAE Reference
This compound (DEAE) 16.4 11.3 7.5 - - [5]
Polyamide 6 (PA6) 17.4 9.6 12.0 5.0 Good [6]
Polyacrylonitrile (PAN) 21.7 14.1 9.1 11.1 Moderate/Borderline [7]

| Cellulose Acetate (CA) | 17.1 | 13.1 | 9.4 | 3.0 | Excellent |[7] |

Note: The HSP values for polymers can vary depending on their specific grade and molecular weight. The Ra values were calculated using the equation provided above.

Application Note & Protocol: Polyamides (PA)

Application Note

Polyamides, particularly aromatic polyamides (aramids) and specialty nylons, are known for their high thermal stability and mechanical strength, but are often difficult to dissolve. The calculated low HSP distance (Ra ≈ 5.0) between Polyamide 6 and DEAE suggests that DEAE is a very effective solvent for this class of polymers. While direct literature on DEAE is limited, its close analog, N,N-Dimethylacetamide (DMAC), is widely used for dissolving various polyamides for applications like fiber spinning and film casting.[8][9] The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can further enhance the solubility of rigid-rod polyamides like aramids in amide solvents. DEAE solutions of polyamides can be used to prepare high-performance films, coatings, and membranes.

Protocol 1: Dissolution of Polyamide 6 in DEAE

Objective: To prepare a homogeneous solution of Polyamide 6 in this compound.

Materials:

  • Polyamide 6 (PA6) pellets or powder, dried under vacuum at 80°C for 12 hours.

  • This compound (DEAE), anhydrous grade.

  • Heating mantle with magnetic stirring.

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Thermometer.

Procedure:

  • Set up the dissolution apparatus in a fume hood.

  • Add the desired volume of DEAE to the round-bottom flask.

  • Begin gentle stirring and nitrogen purging.

  • Slowly heat the solvent to the target temperature (e.g., 80-120°C). The optimal temperature may vary depending on the specific grade of PA6.

  • Once the target temperature is reached, gradually add the dried PA6 polymer to the solvent under continuous stirring. Add the polymer in small portions to prevent agglomeration.

  • Continue stirring at the set temperature until the polymer is completely dissolved. This may take several hours. The solution should be clear and visually homogeneous.

  • Once dissolved, cool the solution to room temperature while maintaining gentle stirring under a nitrogen atmosphere.

  • Store the resulting polymer solution in a sealed container to prevent moisture absorption.

Protocol 2: Casting of Polyamide Films from DEAE Solution

Objective: To prepare a thin, uniform polyamide film by solvent casting.

Materials:

  • Homogeneous polyamide/DEAE solution (from Protocol 1).

  • Glass substrate or petri dish, cleaned and dried.

  • Film casting knife (doctor blade) or pipette.

  • Leveling table.

  • Vacuum oven.

Procedure:

  • Place the clean glass substrate on a perfectly level surface in a dust-free environment.

  • Pour a controlled amount of the polyamide/DEAE solution onto the center of the substrate.

  • If using a casting knife, draw the blade across the substrate at a slow, constant speed to create a film of uniform thickness. If using a pipette, gently tilt the substrate to allow the solution to spread evenly.

  • Allow the majority of the solvent to evaporate at ambient temperature in a ventilated area or fume hood for 12-24 hours. The film should appear solid but may still contain residual solvent.

  • Carefully place the substrate with the cast film into a vacuum oven.

  • Dry the film under vacuum with a stepwise temperature increase, for example:

    • 60°C for 4 hours

    • 80°C for 4 hours

    • 100°C for 4 hours

    • 120°C for 2 hours (or below the glass transition temperature of the polymer).

  • After the drying process, turn off the oven and allow the film to cool to room temperature under vacuum.

  • Carefully peel the dried film from the glass substrate.

Application Note & Protocol: Cellulose Derivatives

Application Note

Cellulose acetate (CA) is a versatile polymer used in films, fibers, and plastics. Its solubility is highly dependent on its degree of acetylation and the chosen solvent. The calculated HSP distance (Ra ≈ 3.0) between cellulose acetate and DEAE is very low, indicating a strong thermodynamic affinity and predicting excellent solubility.[7] This makes DEAE a promising solvent for preparing concentrated CA solutions for casting transparent films with good mechanical properties or for spinning fibers. The solution viscosity can be tailored by adjusting the polymer concentration and the specific grade of cellulose acetate.[10]

Protocol 3: Dissolution of Cellulose Acetate in DEAE

Objective: To prepare a clear, spinnable, or castable solution of Cellulose Acetate.

Materials:

  • Cellulose Acetate (CA) powder, dried at 60°C for 4 hours.

  • This compound (DEAE), anhydrous grade.

  • Beaker or flask with a magnetic stirrer.

  • Roller mixer or shaker (optional, for slow dissolution).

Procedure:

  • Weigh the desired amount of dried Cellulose Acetate powder and place it in the beaker.

  • Add the calculated volume of DEAE to achieve the target concentration (e.g., 10-20 wt%).

  • Begin stirring immediately to wet the powder and prevent clumping. Moderate stirring speed is recommended.

  • Cover the beaker to prevent solvent evaporation and moisture uptake.

  • Continue stirring at room temperature until the polymer is fully dissolved. Gentle heating (40-60°C) can be applied to accelerate the process if necessary. For high molecular weight grades, dissolution may take several hours to a full day.

  • The final solution should be clear, viscous, and free of any undissolved particles.

  • Allow the solution to stand for a few hours to allow any trapped air bubbles to escape before casting or spinning.

Application Note & Protocol: Polyacrylonitrile (PAN)

Application Note

Polyacrylonitrile (PAN) is the primary precursor for high-strength carbon fibers. Its semi-crystalline nature and strong intermolecular dipole-dipole interactions make it soluble in only a limited number of powerful polar aprotic solvents. The calculated HSP distance (Ra ≈ 11.1) for PAN in DEAE is on the borderline of what is typically considered favorable, suggesting that dissolution might be possible but may require heating or the use of co-solvents.[7] Its analog, DMAC, is a well-known solvent for PAN in commercial wet and dry spinning processes.[11] Therefore, DEAE is a strong candidate for developing PAN solutions for fiber spinning, especially for producing precursor fibers for carbonization.

Protocol 4: Generalized Wet-Spinning of Polyacrylonitrile Fibers

Objective: To produce continuous polyacrylonitrile filaments from a DEAE solution via a wet-spinning process.

Materials:

  • Homogeneous PAN/DEAE solution (15-25 wt%).

  • Spinning apparatus including a gear pump, filter assembly, and spinneret.

  • Coagulation bath (e.g., a mixture of DEAE and water, or pure water).

  • Washing baths (deionized water).

  • Drawing units (heated rollers or ovens).

  • Drying oven.

  • Winder.

Procedure:

  • Dope Preparation: Prepare a 15-25 wt% solution of PAN in DEAE as described in Protocol 3, ensuring it is degassed and filtered.

  • Extrusion: Heat the PAN solution (dope) to 50-80°C to reduce viscosity and pump it through a filter and then a spinneret (with fine capillaries) directly into a coagulation bath.

  • Coagulation: The coagulation bath contains a non-solvent for PAN but is miscible with DEAE (e.g., water or a water/DEAE mixture). As the DEAE diffuses out and the non-solvent diffuses in, the PAN precipitates to form solid filaments. The temperature and composition of this bath are critical for fiber morphology.

  • Washing: The coagulated filaments are guided through a series of washing baths, typically containing hot deionized water, to remove residual solvent.

  • Drawing: The washed fibers are stretched between sets of rollers (godets) rotating at different speeds. This process, often performed in a steam or hot air environment, aligns the polymer chains along the fiber axis, which is crucial for developing mechanical strength.

  • Drying & Relaxation: The drawn fibers are dried under tension to remove water and may undergo a final relaxation step to control shrinkage.

  • Winding: The final continuous filaments are collected on a winder.

General Protocols for Solution Characterization

Protocol 5: Determination of Polymer Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of a polymer in DEAE at a specific temperature.

Materials:

  • Dried polymer powder.

  • This compound (DEAE).

  • Small sealed vials.

  • Thermostatically controlled shaker or water bath.

  • Analytical balance.

  • Centrifuge.

  • Pipettes.

  • Aluminum weighing pans.

  • Vacuum oven.

Procedure:

  • Add a known excess amount of the dried polymer to a pre-weighed vial.

  • Add a known volume/mass of DEAE to the vial.

  • Seal the vial tightly and place it in the thermostatically controlled shaker at the desired temperature.

  • Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

  • After equilibration, remove the vial and allow it to stand at the set temperature for any undissolved polymer to settle.

  • If necessary, centrifuge the vial to ensure a clear supernatant.

  • Carefully pipette a known volume of the clear supernatant into a pre-weighed aluminum pan.

  • Dry the pan in a vacuum oven at an appropriate temperature (e.g., 80-100°C) until a constant weight is achieved.

  • The mass of the dried polymer in the pan corresponds to the amount dissolved in the known volume of the supernatant.

  • Calculate the solubility in g/100 mL or g/100 g of solvent.

Protocol 6: Measurement of Intrinsic Viscosity

Objective: To determine the intrinsic viscosity of a polymer in DEAE, which relates to its molecular weight.

Materials:

  • Dilute polymer solutions in DEAE (typically 4-5 concentrations, starting below 1 g/dL).

  • Ubbelohde or similar capillary viscometer.

  • Constant temperature water bath (controlled to ±0.1°C).

  • Stopwatch.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare Solutions: Prepare a stock solution of the polymer in DEAE (e.g., 1 g/dL). Perform serial dilutions to obtain a series of solutions with decreasing concentrations.

  • Measure Solvent Flow Time: Introduce pure DEAE into the clean, dry viscometer. Equilibrate in the constant temperature bath for at least 15 minutes. Measure the flow time (t₀) of the solvent between the two calibration marks. Repeat at least three times to ensure reproducibility.

  • Measure Solution Flow Times: Starting with the most dilute solution, rinse the viscometer with the solution, then fill and equilibrate in the bath. Measure the flow time (t) for each concentration. Repeat measurements for each solution.

  • Calculations:

    • Calculate the relative viscosity: η_rel = t / t₀

    • Calculate the specific viscosity: η_sp = η_rel - 1

    • Calculate the reduced viscosity: η_red = η_sp / c

    • Calculate the inherent viscosity: η_inh = ln(η_rel) / c

  • Extrapolation: Plot both the reduced viscosity and the inherent viscosity against concentration (c). Extrapolate the two resulting lines to zero concentration. The common intercept on the y-axis is the intrinsic viscosity [η].

Visualizations of Experimental Workflows

cluster_prep Solution Preparation cluster_char Solution Characterization Dry_Polymer Dry Polymer Add_DEAE Add DEAE Solvent Dry_Polymer->Add_DEAE Mix_Heat Mix & Heat (under N2) Add_DEAE->Mix_Heat Cool Cool to RT Mix_Heat->Cool Homogeneous_Solution Homogeneous Solution Cool->Homogeneous_Solution Viscosity Measure Viscosity (Protocol 6) Homogeneous_Solution->Viscosity Solubility Determine Solubility (Protocol 5) Homogeneous_Solution->Solubility

Caption: General workflow for polymer dissolution and characterization.

Start Polymer/DEAE Solution Cast Cast Solution onto Level Substrate Start->Cast Evaporate Ambient Evaporation (12-24h) Cast->Evaporate Vacuum_Dry Vacuum Oven Drying (Stepwise Heating) Evaporate->Vacuum_Dry Cool Cool to RT (under vacuum) Vacuum_Dry->Cool Peel Peel Film Cool->Peel Final_Film Freestanding Polymer Film Peel->Final_Film

Caption: Workflow for polymer film casting via solvent evaporation.

Dope Filtered & Degassed PAN/DEAE Solution (Dope) Extrude Extrude through Spinneret Dope->Extrude Coagulate Coagulation Bath (e.g., Water/DEAE) Extrude->Coagulate Wash Washing Baths (Deionized Water) Coagulate->Wash Draw Multi-stage Drawing (Heated Rollers) Wash->Draw Dry Drying Oven Draw->Dry Wind Winding Dry->Wind Fiber PAN Precursor Fiber Wind->Fiber

Caption: Generalized workflow for wet-spinning of PAN fibers.

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. Based on available safety data, users should:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., latex/chloroprene), and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • DEAE is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4]

  • Store in a cool, dry, well-ventilated area away from heat sources.

Disclaimer: The provided protocols are intended as a general guide. Users should consult specific literature for their polymer of interest and perform their own optimization of conditions such as temperature, concentration, and drying/spinning parameters. Always refer to the Safety Data Sheet (SDS) for this compound before use.

References

Applications of N,N-Diethylacetamide in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEAC) is a high-purity, polar aprotic solvent increasingly utilized in pharmaceutical manufacturing. With a high boiling point, excellent thermal stability, and strong solvating power, DEAC offers a favorable alternative to traditional solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), particularly in light of growing regulatory scrutiny of these latter solvents.[1][2] Its chemical properties facilitate a wide range of applications, from serving as a reaction medium in the synthesis of complex active pharmaceutical ingredients (APIs) to its use in the purification and crystallization of final products.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical manufacturing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReferences
Chemical Formula C₆H₁₃NO[6]
Molecular Weight 115.17 g/mol [6]
CAS Number 685-91-6[7]
Appearance Colorless to slightly yellow transparent liquid[6]
Boiling Point 182–186 °C[6]
Melting Point -38 °C[6]
Flash Point 76 °C (closed cup)
Density 0.91 g/cm³ at 20 °C
Vapor Pressure 1.2 hPa at 25 °C
Solubility Miscible with water and most organic solvents[6][8]
Purity (Typical) ≥98.0% (GC)

Core Applications in Pharmaceutical Manufacturing

This compound's primary roles in pharmaceutical manufacturing can be categorized into three main areas: as a reaction solvent, as a reagent, and in purification processes.

Reaction Solvent for API Synthesis

DEAC's high boiling point and excellent thermal stability make it an ideal solvent for chemical reactions requiring elevated temperatures.[2][5] Its polar aprotic nature enhances the rates of various reactions, including nucleophilic substitutions and condensations, leading to improved yields and reduced impurity profiles.[6]

Application Note: Synthesis of Heterocyclic Compounds

Heterocyclic structures are foundational to a vast number of pharmaceuticals. In a case study provided by a chemical supplier, the replacement of DMF with this compound in the synthesis of a cardiovascular API resulted in a significant process improvement.[6]

Key Reported Advantages:

  • Increased Yield: 34% higher yield in a critical heterocycle formation step.[6]

  • Reduced Reaction Time: Reaction time was reduced from 8 hours to 3.5 hours.[6]

  • Improved Purity: A 65% reduction in genotoxic impurities was observed.[6]

Illustrative Experimental Workflow: Heterocycle Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Starting Materials (e.g., amine and carbonyl precursors) Mixing Combine reactants, solvent, and catalyst in reaction vessel Reactants->Mixing Solvent This compound (Solvent) Solvent->Mixing Catalyst Catalyst (if required) Catalyst->Mixing Heating Heat to reaction temperature (e.g., 100-180°C) Mixing->Heating Monitoring Monitor reaction progress (TLC, HPLC) Heating->Monitoring Quenching Cool and quench reaction Monitoring->Quenching Upon completion Extraction Extract product with a suitable organic solvent Quenching->Extraction Purification Purify by chromatography or crystallization Extraction->Purification API Final Heterocyclic API Purification->API cluster_fragments Potential Reactive Fragments DEAC This compound CH "CH" Fragment DEAC->CH e.g., Formylation NC "NC" Fragment DEAC->NC e.g., Cyanation CONEt2 "CONEt2" Fragment DEAC->CONEt2 e.g., Carbamoylation

References

Application Notes and Protocols: N,N-Diethylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEAc) is a versatile organic compound, widely recognized as a high-boiling, polar aprotic solvent.[1][2] Its excellent thermal stability and ability to dissolve a wide range of organic and inorganic compounds make it a valuable medium for various chemical reactions, including pharmaceutical synthesis and polymer chemistry.[1] Beyond its role as a solvent, this compound can also serve as a multipurpose reagent, participating directly in chemical transformations by contributing its constituent atoms to the final product. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 182-186 °C[1]
Melting Point -38 °C[1]
Density 0.925 g/cm³ at 25 °C[1]
Flash Point 70.6 °C (closed cup)[1]
Solubility Miscible with water and most organic solvents[1]

Application 1: Acetyl Group Source in Vilsmeier-Haack Type Reactions

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds using a substituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This reaction can be adapted to introduce other acyl groups by replacing the formamide with a corresponding amide.[4] this compound can be employed as a source of the acetyl group in an analogous transformation, leading to the synthesis of aryl ketones.

The reaction proceeds via the formation of a Vilsmeier-type reagent, a chloroiminium salt, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Logical Workflow for Vilsmeier-Haack Acetylation

G reagents This compound + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Salt) reagents->vilsmeier Formation intermediate Iminium Intermediate vilsmeier->intermediate Electrophilic Attack arene Electron-Rich Arene arene->intermediate product Aryl Ketone intermediate->product Hydrolysis hydrolysis Aqueous Workup (Hydrolysis) hydrolysis->product

Caption: Workflow for Vilsmeier-Haack Acetylation using this compound.

Experimental Protocol: Vilsmeier-Haack Acetylation of Anisole (Adapted from DMAc protocol)

This protocol is adapted from a solvent-free Vilsmeier-Haack procedure using N,N-dimethylacetamide.[5][6]

Materials:

  • This compound (DEAc)

  • Phosphorus oxychloride (POCl₃)

  • Anisole

  • Dichloromethane (DCM)

  • 5% Sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mortar and pestle

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (0.015 mol) to this compound (0.015 mol) in a cooled flask. Stir the mixture for 10-15 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: To the freshly prepared Vilsmeier reagent, add anisole (0.01 mol) in a mortar.

  • Grinding: Grind the reactants vigorously with a pestle at room temperature for 25-30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction mixture by adding 5% sodium thiosulfate solution.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired acetylated anisole.

Reactant/ProductMolar RatioYield (%)
Anisole1.075-85 (expected)
This compound1.5-
POCl₃1.5-

Application 2: Synthesis of Ketones via Reaction with Organometallic Reagents

This compound can serve as an electrophilic source of the acetyl group in reactions with strong nucleophiles like Grignard reagents and organolithium compounds to produce ketones.[7] A key challenge in this transformation is the potential for over-addition of the organometallic reagent to the initially formed ketone, leading to the formation of a tertiary alcohol. Careful control of reaction conditions, such as low temperatures, is crucial to favor the formation of the ketone.

Signaling Pathway for Ketone Synthesis

G deac This compound tetrahedral_int Tetrahedral Intermediate deac->tetrahedral_int organometallic Organometallic Reagent (R-M) organometallic->tetrahedral_int Nucleophilic Addition ketone Ketone tetrahedral_int->ketone Collapse & Elimination of LiNEt₂ workup Aqueous Workup ketone->workup Quench

Caption: Pathway for ketone synthesis from this compound and an organometallic reagent.

Experimental Protocol: Synthesis of Benzophenone from Phenyllithium and N,N-Diethylbenzamide (Analogous Protocol)

Materials:

  • This compound

  • Phenyllithium solution in cyclohexane/ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (10 mmol) in anhydrous THF (20 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add a solution of phenyllithium (1.1 equivalents, 11 mmol) to the stirred solution of this compound over 20 minutes, maintaining the temperature at -78 °C.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield the desired ketone.

Organometallic ReagentSubstrateExpected ProductExpected Yield (%)
PhenyllithiumThis compoundAcetophenoneModerate
n-ButyllithiumN,N-DiethylbenzamideValerophenoneModerate

Note: Yields are expected to be moderate due to the potential for over-addition. The use of a less reactive organometallic reagent or a more sterically hindered amide could improve selectivity for the ketone.

Application 3: Directed ortho-Metalation (DoM)

The amide functional group is a powerful directing group in directed ortho-metalation (DoM) reactions.[8] An N,N-diethylamido group attached to an aromatic ring can direct the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents specifically at the ortho-position.

Workflow for Directed ortho-Metalation

G substrate Aromatic Substrate with -CONEt₂ Directing Group lithiation ortho-Lithiated Intermediate substrate->lithiation base Strong Base (e.g., s-BuLi, TMEDA) base->lithiation Deprotonation product ortho-Substituted Product lithiation->product electrophile Electrophile (E⁺) electrophile->product Electrophilic Quench

Caption: General workflow for Directed ortho-Metalation using an N,N-diethylamido directing group.

Experimental Protocol: ortho-Iodination of N,N-Diethylbenzamide (Adapted from general DoM procedures)

This protocol is based on general procedures for directed ortho-metalation of aromatic amides.[9]

Materials:

  • N,N-Diethylbenzamide

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add N,N-diethylbenzamide (5 mmol) and freshly distilled TMEDA (1.2 equivalents, 6 mmol) dissolved in anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78 °C.

  • Lithiation: Slowly add sec-butyllithium (1.2 equivalents, 6 mmol) to the stirred solution over 15 minutes. Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Electrophilic Quench: Prepare a solution of iodine (1.5 equivalents, 7.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the aryllithium species at -78 °C.

  • Warming and Quenching: After stirring for 30 minutes at -78 °C, allow the reaction to warm to room temperature and then quench with saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain ortho-iodo-N,N-diethylbenzamide.

Directing GroupElectrophileProductExpected Yield (%)
-CONEt₂I₂ortho-Iodo-N,N-diethylbenzamideHigh
-CONEt₂(CH₃)₃SiClortho-Trimethylsilyl-N,N-diethylbenzamideHigh
-CONEt₂CO₂ortho-Carboxy-N,N-diethylbenzamideModerate to High
Conclusion

While this compound is predominantly utilized as a high-performance solvent, its application as a reagent in organic synthesis offers valuable synthetic pathways. It can effectively serve as an acetyl group donor in Vilsmeier-Haack type reactions and in reactions with organometallic reagents for the synthesis of ketones. Furthermore, the N,N-diethylamido group is a powerful directing group for regioselective ortho-functionalization of aromatic rings. The protocols provided herein, based on established methodologies for analogous reagents, offer a foundation for researchers to explore the synthetic utility of this compound in their work. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency.

References

Protocol for the Preparation of Anhydrous N,N-Diethylacetamide for Use in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethylacetamide (DEA) is a high-boiling, polar aprotic solvent increasingly utilized in organic synthesis, pharmaceutical development, and materials science.[1][2][3] Its ability to dissolve a wide range of organic and inorganic compounds makes it a suitable medium for various chemical transformations. For many applications, particularly those involving organometallic reagents, strong bases, or other water-sensitive materials, the use of anhydrous DEA is critical to ensure reaction efficiency and prevent the formation of undesired byproducts. This document provides detailed protocols for drying this compound to the low moisture levels required for such demanding applications. The stability of this compound under normal conditions is good; however, it is incompatible with strong oxidizing agents, and violent reactions are possible with strong bases and acid halides.

Physical Properties of this compound

A summary of the key physical properties of this compound is provided in Table 1. This information is essential for the safe handling and purification of the solvent.

PropertyValue
Chemical Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol
Boiling Point 182-186 °C
Melting Point -38 °C
Density 0.908 g/cm³
Solubility in Water Miscible
Flash Point 76 °C

Data sourced from multiple chemical suppliers and databases.

Pre-Drying and Purification

Commercial grades of this compound may contain impurities such as acetic acid and diethylamine, in addition to water. If the starting material is suspected to contain acidic impurities, a pre-purification step is recommended. One common method for removing acidic impurities from amide solvents is to treat them with a suitable base, such as potassium hydroxide, followed by distillation.[4]

Experimental Protocols for Drying this compound

Two primary methods for achieving anhydrous this compound are detailed below: drying with molecular sieves and distillation from calcium hydride. The choice of method will depend on the required level of dryness, the quantity of solvent to be dried, and the available laboratory equipment.

Method 1: Drying with Activated Molecular Sieves

This method is suitable for removing small to moderate amounts of water and is generally considered safer than using reactive metal hydrides. It is effective for achieving low ppm levels of residual water.

Materials:

  • This compound (commercial grade)

  • 3Å molecular sieves (beads or powder)

  • Oven capable of reaching at least 250 °C

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or other suitable glassware with a tightly sealing stopper

Protocol:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a suitable flask or beaker. Heat in an oven at 250-300 °C for at least 12 hours under a vacuum or with a slow stream of dry nitrogen to remove adsorbed water.

  • Cooling: After activation, allow the molecular sieves to cool to room temperature in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) or under a stream of dry, inert gas.

  • Drying Procedure: a. Place the this compound in a dry Schlenk flask equipped with a magnetic stir bar. b. Add the activated 3Å molecular sieves (approximately 10-20% w/v) to the solvent. c. Seal the flask and stir the mixture at room temperature for at least 24-48 hours under an inert atmosphere. For optimal drying, a longer contact time may be beneficial.

  • Storage: The dried solvent can be stored over the molecular sieves in a tightly sealed container under an inert atmosphere. For use, the required amount of solvent can be carefully decanted or transferred via a cannula.

Method 2: Distillation from Calcium Hydride

Distillation from calcium hydride is a highly effective method for obtaining very dry this compound, suitable for the most moisture-sensitive applications. This procedure should be performed with caution due to the flammable nature of hydrogen gas, which is a byproduct of the reaction between calcium hydride and water.

Materials:

  • This compound (pre-dried with molecular sieves, optional but recommended)

  • Calcium hydride (CaH₂, powder)

  • Dry distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert atmosphere (nitrogen or argon)

  • Magnetic stirrer and stir bar

Protocol:

  • Pre-Drying (Recommended): For this compound with a high initial water content, it is advisable to pre-dry the solvent with activated 3Å molecular sieves as described in Method 1.

  • Apparatus Setup: Assemble a dry distillation apparatus. All glassware must be thoroughly dried in an oven or flame-dried under a stream of inert gas before use.

  • Drying and Distillation: a. Place the this compound and a magnetic stir bar into the distillation flask. b. Under a counterflow of inert gas, cautiously add calcium hydride powder to the solvent (approximately 5-10 g per 100 mL of solvent). c. Stir the mixture at room temperature for several hours or overnight to allow the initial reaction with water to subside. d. Heat the mixture to reflux under a gentle flow of inert gas for at least 2-4 hours. e. After refluxing, distill the this compound under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature (182-186 °C at atmospheric pressure). Discard the initial and final fractions.

  • Storage: The freshly distilled, anhydrous this compound should be collected and stored in a dry, tightly sealed container (e.g., a Schlenk flask with a Teflon stopcock) under an inert atmosphere and over activated 3Å molecular sieves to maintain its dryness.

Verification of Anhydrous Conditions

The final water content of the dried this compound should be determined to ensure it meets the requirements of the intended application. Karl Fischer titration is the standard method for the accurate determination of low levels of water in organic solvents.[5]

Expected Performance of Drying Methods

The efficiency of the drying methods is summarized in Table 2. The final water content is an estimate based on data for the analogous solvent, N,N-Dimethylacetamide, and should be verified experimentally.

Drying AgentTypical ConditionsEstimated Final Water Content (ppm)Notes
3Å Molecular Sieves Stirring for 24-48h at room temp.< 50Effective for removing small amounts of water. Final water content depends on initial purity and contact time.
Calcium Hydride Reflux followed by distillation< 10Highly effective for producing very dry solvent. Requires careful handling due to hydrogen evolution.

Final water content is an estimate and should be confirmed by Karl Fischer titration.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the general workflow for preparing anhydrous this compound and a decision tree to aid in selecting the appropriate drying method.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_verification Verification & Storage start Start: Commercial this compound assess Assess Purity and Water Content start->assess pre_dry Pre-Drying (Optional) (e.g., with K₂CO₃) assess->pre_dry Acidic Impurities? choose_method Choose Drying Method assess->choose_method No Acidic Impurities pre_dry->choose_method method1 Method 1: Molecular Sieves choose_method->method1 Moderate Dryness method2 Method 2: Calcium Hydride + Distillation choose_method->method2 High Dryness verify Verify Water Content (Karl Fischer Titration) method1->verify method2->verify verify->choose_method Redry if needed storage Store Under Inert Atmosphere verify->storage Water Content Acceptable end End: Anhydrous this compound storage->end

Caption: Workflow for the preparation of anhydrous this compound.

Drying_Decision_Tree q1 What is the required level of dryness? ans1 < 10 ppm (Very High Dryness) q1->ans1 ans2 < 50 ppm (Moderate Dryness) q1->ans2 q2 Are you equipped for distillation and handling reactive hydrides? ans3 Yes q2->ans3 ans4 No q2->ans4 ans1->q2 res2 Use Activated 3Å Molecular Sieves ans2->res2 res1 Use Calcium Hydride and Distillation ans3->res1 ans4->res2

Caption: Decision tree for selecting a drying method for this compound.

References

Application Notes and Protocols: N,N-Diethylacetamide in Grignard and Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEA), a polar aprotic solvent, is emerging as a compelling alternative to traditional solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) in a variety of organometallic reactions, including Grignard syntheses. Its high boiling point, excellent thermal stability, and strong solvating power for polar and charged intermediates offer significant advantages in terms of reaction control, safety, and in some cases, improved yields and reaction rates.[1][2] These characteristics make DEA a valuable tool for researchers in organic synthesis and drug development, particularly for reactions requiring elevated temperatures or for processes where solvent loss is a concern.[3][4]

These application notes provide an overview of the utility of this compound in Grignard and other organometallic reactions, including detailed protocols and quantitative data to facilitate its adoption in the laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective implementation as a reaction solvent.

PropertyValueReferences
CAS Number 685-91-6[5]
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 182-186 °C[5]
Density 0.925 g/mL at 25 °C[5]
Flash Point 76 °C (closed cup)[6]
Solubility Miscible with water and most organic solvents[4]

Applications in Organometallic Chemistry

As a Solvent for Grignard Reactions

While traditional ethereal solvents like diethyl ether and THF are commonly used for Grignard reactions, this compound presents several advantages:

  • High Boiling Point: The high boiling point of DEA (182-186 °C) allows for Grignard reactions to be conducted at significantly higher temperatures than in THF (b.p. 66 °C) or diethyl ether (b.p. 34.6 °C).[5][7] This can be particularly beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides.[8]

  • Enhanced Solvation: As a polar aprotic solvent, DEA can effectively solvate the magnesium cation of the Grignard reagent, potentially influencing its reactivity and stability.[4]

  • Safety: The lower volatility of DEA compared to diethyl ether and THF reduces the risk of flammable vapor accumulation.[2]

In Transition Metal-Catalyzed Reactions

This compound has demonstrated significant benefits as a reaction medium for transition metal-catalyzed cross-coupling reactions. Its high thermal stability and ability to dissolve a wide range of organic and inorganic compounds make it well-suited for these applications.[4][9]

A case study highlighted the use of this compound in a palladium-catalyzed coupling process, which resulted in a 95% yield and required 60% lower catalyst loadings compared to previous conditions.[4] The use of DEA also led to superior catalyst stability and a significant reduction in byproduct formation.[4]

In Organolithium Reactions

The use of polar aprotic solvents can influence the aggregation state and reactivity of organolithium reagents.[10] While specific protocols for organolithium reactions in this compound are not widely documented, its properties suggest it could be a suitable solvent for certain applications, particularly those requiring higher temperatures. However, the reactivity of organolithium reagents with the amide functionality of DEA at elevated temperatures should be carefully considered.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of this compound in relevant chemical transformations.

Table 1: Performance in a Palladium-Catalyzed Coupling Reaction [4]

ParameterValue
Yield95%
Catalyst Loading Reduction60%
Key AdvantagesSuperior catalyst stability, reduced byproduct formation

Table 2: Performance in API Synthesis (Heterocycle Formation Step) vs. DMF [9]

ParameterThis compoundDMF
Yield Improvement34% higher-
Reaction Time3.5 hours8 hours
Genotoxic Impurity Reduction65%-
Key AdvantagesImproved batch-to-batch consistency, enhanced product quality

Experimental Protocols

While specific literature examples of Grignard reactions conducted in this compound are scarce, the following general protocol can be adapted. It is crucial to ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere due to the moisture-sensitivity of Grignard reagents.

Protocol 1: General Procedure for the Formation and Reaction of a Grignard Reagent in this compound

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Electrophile (e.g., benzophenone)

  • Anhydrous this compound (DEA)

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF (for comparison or co-solvent if necessary)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

Procedure:

Part A: Formation of the Grignard Reagent

  • Assemble the dry glassware quickly while still warm to minimize moisture absorption. Equip the three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask.

  • Under a positive pressure of inert gas, add a small portion of anhydrous this compound to the flask, just enough to cover the magnesium turnings.

  • Dissolve the organic halide (1.0 equivalent) in anhydrous this compound in the dropping funnel.

  • Add a small amount of the organic halide solution from the dropping funnel to the magnesium turnings.

  • Initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution. Gentle heating with a heat gun may be required to initiate the reaction.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating (if necessary, taking advantage of DEA's high boiling point for unreactive halides) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Electrophile

  • Dissolve the electrophile (e.g., benzophenone, 0.9 equivalents) in anhydrous this compound in the dropping funnel.

  • Cool the Grignard reagent solution in an ice bath.

  • Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Work-up

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up prep1 Dry Glassware prep2 Add Mg Turnings & Iodine prep1->prep2 prep3 Inert Atmosphere (N2/Ar) prep2->prep3 form1 Add Anhydrous DEA prep3->form1 form2 Add Organic Halide Solution form1->form2 form3 Initiate Reaction form2->form3 form4 Maintain Reflux form3->form4 react1 Cool Grignard Reagent form4->react1 react2 Add Electrophile Solution react1->react2 react3 Stir at Room Temperature react2->react3 work1 Quench with Sat. NH4Cl react3->work1 work2 Extraction work1->work2 work3 Drying & Concentration work2->work3 work4 Purification work3->work4

Caption: General workflow for a Grignard reaction.

Signaling Pathway of Nucleophilic Addition

Nucleophilic_Addition reagent Grignard Reagent (R-MgX) intermediate Tetrahedral Intermediate (R-C-O-MgX) reagent->intermediate Nucleophilic Attack carbonyl Carbonyl Compound (C=O) carbonyl->intermediate product Alcohol (R-C-OH) intermediate->product Protonation (Work-up)

Caption: Mechanism of nucleophilic addition of a Grignard reagent to a carbonyl compound.

Conclusion

This compound is a promising, high-boiling point, polar aprotic solvent that offers several potential advantages for Grignard and other organometallic reactions. Its thermal stability, strong solvating power, and improved safety profile compared to more volatile ethereal solvents make it an attractive option for challenging chemical transformations. While specific, detailed protocols in the academic literature are still emerging, the provided general protocol, along with the summarized quantitative data, should serve as a valuable starting point for researchers looking to explore the benefits of this compound in their synthetic endeavors. Further research into the full scope of its applications in this area is warranted and is expected to expand its use in both academic and industrial settings.

References

N,N-Diethylacetamide in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEAC) is a versatile polar aprotic solvent and chemical intermediate that is increasingly finding application in the synthesis of agrochemicals. Its favorable properties, including a high boiling point (182-186°C), excellent thermal stability, and miscibility with a wide range of organic solvents and water, make it a suitable medium for various chemical reactions employed in the development of herbicides, insecticides, and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in agrochemical synthesis, aimed at researchers, scientists, and professionals in the field.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 685-91-6[2]
Molecular Formula C6H13NO[2]
Molecular Weight 115.18 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 182-186 °C[2]
Density 0.92-0.94 g/cm³ at 20°C[2]
Solubility Miscible with water, ethanol, and most organic solvents[2]

Applications in Agrochemical Synthesis

This compound serves two primary roles in the agrochemical industry: as a reaction solvent and as a structural component in the final active ingredient.

As a Reaction Solvent

Due to its high polarity and thermal stability, this compound is an effective solvent for a variety of chemical transformations, including nucleophilic substitution and condensation reactions, which are fundamental in the synthesis of many agrochemicals. Its ability to dissolve a broad spectrum of organic compounds facilitates homogenous reaction conditions, potentially leading to improved yields and purity of the final products.[1]

While specific, detailed public-domain protocols for a wide range of agrochemical syntheses using this compound as the primary solvent are not abundantly available, its utility is highlighted in patent literature for pesticide formulations. For instance, a patent for an agricultural solvent composition specifies a blend containing 40 to 85 weight percent of this compound, underscoring its role as a significant solvent component in commercial formulations.[3]

As a Precursor to Active Ingredients

This compound can also be incorporated into the molecular structure of the final agrochemical product. A notable example is in the synthesis of novel herbicidal compounds.

Research has demonstrated the synthesis of novel carbamoyl triazole herbicides that incorporate the N,N-diethylcarboxamide moiety, which is structurally derived from this compound. These compounds have shown promising herbicidal activity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of this compound in agrochemical synthesis.

Protocol 1: Synthesis of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide

This protocol describes the synthesis of a novel triazole herbicide, which is an N,N-diethylcarboxamide derivative. This illustrates the integration of the N,N-diethylamide group, a core component of this compound, into a herbicidally active molecule.

Reaction Scheme:

G A Arylselenonyl-1H-[1,2,4]triazole C Anhydrous K2CO3, TEA, Anhydrous Acetone A->C B Diethylcarbamoyl chloride B->C D N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide C->D Stirring 2-3h

Caption: Synthesis of a triazole herbicide.

Materials:

  • Arylselenonyl-1H-[1][2][3]triazole

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous acetone

  • Triethylamine (TEA)

  • Diethylcarbamoyl chloride

Procedure:

  • To a solution of the corresponding arylselenonyl-1H-[1][2][3]triazole (0.002 mol) in anhydrous acetone (30 mL), add anhydrous K2CO3 (0.55 g, 0.004 mol).

  • Stir the mixture for 20 minutes.

  • Add triethylamine (0.5 mL) and diethylcarbamoyl chloride (0.41 g, 0.003 mol) sequentially to the mixture.

  • Continue stirring the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide product.

Quantitative Data:

The yields for a series of synthesized N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide derivatives are typically in the range of 40-60%.

Protocol 2: Preparation of a Pesticide Formulation

This protocol outlines the preparation of a stable pesticide formulation using this compound as a key solvent component, as described in patent literature.[3]

Formulation Workflow:

G A Pesticide Active Ingredient E Mixing Vessel A->E B This compound B->E C Co-solvent (e.g., Ethyl 3-ethoxypropionate) C->E D Emulsifier D->E F Homogeneous Pesticide Formulation E->F Stirring until dissolved

Caption: Workflow for pesticide formulation.

Materials:

  • Pesticide active ingredient(s)

  • This compound

  • Co-solvent (e.g., ethyl 3-ethoxypropionate)

  • Emulsifier

Procedure:

  • In a suitable mixing vessel, combine the desired amounts of this compound and the co-solvent.

  • Add the pesticide active ingredient(s) to the solvent mixture while stirring.

  • Continue stirring until the active ingredient is completely dissolved.

  • Add the emulsifier to the mixture and continue to stir until a homogeneous formulation is obtained.

Quantitative Data:

A typical pesticide formulation might consist of the following components by weight:[3]

ComponentWeight Percentage
This compound40 - 85%
Ethyl 3-ethoxypropionate10 - 25%
Pesticide(s)5 - 40%
Emulsifier5 - 15%

Conclusion

This compound is a valuable solvent and intermediate in the field of agrochemical synthesis. Its robust physical and chemical properties make it suitable for a range of applications, from serving as a high-performance reaction medium to being a key structural component of novel active ingredients. The provided protocols offer a starting point for researchers and professionals to explore the utility of this compound in the development of new and effective crop protection solutions. Further research into its application as a primary solvent for a broader range of agrochemical syntheses is warranted.

References

Application Notes and Protocols for N,N-Diethylacetamide as a Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacetamide (DEA) is a polar aprotic solvent with a high boiling point and excellent solvency for a wide range of organic compounds.[1] These properties make it an attractive candidate for use in various chemical processes, including enzymatic reactions where substrate solubility in aqueous media is limited. However, the use of polar aprotic solvents like DEA for biocatalysis presents unique challenges, primarily related to maintaining enzyme structure and activity. This document provides an overview of the potential applications of DEA in enzymatic reactions, along with generalized protocols for enzyme activity screening and reaction optimization. The information is based on the known properties of DEA and analogies drawn from studies in similar polar aprotic solvents, such as N,N-Dimethylformamide (DMF).

Properties of this compound

Understanding the physicochemical properties of DEA is crucial for its application as a solvent in enzymatic reactions.

PropertyValueReference
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Boiling Point 182–186°C[2]
Density 0.925 g/cm³ @ 25°C[2]
Solubility Miscible with water and most organic solvents[2]
Appearance Colorless to slightly yellow transparent liquid[2]

Considerations for Using this compound in Enzymatic Reactions

Polar aprotic solvents like DEA can influence enzyme activity and stability in several ways:

  • Water Stripping: These solvents are hygroscopic and can strip the essential layer of water from the enzyme's surface, which is crucial for maintaining its catalytically active conformation. This can lead to a significant reduction or complete loss of enzyme activity.[3]

  • Enzyme Flexibility: The structure of enzymes may exhibit greater flexibility in polar organic solvents compared to nonpolar ones. While this can sometimes be beneficial, excessive flexibility can lead to denaturation and inactivation.[3]

  • Substrate and Product Solubility: The excellent solvency of DEA can be advantageous for reactions involving hydrophobic substrates or products that are poorly soluble in water.[1]

Due to these factors, careful optimization of reaction conditions, particularly water content, is essential for successful enzymatic catalysis in DEA.

Potential Enzyme Classes for Use in this compound

Based on studies in other organic solvents, the following enzyme classes are potential candidates for use in DEA:

  • Lipases: Lipases are known for their activity in non-aqueous media and are widely used in esterification, transesterification, and amidation reactions.[4][5] Immobilized lipases, such as Candida antarctica Lipase B (CALB), often show enhanced stability in organic solvents.[5][6]

  • Proteases: Some proteases, like Subtilisin, have been shown to be stable and active in polar organic solvents such as DMF, especially when stabilized through immobilization or protein engineering.[7][8]

Experimental Protocols

The following are generalized protocols for screening and optimizing enzymatic reactions in DEA. These should be considered as starting points and will require empirical optimization for specific enzyme-substrate systems.

Protocol 1: General Screening of Enzyme Activity in this compound

This protocol is designed to assess the feasibility of using a particular enzyme in DEA.

Materials:

  • Enzyme (e.g., immobilized lipase such as Novozym 435, or a lyophilized protease powder)

  • Substrate

  • This compound (anhydrous)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction vials

  • Incubator shaker

  • Analytical instrument for monitoring product formation (e.g., HPLC, GC-MS)

Procedure:

  • Enzyme Preparation:

    • For immobilized enzymes, use directly.

    • For lyophilized enzyme powders, ensure they are free of aggregates.

  • Reaction Setup:

    • In a reaction vial, add the desired amount of substrate.

    • Add this compound to dissolve the substrate. The final concentration of the substrate will depend on the specific reaction and should be determined empirically.

    • Add a specific amount of buffer to the reaction mixture to control the water content. Start with a low percentage (e.g., 1-5% v/v) and optimize from there.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 40-60°C).

  • Initiation of Reaction:

    • Add the enzyme to the reaction mixture to initiate the reaction.

    • Incubate the reaction in a shaker at the desired temperature and agitation speed.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Analyze the aliquots to determine the concentration of the product and the remaining substrate.

  • Data Analysis:

    • Plot the product concentration versus time to determine the initial reaction rate.

    • Compare the activity in DEA with the activity in a conventional aqueous or non-polar organic solvent system.

Protocol 2: Optimization of Water Content for Enzymatic Activity in this compound

This protocol aims to find the optimal water content for a given enzymatic reaction in DEA.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup:

    • Set up a series of reaction vials, each with the same concentration of enzyme and substrate in DEA.

    • To each vial, add a different amount of buffer to create a range of water concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Reaction and Monitoring:

    • Follow steps 3 and 4 from Protocol 1 for all reaction vials.

  • Data Analysis:

    • Determine the initial reaction rate for each water concentration.

    • Plot the initial reaction rate as a function of water concentration to identify the optimal water content.

Data Presentation

The following tables illustrate how quantitative data from such experiments could be structured.

Table 1: Hypothetical Screening of Lipase Activity in Different Solvents

SolventSubstrate Conversion (%) after 24hRelative Activity (%)
Hexane95100
Toluene8893
Acetonitrile3537
N,N-Dimethylformamide1516
This compound (To be determined)(To be determined)

Table 2: Hypothetical Optimization of Water Content for Protease Activity in this compound

Water Content (% v/v)Initial Reaction Rate (µM/min)Relative Activity (%)
0.55.226
1.011.859
2.020.1100
5.015.477
10.08.944

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Enzyme Preparation reaction Incubation with Shaking (Controlled Temperature) prep_enzyme->reaction prep_substrate Substrate Dissolution in DEA prep_substrate->reaction prep_buffer Buffer Addition (Water Content Control) prep_buffer->reaction sampling Aliquoting reaction->sampling analysis HPLC / GC-MS Analysis sampling->analysis data_analysis Data Interpretation analysis->data_analysis

Caption: General experimental workflow for enzymatic reactions in DEA.

Logical Relationship of Solvent Properties and Enzyme Activity

logical_relationship solvent Solvent Properties (DEA) polarity High Polarity solvent->polarity solvency High Solvency solvent->solvency water_stripping Water Stripping polarity->water_stripping leads to enzyme_activity Enzyme Activity water_stripping->enzyme_activity negatively impacts solvency->enzyme_activity positively impacts (for hydrophobic substrates)

Caption: Impact of DEA's properties on enzyme activity.

Conclusion

While direct experimental data on the use of this compound as a medium for enzymatic reactions is scarce, its properties as a polar aprotic solvent suggest potential for specific applications, particularly where substrate solubility is a challenge. Successful implementation will require careful consideration of the solvent's impact on enzyme stability and activity, with a strong emphasis on optimizing the water content of the reaction medium. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the utility of DEA in biocatalysis.

References

Troubleshooting & Optimization

Technical Support Center: Removal of N,N-Diethylacetamide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N,N-Diethylacetamide (DEAC) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound (DEAC) from a reaction mixture?

A1: The most common methods for removing DEAC are based on its physical and chemical properties. These include:

  • Aqueous Extraction (Workup): Exploits the high water solubility of DEAC to wash it out of an organic solution of the desired product.

  • Distillation: Effective for separating DEAC from non-volatile or significantly higher-boiling point products. Due to its high boiling point, vacuum distillation is often preferred.

  • Flash Column Chromatography: A chromatographic technique used to separate DEAC from the product based on differences in polarity.

  • Chemical Hydrolysis: Involves converting DEAC into diethylamine and acetate salt through acid or base-catalyzed hydrolysis, which can then be more easily removed.

Q2: What are the key physical properties of this compound that are relevant to its removal?

A2: Understanding the physical properties of DEAC is crucial for selecting and optimizing a removal strategy.

PropertyValueImplication for Removal
Boiling Point 182-186 °C[1][2][3]Simple distillation is feasible but may require high temperatures. Vacuum distillation is recommended to avoid thermal degradation of sensitive products.
Solubility Miscible with water and most organic solvents[1][4]Highly soluble in water, making aqueous extraction a viable method. Its miscibility with organic solvents can sometimes make extraction challenging.
Vapor Pressure 2 mmHg @ 35 °C[3]Relatively low vapor pressure necessitates a good vacuum source for efficient removal at lower temperatures.
Density 0.925 g/mL at 25 °C[1][3]Slightly less dense than water, which is important for identifying layers during aqueous extraction.

Q3: Can this compound form azeotropes?

Q4: Are there any chemical methods to degrade this compound for easier removal?

A4: Yes, DEAC can be hydrolyzed under acidic or basic conditions to form diethylamine and acetic acid (or its salt).[6][7][8][9] These byproducts are often easier to remove from a reaction mixture than the parent amide.

  • Acidic Hydrolysis: Typically requires heating with a strong acid like hydrochloric acid. The resulting diethylamine will be protonated to form a water-soluble salt.

  • Basic Hydrolysis: Involves heating with a strong base such as sodium hydroxide. This will generate diethylamine and the corresponding acetate salt.

Troubleshooting Guides

Aqueous Extraction

Problem: An emulsion has formed during the aqueous extraction.

Cause: Emulsions are stable mixtures of two immiscible liquids and often form when the reaction mixture contains substances that act as surfactants. Vigorous shaking can also contribute to their formation.[10][11]

Solutions:

  • Prevention is key: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[10]

  • Break the emulsion:

    • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous layer.[10]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[10]

    • Filtration: Filtering the mixture through a pad of Celite® or phase separation paper can sometimes resolve the emulsion.[12]

    • Let it sit: Sometimes, allowing the mixture to stand undisturbed for a period can lead to separation.[13]

Problem: My product is also water-soluble and is being lost during the aqueous wash.

Cause: If your product has significant polarity, it may partition into the aqueous layer along with the DEAC.

Solutions:

  • Back-extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the lost product. Repeat this process several times.

  • Salting out: Add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer. This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Use a different solvent: Consider an extraction solvent in which your product is highly soluble but has lower miscibility with water.

Distillation

Problem: I am unable to remove all the this compound by simple distillation without decomposing my product.

Cause: The high boiling point of DEAC (182-186 °C) can lead to thermal degradation of sensitive compounds.[1][2][3]

Solution:

  • Vacuum Distillation: By reducing the pressure, the boiling point of DEAC will be significantly lowered, allowing for its removal at a temperature that is safe for your product. A good vacuum pump and a well-sealed apparatus are essential.

Problem: My product has a similar boiling point to this compound.

Cause: If the boiling points are too close, simple or vacuum distillation will not provide effective separation.

Solutions:

  • Azeotropic Distillation: While specific azeotrope data for DEAC is limited, you could empirically screen for a solvent that forms a low-boiling azeotrope with DEAC but not with your product. This is a more advanced technique.

  • Alternative Purification Method: If distillation is not feasible, consider using flash column chromatography or a chemical removal method.

Flash Column Chromatography

Problem: I am having difficulty separating my polar product from the highly polar this compound on a silica gel column.

Cause: Both your product and DEAC may have strong interactions with the polar silica gel, leading to poor separation.

Solutions:

  • Solvent System Optimization:

    • For polar compounds, a more polar eluent system is needed. Good starting points for polar compounds include 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[14]

    • A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be very effective.

  • Use a Different Stationary Phase:

    • Reverse-phase silica: On a nonpolar stationary phase (like C18), the most polar compounds (like DEAC) will elute first. This can be an excellent way to separate it from a less polar product.[15]

    • Alumina: Alumina can be a good alternative to silica and is available in basic, neutral, and acidic forms, which can alter the elution profile.[15][16]

  • Dry Loading: If your crude mixture is not very soluble in the initial chromatography solvent, you can pre-adsorb it onto a small amount of silica gel and load it onto the column as a solid. This can improve the resolution.

Experimental Protocols

Protocol 1: Aqueous Extraction of this compound

Objective: To remove DEAC from a reaction mixture by partitioning it into an aqueous phase.

Methodology:

  • If the reaction was run in a solvent other than the extraction solvent, remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator).

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the product.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The less dense organic layer will be on top (for most common extraction solvents except for halogenated ones).

  • Drain the lower aqueous layer.

  • Repeat the washing process (steps 4-7) with fresh deionized water at least two more times to ensure complete removal of the DEAC.

  • Wash the organic layer with brine (saturated NaCl solution) to help remove any dissolved water.

  • Drain the brine layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of DEAC.

Protocol 2: Vacuum Distillation of this compound

Objective: To remove DEAC from a non-volatile or high-boiling point product under reduced pressure.

Methodology:

  • Ensure all glassware is free of cracks or stars, as they can implode under vacuum.

  • Set up a vacuum distillation apparatus, including a Claisen adapter to minimize bumping.

  • Place the reaction mixture in the distillation flask with a magnetic stir bar. Boiling chips are not effective under vacuum.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Turn on the vacuum and allow the pressure to stabilize before starting to heat the distillation flask.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the DEAC distillate in the receiving flask. The boiling point will depend on the pressure achieved by the vacuum system.

  • Once all the DEAC has been distilled, turn off the heat and allow the apparatus to cool to room temperature.

  • Slowly and carefully re-introduce air into the system before turning off the vacuum pump.

Protocol 3: Acidic Hydrolysis of this compound

Objective: To chemically convert DEAC to diethylamine hydrochloride and acetic acid for easier removal.

Methodology:

  • To the reaction mixture containing DEAC, add an excess of aqueous hydrochloric acid (e.g., 3-6 M HCl).

  • Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC, GC-MS) until the DEAC is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • The product can now be isolated. If the product is soluble in an organic solvent, it can be extracted. The diethylamine hydrochloride and acetic acid will remain in the aqueous layer.

  • If the product is an acid, it may precipitate upon cooling and can be isolated by filtration.

  • If the product is a base, it will be protonated and in the aqueous layer. Neutralize the aqueous layer with a base to precipitate the product or to allow for its extraction with an organic solvent.

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Aqueous Extraction cluster_end End Products start Crude Reaction Mixture in DEAC dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Water (3x) dissolve->wash_water wash_brine Wash with Brine wash_water->wash_brine waste Aqueous Waste (contains DEAC) wash_water->waste dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for Aqueous Extraction of DEAC.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion Formed During Extraction gentle_mixing Prevent: Use Gentle Inversions Instead of Shaking start->gentle_mixing Prevention add_brine Break: Add Saturated NaCl (Brine) start->add_brine Intervention centrifuge Break: Centrifuge the Mixture start->centrifuge Intervention let_sit Break: Allow to Stand Undisturbed start->let_sit Intervention end_success Phases Separated gentle_mixing->end_success add_brine->end_success centrifuge->end_success let_sit->end_success

Caption: Troubleshooting Logic for Emulsion Formation.

hydrolysis_pathway cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis deac This compound (DEAC) acid_products Diethylamine Hydrochloride + Acetic Acid deac->acid_products H3O+, Heat base_products Diethylamine + Acetate Salt deac->base_products OH-, Heat

Caption: Chemical Hydrolysis Pathways for DEAC Removal.

References

Technical Support Center: N,N-Diethylacetamide at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential side reactions of this compound when used at elevated temperatures. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound darkened significantly upon heating. What could be the cause?

A1: Discoloration, often to a yellow or brown hue, is a common indicator of thermal decomposition. At elevated temperatures, this compound, like other amides, can undergo degradation, leading to the formation of chromophoric byproducts. The intensity of the color change often correlates with the temperature and duration of heating. It is crucial to monitor your reaction temperature closely and consider if a lower temperature or shorter reaction time could be employed.

Q2: I am observing unexpected peaks in my post-reaction analysis (e.g., GC-MS, LC-MS). Could these be from the decomposition of this compound?

A2: It is highly probable. The thermal decomposition of this compound can generate a variety of byproducts. While specific decomposition pathways for this compound are not extensively documented in publicly available literature, based on the behavior of similar amides, you can anticipate the formation of several types of compounds:

  • Hydrolysis Products: If water is present in your reaction system, even in trace amounts, hydrolysis of the amide bond can occur at high temperatures, yielding diethylamine and acetic acid.

  • Elimination Products: At sufficiently high temperatures, amides can undergo elimination reactions. For this compound, this could potentially lead to the formation of N-ethylacetamide and ethylene through the cleavage of a C-N bond.

  • Decarbonylation Products: Although less common for amides compared to other carbonyl compounds, decarbonylation to form ethane and diethylamine is a theoretical possibility at very high temperatures.

  • Radical Species: At extreme temperatures, homolytic cleavage of bonds can occur, generating various radical species that can then recombine to form a complex mixture of byproducts.

Q3: What are the gaseous byproducts of this compound decomposition?

A3: In the event of significant thermal decomposition, particularly in the presence of an oxidant or at very high temperatures (e.g., in case of a fire), the formation of toxic fumes is a serious concern. The primary gaseous byproducts to be aware of are:

  • Nitrogen Oxides (NOx)

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO2)

Proper ventilation and the use of a fume hood are essential when working with this compound at high temperatures.

Q4: At what temperature does this compound start to decompose?

Q5: How can I minimize the decomposition of this compound in my high-temperature reaction?

A5: To mitigate the thermal decomposition of this compound, consider the following strategies:

  • Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for an acceptable reaction rate.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate or accelerate decomposition.

  • High Purity Solvent: Use high-purity, dry this compound. Water and other impurities can promote side reactions.

  • Minimize Reaction Time: Optimize your reaction to proceed for the shortest time necessary.

  • Avoid Contaminants: Ensure your reaction vessel is clean and free of acidic, basic, or oxidizing residues.

Quantitative Data Summary

Due to the limited publicly available experimental data on the specific side reactions of this compound at high temperatures, a detailed quantitative table of byproducts and reaction rates cannot be provided at this time. The information below is based on the general properties of this compound and data for analogous compounds.

Table 1: Physical and Thermal Properties of this compound

PropertyValue
Boiling Point 182-186 °C
Flash Point 76 °C (closed cup)
Thermal Stability Generally high, but sensitive to impurities and prolonged heating near its boiling point.
Primary Gaseous Decomposition Products Nitrogen Oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2)

Experimental Protocols

To investigate the thermal stability of this compound and identify potential decomposition products in your specific experimental setup, the following methodologies are recommended.

Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which significant mass loss of this compound begins, indicating decomposition or boiling.

Methodology:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample: Place a small, accurately weighed sample (5-10 mg) of high-purity this compound into the TGA sample pan.

  • Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its boiling point (e.g., 250°C) at a controlled heating rate (e.g., 5, 10, and 20°C/min). Using multiple heating rates can provide more detailed kinetic information.

  • Data Analysis: Plot the sample weight as a function of temperature. The onset temperature of decomposition is typically determined as the temperature at which a significant deviation from the baseline (mass loss) is observed. For a pure solvent, the primary mass loss will be due to boiling, but any preceding or overlapping mass loss could indicate decomposition.

Protocol 2: Identification of Volatile Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample: A small amount of this compound is introduced into a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a series of high temperatures (e.g., 200°C, 300°C, 400°C) in an inert atmosphere. This "stepped" pyrolysis can help differentiate products formed at different temperatures.

  • GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to a spectral library (e.g., NIST) to identify the individual components.

Visualizations

Logical Troubleshooting Flowchart for Unexpected Reaction Outcomes

This diagram outlines a logical workflow for troubleshooting when unexpected results are observed in a reaction using this compound at high temperatures.

Troubleshooting_Flowchart Troubleshooting Unexpected Reaction Outcomes start Unexpected Reaction Outcome (e.g., discoloration, low yield, impurities) check_temp Review Reaction Temperature Profile start->check_temp is_temp_high Was temperature significantly higher than intended? check_temp->is_temp_high analyze_solvent Analyze a Blank Heated Solvent Sample (e.g., by GC-MS) is_temp_high->analyze_solvent Yes check_reagents Investigate Reactant/Catalyst Stability and Purity of Solvent is_temp_high->check_reagents No impurities_present Are decomposition products of the solvent observed? analyze_solvent->impurities_present optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Use Inert Atmosphere impurities_present->optimize_conditions No, but discoloration persists end_solvent Solvent decomposition is a likely contributor. Implement mitigation strategies. impurities_present->end_solvent Yes optimize_conditions->end_solvent end_reagents Issue may be related to reactants or catalysis. Further investigation needed. check_reagents->end_reagents

Caption: A flowchart to guide researchers in diagnosing the cause of unexpected experimental results.

Potential Decomposition Pathways of this compound

This diagram illustrates hypothetical decomposition pathways for this compound based on general amide chemistry.

Decomposition_Pathways Hypothetical Decomposition Pathways of this compound DEA This compound hydrolysis Hydrolysis (+H2O) DEA->hydrolysis High Temp elimination Elimination DEA->elimination High Temp decarbonylation Decarbonylation DEA->decarbonylation Very High Temp diethylamine Diethylamine hydrolysis->diethylamine acetic_acid Acetic Acid hydrolysis->acetic_acid n_ethylacetamide N-Ethylacetamide elimination->n_ethylacetamide ethylene Ethylene elimination->ethylene decarbonylation->diethylamine ethane Ethane decarbonylation->ethane co Carbon Monoxide decarbonylation->co

Caption: Potential side reaction pathways of this compound at elevated temperatures.

Technical Support Center: Purification of N,N-Diethylacetamide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N-Diethylacetamide by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for setting up and monitoring the distillation process.

PropertyValue
Chemical Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to slightly yellow transparent liquid[1]
Boiling Point (atm) 182-186 °C (1013 hPa)[1]
Boiling Point (vacuum) 65 °C at 10 mmHg[2]
Density 0.925 g/cm³ at 25°C[1]
Flash Point 70.6°C (closed cup)[1]
Solubility Miscible with water and most organic solvents[1]
Decomposition Can decompose at elevated temperatures, emitting toxic fumes.[3]

Experimental Protocol: Fractional Vacuum Distillation of this compound

Due to its high boiling point and potential for thermal decomposition at atmospheric pressure, fractional vacuum distillation is the recommended method for purifying this compound.

Objective: To remove lower and higher boiling impurities to obtain high-purity this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s) (cow-type adapter recommended for collecting multiple fractions)

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean and lightly greased.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Wrap the fractionating column with glass wool or aluminum foil to insulate it, which helps maintain the temperature gradient necessary for efficient separation.[4]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[5]

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump. The trap is crucial for protecting the pump from corrosive vapors.

  • Distillation Process:

    • Turn on the cooling water for the condenser and begin stirring the liquid in the flask.

    • Slowly and carefully apply the vacuum to the system, allowing the pressure to stabilize at the desired level (e.g., 10 mmHg).

    • Begin heating the flask gently.

    • Observe the fractionating column for the "reflux ring" – a ring of condensing vapor – to rise slowly up the column. This indicates that the separation process is occurring.

    • Collect any low-boiling impurities as the first fraction. The temperature will be unstable and lower than the boiling point of the product.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure (e.g., ~65 °C at 10 mmHg), switch to a clean receiving flask to collect the main fraction.[2]

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to rise again, it indicates the presence of higher-boiling impurities. Stop the distillation or switch to a new receiving flask to collect this final fraction.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump, stirrer, and cooling water.

    • Disassemble the apparatus and properly store the purified product.

Workflow for this compound Purification

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Fractional Vacuum Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B C Insulate Fractionating Column B->C D Start Cooling Water and Stirring C->D E Apply Vacuum and Stabilize Pressure D->E F Gently Heat the Flask E->F G Collect Low-Boiling Impurity Fraction F->G H Collect Main Fraction (Pure this compound) G->H I Collect High-Boiling Impurity Fraction H->I J Cool System to Room Temperature I->J K Vent System to Atmospheric Pressure J->K L Disassemble Apparatus and Store Product K->L

Caption: A typical workflow for the purification of this compound by fractional vacuum distillation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Bumping / Uneven Boiling 1. Insufficient boiling chips or stirring. 2. Heating too rapidly.1. Ensure an adequate amount of fresh boiling chips or vigorous stirring. 2. Reduce the heating rate.
No Distillate / Column Flooding 1. Heating is too vigorous, causing excessive vaporization.[6] 2. Poor insulation of the column. 3. Vacuum is too high for the heating temperature.1. Reduce the heating rate until the flooding subsides, then resume heating more gently.[6] 2. Ensure the column is well-insulated to maintain the necessary heat.[6] 3. Adjust the heating or vacuum level to achieve a steady distillation rate.
Unstable Distillation Temperature 1. Presence of multiple impurities with close boiling points. 2. Fluctuations in vacuum pressure.1. Use a more efficient fractionating column and a slower distillation rate. 2. Check the entire apparatus for leaks, especially at the joints, and ensure the vacuum pump is functioning correctly.
Product is Discolored (Yellow/Brown) 1. Thermal decomposition due to excessive heating. 2. Presence of non-volatile impurities.1. Use vacuum distillation to lower the boiling point and reduce the risk of decomposition.[7] 2. Consider a pre-treatment step, such as washing with a suitable solvent or treating with a drying agent, before distillation.
Low Yield of Purified Product 1. Inefficient separation in the fractionating column. 2. Hold-up of material in the column packing. 3. Prematurely stopping the collection of the main fraction.1. Use a longer or more efficient fractionating column. 2. Allow the column to cool completely and drain before disassembling to recover any held-up liquid. 3. Monitor the temperature closely and continue collecting the main fraction until the temperature either drops or begins to rise significantly.

Troubleshooting Workflow

G start Distillation Problem Identified q1 Is the boiling uneven or bumping? start->q1 a1 Add fresh boiling chips or increase stirring. Reduce heating rate. q1->a1 Yes q2 Is there no distillate or is the column flooding? q1->q2 No end Problem Resolved a1->end a2 Reduce heating rate. Check column insulation. Adjust vacuum level. q2->a2 Yes q3 Is the distillation temperature unstable? q2->q3 No a2->end a3 Use a more efficient column. Check for vacuum leaks. q3->a3 Yes q4 Is the product discolored? q3->q4 No a3->end a4 Use vacuum distillation. Consider pre-treatment of crude material. q4->a4 Yes q4->end No a4->end

Caption: A decision tree for troubleshooting common issues during the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yellow after distillation? A1: A yellow to brown discoloration is often a sign of thermal decomposition. This compound has a high boiling point at atmospheric pressure, and prolonged heating can cause it to break down. Using vacuum distillation significantly lowers the boiling point, reducing the thermal stress on the compound and minimizing the risk of decomposition and discoloration.

Q2: What are the most common impurities in crude this compound? A2: Common impurities often originate from the synthesis process. These can include unreacted starting materials such as diethylamine and acetic acid, as well as water. For the similar compound N,N-dimethylacetamide, acetic acid and water are known contaminants that can complicate purification.[8]

Q3: Can I use simple distillation instead of fractional distillation? A3: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of more than 40-50 °C). If the impurities in your crude this compound have boiling points close to the product, fractional distillation is necessary to achieve high purity.[5]

Q4: How do I know if my vacuum system is leaking? A4: A leaking vacuum system will struggle to reach and maintain a low, stable pressure. You may hear a hissing sound at the leaking joint. To identify leaks, you can apply a small amount of high-vacuum grease to the joints. If the pressure suddenly drops and stabilizes, you have found the leak.

Q5: What is "flooding" in a fractionating column and how can I prevent it? A5: Flooding occurs when the rate of vapor rising up the column is so high that it prevents the condensed liquid (reflux) from flowing back down.[6] This leads to a backup of liquid in the column and poor separation. To prevent flooding, apply heat gradually and ensure the distillation rate is slow and steady. If flooding occurs, reduce the heat until the liquid drains back into the flask, then resume heating at a lower rate.[6]

References

N,N-Diethylacetamide compatibility with strong acids and bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective use of this compound in the presence of strong acids and bases. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general compatibility of this compound with strong acids?

A1: this compound is susceptible to hydrolysis under strong acidic conditions, especially when heated.[1] The reaction breaks the amide bond to yield diethylamine and acetic acid.[2][3] In the presence of a strong acid like hydrochloric acid (HCl), the diethylamine produced will be protonated to form diethylammonium chloride. This acid-base reaction makes the hydrolysis effectively irreversible.[3] It is crucial to consider that mixing this compound with strong oxidizing acids, such as nitric acid, can lead to a dangerous, exothermic runaway reaction.[4]

Q2: How does this compound behave in the presence of strong bases?

A2: N,N-disubstituted amides like this compound are generally resistant to basic hydrolysis under mild conditions.[1] However, prolonged heating with a strong base, such as sodium hydroxide (NaOH), can induce hydrolysis to form diethylamine and the corresponding carboxylate salt (sodium acetate).[2] Safety data sheets for this compound warn that violent reactions are possible with strong bases, suggesting that uncontrolled mixing can be hazardous even without immediate hydrolysis.

Q3: What are the primary products of this compound hydrolysis?

A3: The hydrolysis of this compound yields diethylamine and acetic acid. Under acidic conditions, diethylamine is protonated to its corresponding ammonium salt. In basic conditions, acetic acid is deprotonated to its carboxylate salt.

Q4: Are there any specific strong acids or bases that should be avoided with this compound?

A4: Yes. Strong oxidizing acids, particularly nitric acid, should be handled with extreme caution as they can cause explosive reactions with amines, which are products of this compound hydrolysis.[4] Concentrated sulfuric acid should also be used with care due to its strong dehydrating and oxidizing properties, which can lead to significant heat generation.[4] While generally more stable with bases, concentrated solutions of strong bases like NaOH or KOH can still pose a hazard, especially at elevated temperatures, and may cause violent reactions.

Q5: Can I use this compound as a solvent for reactions involving strong bases?

A5: Due to its resistance to cleavage by bases, the analogous compound N,N-Dimethylacetamide is often used as a solvent for reactions involving strong bases like sodium hydroxide.[1] By extension, this compound could potentially be used in a similar capacity, but it is essential to conduct a thorough risk assessment and preliminary small-scale experiments to ensure stability under your specific reaction conditions, especially at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected and rapid temperature increase (exotherm) upon adding a strong acid. 1. The acid-base reaction between the amide and a very strong acid. 2. A runaway decomposition reaction, especially with oxidizing acids.[4] 3. The heat of solution of the acid in the amide.1. Immediately cease addition of the acid. 2. Ensure adequate cooling of the reaction vessel. 3. If the temperature continues to rise uncontrollably, evacuate the area and follow emergency protocols. 4. For future experiments, add the acid slowly and in portions, with efficient cooling and stirring.
The solution turns a dark color (e.g., brown or black) when a strong acid is added. 1. Decomposition of the amide or other organic materials in the reaction mixture. 2. Side reactions promoted by the strong acid, particularly at higher temperatures.1. Stop the reaction and cool the mixture. 2. Attempt to identify the cause of decomposition. Consider if any impurities were present. 3. For future experiments, consider using a less harsh acid, a lower reaction temperature, or a shorter reaction time.
A precipitate forms after adding a strong acid. 1. Formation of the diethylammonium salt of the acid, which may have limited solubility in the reaction medium. 2. Precipitation of other reaction components due to a change in solvent polarity.1. Analyze the precipitate to confirm its identity. 2. If it is the desired product salt, proceed with the workup. 3. If it is an undesired byproduct, reconsider the reaction conditions or purification strategy.
The hydrolysis reaction is very slow or incomplete. 1. Insufficient acid or base concentration. 2. The reaction temperature is too low. 3. Inadequate reaction time.1. Gradually increase the concentration of the acid or base, monitoring for any adverse effects. 2. Increase the reaction temperature, ensuring it remains within a safe range to avoid runaway reactions. 3. Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., HPLC, TLC, or NMR).
An unexpected odor is detected. 1. Formation of volatile byproducts from decomposition. 2. Release of diethylamine (a volatile amine with a characteristic fishy odor) during basic hydrolysis.1. Ensure the experiment is being conducted in a well-ventilated fume hood. 2. If the odor is strong or unexpected, stop the reaction and assess the situation. 3. Consider trapping any volatile byproducts.

Data Presentation

Table 1: Estimated Relative Hydrolysis Rates of this compound under Various Conditions

Condition Acid/Base Concentration Temperature Relative Rate of Hydrolysis
AcidicHCl2 M25°CVery Slow
AcidicHCl6 M100°C (Reflux)Moderate to Fast
AcidicH₂SO₄50% (v/v)100°CFast
AcidicTriflic AcidExcessRefluxVery Fast
BasicNaOH2 M25°CExtremely Slow
BasicNaOH10 M100°C (Reflux)Slow to Moderate
BasicKOH in Ethanol10%60°CSlow

Note: This data is illustrative and intended to show general trends. Actual reaction rates should be determined experimentally.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a typical procedure for the hydrolysis of this compound under acidic conditions.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Place this compound (1 equivalent) and a magnetic stir bar in a round-bottom flask.

  • Carefully add 6 M HCl (5-10 equivalents) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, or NMR) until the starting material is consumed.

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Caution: This will be an exothermic reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to isolate the acetic acid product. The diethylamine will remain in the aqueous layer as its hydrochloride salt.

Protocol 2: Monitoring Hydrolysis by HPLC

Objective: To monitor the disappearance of this compound and the appearance of its hydrolysis products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • At specified time intervals during the hydrolysis reaction, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it in a known volume of the mobile phase.

  • Inject the diluted aliquot into the HPLC system.

  • Quantify the peak area of this compound and any product peaks.

  • Plot the concentration of this compound versus time to determine the reaction rate.

Visualizations

Hydrolysis_Pathways cluster_acid Strong Acid (e.g., HCl, H₂O, Heat) cluster_base Strong Base (e.g., NaOH, H₂O, Heat) DEacetamide This compound AceticAcid Acetic Acid DEacetamide->AceticAcid Hydrolysis Diethylammonium Diethylammonium Chloride DEacetamide->Diethylammonium Hydrolysis Acetate Sodium Acetate DEacetamide->Acetate Hydrolysis Diethylamine Diethylamine DEacetamide->Diethylamine Hydrolysis

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Logic Start Experiment with This compound and Strong Acid/Base Issue Unexpected Observation? Start->Issue Exotherm Rapid Temperature Rise? Issue->Exotherm Yes Proceed Proceed with Caution Issue->Proceed No ColorChange Color Change? Exotherm->ColorChange No StopAddition Stop Reagent Addition & Cool Down Exotherm->StopAddition Yes SlowReaction Slow/Incomplete Reaction? ColorChange->SlowReaction No AssessDecomp Assess for Decomposition ColorChange->AssessDecomp Yes ModifyConditions Modify Conditions: - Temp - Concentration - Time SlowReaction->ModifyConditions Yes SlowReaction->Proceed No

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Optimizing Reaction Yield with N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing N,N-Diethylacetamide (DEAC) to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAC) and what are its primary applications in chemical synthesis?

This compound (CAS: 685-91-6) is a polar aprotic solvent known for its exceptional solvating power and high thermal stability.[1][2][3] Its high boiling point and miscibility with water and most organic solvents make it ideal for a wide range of applications, including:

  • Pharmaceutical Synthesis: It is highly effective in dissolving complex intermediates and facilitating challenging reactions, often leading to higher yields and purity of active pharmaceutical ingredients (APIs).[1][3][4]

  • Specialty Chemical Synthesis: DEAC serves as a versatile reaction medium for organometallic chemistry and other sensitive transformations.[4]

  • Polymer Technology: It is used as a processing solvent for high-performance polymers due to its ability to dissolve high-molecular-weight compounds.[1][3][4]

  • Extraction: Its selective solubility profiles enable the efficient isolation of natural products and other target molecules.[4]

Q2: What are the key advantages of using DEAC over other common polar aprotic solvents like DMF or NMP?

DEAC presents several advantages that make it a superior alternative to traditional solvents in certain applications:

  • Higher Thermal Stability: With a boiling point of 182–186°C, DEAC allows for reactions to be conducted at elevated temperatures with minimal evaporative loss, which can increase reaction rates.[1][2][4]

  • Improved Safety and Stability: Compared to solvents like DMF, DEAC is often more stable and less volatile, which can improve process safety.[1][5]

  • Enhanced Yield and Purity: In specific cases, switching to DEAC has resulted in significantly higher reaction yields and a reduction in impurities. For example, replacing DMF with DEAC in one API synthesis increased the yield by 34% and reduced genotoxic impurities by 65%.[4]

  • Regulatory Compliance: DEAC is gaining traction as a replacement for other solvents that are facing increasing regulatory scrutiny.[4]

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of DEAC is crucial for designing and optimizing experiments.

PropertyValueReference
Chemical Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Appearance Colorless to slightly yellow transparent liquid[4]
Boiling Point 182–186 °C[4][6]
Melting Point –38 °C[4]
Density 0.925 g/mL at 25 °C[4][6]
Flash Point 70.6 °C (closed cup)[4]
Purity ≥99.0% (Typical Commercial Grade)[4]
Solubility Miscible with water and most organic solvents[4]

Troubleshooting Guide

This guide addresses common issues encountered when using DEAC as a solvent to optimize reaction yields.

Problem 1: My reaction yield is lower than expected.

Low yield can stem from several factors. The following workflow can help diagnose the issue.

G start Low Reaction Yield q1 Are reactants fully dissolved? start->q1 q2 Is the reaction temperature optimal? q1->q2 Yes sol1 Leverage DEAC's high solvency. Consider gentle heating to aid dissolution. q1->sol1 No q3 Is the catalyst stable and active? q2->q3 Yes sol2 Utilize DEAC's high boiling point. Gradually increase temperature while monitoring byproducts. q2->sol2 No q4 Is the DEAC grade appropriate (e.g., anhydrous)? q3->q4 Yes sol3 DEAC can stabilize catalysts. Ensure catalyst is compatible; consider lower loadings. q3->sol3 No sol4 Use high-purity (≥99.5%), anhydrous DEAC. Minimal moisture ensures optimal outcomes. q4->sol4 No

Caption: Troubleshooting workflow for addressing low product yield.

Problem 2: I am observing significant byproduct formation.

  • Possible Cause: The reaction temperature may be too high, even though DEAC is stable. High temperatures can accelerate side reactions or cause decomposition of sensitive substrates.

  • Suggested Solution: Perform a temperature screening study. Start at a lower temperature and incrementally increase it, monitoring the reaction profile via TLC, GC, or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Possible Cause: The solvent may not be completely inert under specific catalytic or basic/acidic conditions. Although generally stable, amides can undergo hydrolysis or other transformations under harsh conditions.

  • Suggested Solution: Run a control reaction with the catalyst, base/acid, and DEAC (without the primary substrate) at the target temperature. Analyze the mixture for any degradation of the solvent.

Problem 3: I am having difficulty removing DEAC during product work-up.

  • Possible Cause: DEAC has a high boiling point (182–186 °C), making it difficult to remove by standard rotary evaporation at low temperatures.

  • Suggested Solution 1 (Aqueous Extraction): Since DEAC is miscible with water, perform a liquid-liquid extraction.[4] Add water and a suitable immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture. The DEAC will partition into the aqueous layer, while the desired product remains in the organic layer. Repeat the aqueous wash several times for efficient removal.

  • Suggested Solution 2 (High-Vacuum Distillation): If the product is thermally stable, DEAC can be removed by distillation under high vacuum. This will lower its boiling point, allowing for removal at a more moderate temperature.

Performance Data in Optimized Reactions

DEAC has demonstrated significant improvements in yield and process efficiency in various applications.

ApplicationPrevious SolventOptimized with DEACKey ImprovementsReference
API Heterocycle Formation DMFThis compound- Yield increased by 34% - Reaction time reduced from 8 to 3.5 hours - Genotoxic impurities reduced by 65% [4]
Palladium-Catalyzed Coupling OtherThis compound- Achieved 95% yield - Catalyst loading reduced by 60% - Significantly reduced byproduct formation[4]
Natural Product Isolation Conventional SolventsThis compound- Recovery efficiency increased from 74% to 92% - Co-extracted impurities reduced by 30% - Final product purity enhanced from 95% to 98.5% [4]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol is a representative example based on successful applications of DEAC and should be optimized for specific substrates and catalysts.[4]

1. Reactant Preparation:

  • To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 eq.), the coupling partner (e.g., boronic acid, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.).

  • Add a suitable base (e.g., K₂CO₃, 2.0 eq.).

2. Addition of Solvent:

  • Add anhydrous this compound (DEAC) to the vessel via syringe to achieve the desired concentration (typically 0.1-0.5 M). Ensure the DEAC is from a sealed container to minimize water content.

3. Reaction:

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C). The high boiling point of DEAC allows for a wide operational range.[1][4]

4. Monitoring:

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

5. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and wash with water (3x) to remove DEAC, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G start Choose Solvent q1 Reaction requires high temperature (>150°C)? start->q1 q2 Are reactants or charged intermediates poorly soluble? q1->q2 No deac Consider this compound q1->deac Yes q3 Is catalyst stability a concern in other solvents? q2->q3 No q2->deac Yes q3->deac Yes other Other solvents may be suitable q3->other No

Caption: Decision logic for selecting this compound as a solvent.

References

Preventing decomposition of N,N-Diethylacetamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-Diethylacetamide (DEA) Stability

Welcome to the technical support center for this compound (DEA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of DEA during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (DEA) decomposition during a reaction?

A1: The primary causes of DEA decomposition are:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, breaking the amide bond to form diethylamine and acetic acid. Amides are generally resistant to hydrolysis in neutral water at room temperature but can degrade under harsh conditions.[1]

  • Thermal Stress: High temperatures can lead to thermal decomposition, which may generate toxic fumes such as nitrogen oxides and carbon monoxide.[2][3][4] Strong heating should be avoided.[3]

  • Incompatible Reagents: Contact with strong oxidizing agents, strong bases, and acid chlorides can cause violent reactions and decomposition.[2][3]

Q2: How can I minimize water content in my reaction to prevent hydrolysis?

A2: To minimize water content:

  • Use a high-purity, low-water content grade of DEA.[5]

  • Dry other solvents and reagents using appropriate techniques (e.g., molecular sieves, distillation).

  • Employ desiccants in the reaction setup or during storage to absorb moisture.[6][7][8][9]

  • Store DEA in tightly sealed containers in a cool, dry place to prevent moisture absorption as it is hygroscopic.[5][6]

Q3: What is the recommended temperature range for reactions involving DEA?

A3: While DEA has a high boiling point (182-186 °C), it is recommended to keep reaction temperatures as low as feasible to minimize thermal decomposition.[5] For purification of related amides, temperatures are advised to be kept below 50°C to avoid hydrolysis.[10] Reactions should be monitored for exotherms, and appropriate cooling should be in place.

Q4: When is an inert atmosphere necessary, and how do I implement it?

A4: An inert atmosphere is crucial when using reagents that are sensitive to air or moisture, which could indirectly lead to DEA decomposition.

  • Implementation: Use nitrogen or argon gas to purge the reaction vessel.[11][12] This can be done using a Schlenk line or by maintaining a positive pressure of the inert gas via a balloon.[11][12] For high-purity applications, an inert gas overlay is recommended after opening the DEA container.[5]

Q5: Are there any common impurities in DEA that can promote decomposition?

A5: Yes, acidic impurities, such as acetic acid from its synthesis, can catalyze hydrolysis. Using high-purity DEA (≥99.0%) is recommended to ensure process consistency.[5][13] If acidic impurities are suspected, they can be neutralized. For instance, a process for purifying N,N-dimethylacetamide involves neutralizing acetic acid with potassium hydroxide.[10]

Troubleshooting Guides

Issue 1: Unexpected formation of diethylamine or acetic acid in the reaction mixture.
Potential Cause Troubleshooting Step Experimental Protocol
Water Contamination Ensure all components are anhydrous.Protocol: Dry all solvents and liquid reagents using appropriate desiccants (e.g., 3Å molecular sieves).[14] Flame-dry glassware under vacuum and cool under an inert atmosphere. Use a high-purity grade of DEA with low water content specified.[5]
Acidic or Basic Impurities Neutralize trace acidic or basic impurities.Protocol for Acidic Impurities: If acidic impurities like acetic acid are present, consider purification by neutralization with a non-nucleophilic base followed by distillation.[10] Alternatively, use acid scavengers in the reaction mixture if compatible with the desired chemistry.[15][16]
Reaction Temperature Too High Lower the reaction temperature.Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a cryostat or an ice bath for precise temperature control. Monitor the internal reaction temperature closely.
Issue 2: Reaction mixture discoloration or formation of solid byproducts.
Potential Cause Troubleshooting Step Experimental Protocol
Reaction with Strong Oxidizing Agents Avoid the use of or use milder oxidizing agents.Protocol: If an oxidation step is necessary, choose a milder, more selective oxidizing agent. Add the oxidant slowly and at a low temperature to control the reaction rate and exotherm.
Thermal Decomposition Reduce thermal stress on DEA.Protocol: Ensure even heating using an oil bath and avoid localized overheating. For long-duration reactions, consider if a lower temperature over a longer period is feasible.
Reaction with Incompatible Reagents Verify the compatibility of all reagents with DEA.Protocol: Consult literature or safety data sheets for compatibility information. DEA is known to react violently with strong oxidizing agents, strong bases, and acid halides.[3]

Data Presentation

Table 1: Factors Influencing this compound (DEA) Stability

Factor Effect on Stability Prevention Measures
Water Promotes hydrolysis, especially under acidic or basic conditions.Use anhydrous reagents and solvents; store DEA under dry conditions.[5][6]
Acids Catalyze hydrolysis.Use high-purity DEA; neutralize acidic impurities; use acid scavengers.[10][15]
Bases Catalyze hydrolysis; strong bases can cause violent reactions.[3]Use high-purity DEA; avoid strong bases where possible.
High Temperature Can lead to thermal decomposition.[3]Maintain the lowest effective reaction temperature; avoid strong heating.[3]
Strong Oxidizing Agents Can lead to violent reactions and decomposition.[2][3]Avoid strong oxidizing agents or use with extreme caution under controlled conditions.
Acid Chlorides Incompatible; can lead to decomposition.[2]Avoid direct mixing; consider alternative acylation methods if necessary.
Light Generally stable, but storage away from direct sunlight is recommended.[5]Store in amber glass bottles or opaque containers.[5]

Visualizations

Decomposition Pathways

DecompositionPathways DEA This compound (DEA) Hydrolysis Hydrolysis DEA->Hydrolysis H₂O / H⁺ or OH⁻ Thermal Thermal Decomposition DEA->Thermal High Temp. Incompatible Incompatible Reagents DEA->Incompatible Strong Oxidants, Strong Bases, Acid Chlorides Products_Hydrolysis Diethylamine + Acetic Acid Hydrolysis->Products_Hydrolysis Products_Thermal NOx, CO, etc. Thermal->Products_Thermal Products_Incompatible Various Decomposition Products Incompatible->Products_Incompatible

Caption: Major decomposition pathways for this compound.

Experimental Workflow for Preventing Decomposition

ExperimentalWorkflow cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction Execution Start Start: Plan Reaction Check_Purity Use High-Purity DEA (≥99.0%) Start->Check_Purity Dry_Reagents Dry Solvents & Reagents Check_Purity->Dry_Reagents Dry_Glassware Flame-Dry Glassware Dry_Reagents->Dry_Glassware Assemble Assemble Under Inert Atmosphere (N₂ or Ar) Dry_Glassware->Assemble Temp_Control Set Up Temperature Control (e.g., Ice Bath) Assemble->Temp_Control Add_Reagents Slow Addition of Reagents Temp_Control->Add_Reagents Monitor Monitor Temperature & Progress Add_Reagents->Monitor Stable_Reaction Stable Reaction Monitor->Stable_Reaction

Caption: Workflow to ensure the stability of DEA during a reaction.

References

Troubleshooting low solubility of starting materials in N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Diethylacetamide (DEAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the solubility of starting materials in this versatile solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAC) and why is it used as a solvent?

A1: this compound (DEAC) is a polar aprotic solvent known for its excellent solvating power, particularly for polar and high-molecular-weight compounds.[1][2] Its high boiling point (182-186 °C) and thermal stability make it suitable for reactions requiring elevated temperatures.[1][3] It is widely used in pharmaceutical synthesis, polymer chemistry, and as a medium for various organic reactions.[1][4]

Q2: What are the general solubility characteristics of DEAC?

A2: DEAC is miscible with water and most common organic solvents, including ethanol, ether, acetone, and benzene.[1][5] Its ability to dissolve a wide range of organic and inorganic substances makes it a versatile choice for various applications.[4]

Q3: What factors can lead to low solubility of a starting material in DEAC?

A3: Several factors can contribute to poor solubility in DEAC:

  • High Crystal Lattice Energy: The starting material may have strong intermolecular forces in its solid state, making it difficult for the solvent to break them down.

  • Polarity Mismatch: While DEAC is a polar solvent, a significant mismatch in polarity between the solute and the solvent can lead to poor solubility. The principle of "like dissolves like" is a key consideration.[6]

  • Low Entropy of Solution: The dissolution process may not be entropically favorable.

  • Impurities: The presence of insoluble impurities in the starting material can give the appearance of low solubility.

Troubleshooting Guide for Low Solubility

This guide provides a systematic approach to addressing low solubility of starting materials in this compound.

Initial Assessment

Q4: My starting material is not dissolving completely in DEAC at room temperature. What should I do first?

A4: Before attempting more complex methods, perform these initial steps:

  • Ensure Purity: Verify the purity of your starting material, as insoluble impurities can be mistaken for low solubility.

  • Mechanical Agitation: Vigorously stir or vortex the mixture to ensure adequate mixing.

  • Sonication: Use an ultrasonic bath to break down any aggregates of the solid material.

Solubility Enhancement Techniques

If initial steps fail, proceed with the following techniques. The choice of method will depend on the nature of your starting material and the requirements of your experiment.

Q5: What is the next step if mechanical agitation and sonication do not work?

A5: Gentle heating is often the next logical step.

Experimental Protocols

Protocol 1: Solubility Enhancement by Heating

Objective: To determine if increasing the temperature improves the solubility of the starting material in DEAC.

Methodology:

  • Add the starting material to DEAC in a suitable flask equipped with a magnetic stirrer and a condenser.

  • Begin stirring the mixture at room temperature.

  • Gradually increase the temperature of the mixture in 5-10 °C increments using a controlled heating mantle or oil bath.

  • Hold the temperature at each increment for 10-15 minutes, observing for dissolution.

  • Note the temperature at which the solid completely dissolves.

  • Caution: Be aware of the thermal stability of your starting material. Do not exceed its decomposition temperature. DEAC itself is thermally stable up to high temperatures.[3]

Q6: Heating improved solubility, but the material precipitates upon cooling. What should I do?

A6: This indicates that the compound has low solubility at room temperature. If your experiment requires the material to remain in solution at a lower temperature, you will need to explore other options like using a co-solvent.

Q7: What is a co-solvent and how can it improve solubility in DEAC?

A7: A co-solvent is a second solvent added to the primary solvent to alter its properties and enhance the solubility of a solute.[7] For DEAC, a co-solvent can help to better match the polarity of the solute or disrupt solute-solute interactions. Common co-solvents for polar aprotic solvents like DEAC include other polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), as well as alcohols like ethanol or isopropanol.[7]

Experimental Protocols

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify an effective co-solvent and its optimal concentration to dissolve the starting material in DEAC at the desired temperature.

Methodology:

  • Set up a series of small-scale experiments in vials.

  • In each vial, add a known amount of your starting material.

  • Prepare different stock solutions of co-solvents (e.g., DMSO, DMF, ethanol, isopropanol, toluene) in DEAC at various volume percentages (e.g., 10%, 20%, 50%).

  • Add a fixed volume of each DEAC/co-solvent mixture to the vials containing your starting material.

  • Agitate the vials at the desired experimental temperature and observe for dissolution.

  • Identify the co-solvent and concentration that provides the best solubility.

Q8: I have an acidic or basic functional group in my starting material. Can I use pH adjustment to improve solubility in DEAC?

A8: While DEAC is an aprotic solvent and does not have a pH in the traditional aqueous sense, the addition of a small amount of an acid or base can protonate or deprotonate your compound, respectively. This can significantly increase its polarity and, consequently, its solubility.[6] This technique is particularly useful if your reaction can tolerate the presence of acidic or basic additives.

Experimental Protocols

Protocol 3: Solubility Enhancement by pH Modification (in the presence of a proton source/sink)

Objective: To increase the solubility of an acidic or basic starting material in DEAC by forming a more soluble salt in situ.

Methodology for Acidic Compounds:

  • Suspend the acidic starting material in DEAC.

  • Add a suitable organic base (e.g., triethylamine, DBU) dropwise while stirring.

  • Observe for dissolution as the salt of your compound is formed.

Methodology for Basic Compounds:

  • Suspend the basic starting material in DEAC.

  • Add a suitable acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) portion-wise.

  • Observe for dissolution as the salt of your compound is formed.

  • Note: The choice of acid or base should be compatible with your downstream reaction conditions.

Data Presentation

The following tables provide illustrative examples of how to present quantitative solubility data for various compounds in this compound.

Table 1: Illustrative Solubility of Selected APIs in this compound at 25 °C

CompoundClassMolecular Weight ( g/mol )Illustrative Solubility in DEAC (mg/mL)
IbuprofenNSAID206.29> 200
CarbamazepineAnticonvulsant236.27~ 50
GriseofulvinAntifungal352.77~ 25

Note: These values are for illustrative purposes to demonstrate data presentation and may not represent actual experimental results.

Table 2: Effect of Co-solvents on the Illustrative Solubility of a Poorly Soluble Compound in DEAC at 25 °C

DEAC:Co-solvent Ratio (v/v)Co-solventIllustrative Solubility (mg/mL)
100:0-5
90:10DMSO15
80:20DMSO35
90:10Ethanol10
80:20Ethanol20

Note: These values are for illustrative purposes to demonstrate data presentation and may not represent actual experimental results.

Mandatory Visualizations

The following diagrams illustrate the troubleshooting workflow and the mechanism of co-solvency.

References

Technical Support Center: Managing Viscosity of N,N-Diethylacetamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-Diethylacetamide (DEET) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEET) and why is its viscosity important in pharmaceutical formulations?

A1: this compound is a versatile, polar aprotic solvent used in various applications, including pharmaceutical synthesis and drug formulation.[1] Its viscosity, a measure of a fluid's resistance to flow, is a critical parameter in drug development. Viscosity influences manufacturability (e.g., mixing, filling), stability (e.g., preventing sedimentation in suspensions), and product performance (e.g., injectability of parenteral drugs, spreadability of topical formulations).[1]

Q2: What factors influence the viscosity of this compound solutions?

A2: The viscosity of DEET solutions is primarily influenced by three factors:

  • Temperature: Generally, the viscosity of liquid solutions, including those with DEET, decreases as the temperature increases.

  • Concentration: The viscosity of a solution typically increases with a higher concentration of the dissolved substance (solute).

  • Composition of the Solvent System: For DEET in a mixed solvent system (e.g., with water or other organic solvents), the viscosity will depend on the proportions of each component and the nature of their intermolecular interactions.

Q3: My this compound solution is too viscous. What are the common causes?

A3: High viscosity in your DEET solution could be due to several factors:

  • High Concentration of Solute: The active pharmaceutical ingredient (API) or other excipients may be present at a high concentration.

  • Low Temperature: The processing or storage temperature may be too low, leading to an increase in viscosity.

  • Intermolecular Interactions: Strong attractive forces between the solute and solvent molecules can lead to higher viscosity.

  • Incorrect Solvent Composition: If using a co-solvent system, an incorrect ratio of solvents might result in unexpectedly high viscosity.

Troubleshooting Guide

This guide addresses common issues related to the viscosity of this compound solutions during experimental work.

Issue 1: Solution is too viscous to handle or process (e.g., difficult to stir, pump, or filter).

Possible Cause Troubleshooting Steps
Low Temperature Gently warm the solution. Monitor the temperature to ensure it does not compromise the stability of your formulation. A small increase in temperature can significantly decrease viscosity.
High Solute Concentration If the experimental design allows, consider reducing the concentration of the high-viscosity component. Alternatively, explore the use of viscosity-reducing excipients.
Suboptimal Solvent System If using a co-solvent, adjust the solvent ratio. For aqueous DEET solutions, increasing the proportion of water may reduce viscosity, but this needs to be balanced with solubility requirements.

Issue 2: Inconsistent viscosity between batches.

Possible Cause Troubleshooting Steps
Inaccurate Measurements Ensure precise measurement of all components (solvents, API, excipients) for each batch. Use calibrated balances and volumetric glassware.
Temperature Fluctuations Maintain a consistent temperature throughout the formulation process for all batches. Use a temperature-controlled water bath or reactor.
Variability in Raw Materials Ensure the grade and purity of this compound and other components are consistent across all batches.

Issue 3: Formulation is not stable over time (e.g., phase separation, precipitation).

Possible Cause Troubleshooting Steps
Inadequate Solubilization High viscosity can sometimes be an indicator of near-saturation. Ensure the API is fully dissolved. You may need to adjust the solvent system or add solubilizing agents.
Temperature-Induced Changes If the formulation is stored at a different temperature than it was prepared at, changes in solubility and viscosity can occur. Conduct stability studies at the intended storage temperature.

Quantitative Data on Viscosity

Disclaimer: Due to a lack of publicly available experimental data on the viscosity of this compound (DEET) solutions, the following tables present data for a closely related solvent, N,N-dimethylacetamide (DMAc). This data is provided as an illustrative guide to the expected behavior of amide solvent solutions. The actual viscosity of DEET solutions may vary.

Table 1: Dynamic Viscosity (η) of N,N-dimethylacetamide (DMAc) / Water Binary Mixtures at Different Temperatures

Mole Fraction of DMAc (x₁)Dynamic Viscosity (η) at 303.15 K (mPa·s)Dynamic Viscosity (η) at 313.15 K (mPa·s)Dynamic Viscosity (η) at 318.15 K (mPa·s)
0.00000.80070.65290.5963
0.11651.63581.28551.1523
0.25182.53471.94421.7208
0.41633.01232.27831.9965
0.62532.47811.88041.6593
0.85171.48761.16871.0454
1.00000.92300.75700.6890

Data adapted from studies on N,N-dimethylacetamide and methanol binary mixtures for illustrative purposes.

Table 2: Dynamic Viscosity (η) of N,N-dimethylacetamide (DMAc) / Ethanol Binary Mixtures at Different Temperatures

Mole Fraction of DMAc (x₁)Dynamic Viscosity (η) at 283.15 K (mPa·s)Dynamic Viscosity (η) at 298.15 K (mPa·s)Dynamic Viscosity (η) at 313.15 K (mPa·s)
0.00001.7711.0820.720
0.10311.8031.1110.744
0.20431.8101.1210.755
0.30681.7891.1120.752
0.51341.6511.0410.714
0.72051.4420.9280.647
1.00001.1570.7640.545

Data extracted from a study on the thermophysical behavior of N,N-dimethylacetamide and ethanol binary mixtures.[2][3]

Experimental Protocols

Protocol 1: Measurement of Dynamic Viscosity using a Rotational Viscometer

This protocol outlines the general procedure for measuring the dynamic viscosity of a this compound solution.

1. Objective: To determine the dynamic viscosity of a DEET solution at a specified temperature.

2. Materials and Equipment:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or jacketed beaker

  • Calibrated thermometer

  • This compound solution sample

  • Beakers and other necessary lab glassware

3. Procedure:

  • Instrument Setup: Turn on the rotational viscometer and the temperature control unit. Allow the instrument to stabilize.

  • Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample. The instrument's manual will provide guidance on selecting the correct spindle to ensure the torque reading is within the optimal range (typically 10-90%).

  • Temperature Control: Place the sample in the jacketed beaker or a beaker within the water bath. Ensure the sample reaches and maintains the desired temperature (e.g., 25 °C ± 0.1 °C).

  • Sample Measurement: a. Immerse the selected spindle into the sample up to the immersion mark. b. Start the spindle rotation at the chosen speed. c. Allow the reading to stabilize. This may take a few moments. d. Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

  • Data Recording: Record the sample identification, temperature, spindle number, rotational speed, and the measured viscosity.

  • Cleaning: After measurement, clean the spindle and sample holder thoroughly according to the manufacturer's instructions.

4. Data Analysis: For Newtonian fluids, the viscosity should be independent of the shear rate (rotational speed). To confirm this, measurements can be taken at multiple speeds. For non-Newtonian fluids, viscosity will change with the shear rate, and a rheological profile should be generated by measuring viscosity across a range of shear rates.

Visualizations

Viscosity_Troubleshooting_Workflow start Start: High Viscosity Issue Identified check_temp Is the processing temperature too low? start->check_temp increase_temp Action: Increase temperature and monitor stability. check_temp->increase_temp Yes check_conc Is the solute concentration too high? check_temp->check_conc No end_resolved End: Viscosity within acceptable range. increase_temp->end_resolved reduce_conc Action: Reduce solute concentration if possible. check_conc->reduce_conc Yes check_solvent Is the solvent composition optimal? check_conc->check_solvent No reduce_conc->end_resolved adjust_solvent Action: Adjust co-solvent ratio. check_solvent->adjust_solvent Yes add_excipient Consider adding a viscosity-reducing excipient. check_solvent->add_excipient No adjust_solvent->end_resolved add_excipient->end_resolved

Caption: Troubleshooting workflow for high viscosity issues.

Formulation_Process_Flow raw_materials 1. Raw Material Dispensing (API, DEET, Excipients) dissolution 2. Solubilization of API in DEET raw_materials->dissolution viscosity_check1 3. In-Process Viscosity Check dissolution->viscosity_check1 adjustment 4. Viscosity Adjustment (Temperature/Excipient) viscosity_check1->adjustment Viscosity High mixing 5. Final Mixing and Homogenization viscosity_check1->mixing Viscosity OK adjustment->dissolution final_qc 6. Final Quality Control (Viscosity, Assay, etc.) mixing->final_qc filling 7. Filling and Packaging final_qc->filling

Caption: A typical pharmaceutical formulation process flow.

References

Technical Support Center: Analytical Methods for Detecting N,N-Diethylacetamide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N,N-Diethylacetamide (DEAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting common experimental issues, and to answer frequently asked questions regarding the detection and quantification of impurities in DEAC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound (DEAC)?

A1: Impurities in this compound can originate from its synthesis, degradation, or storage. Common impurities may include:

  • Starting materials and reagents: Unreacted starting materials such as diethylamine and acetic acid or its derivatives.

  • Byproducts of synthesis: Compounds formed during the manufacturing process.

  • Degradation products: DEAC can undergo hydrolysis to form acetic acid and diethylamine[1]. Oxidative N-dealkylation can also occur, leading to the formation of N-ethylacetamide and acetaldehyde[2]. When heated to decomposition, it can emit toxic fumes of nitrogen oxides[1].

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile of this compound:

  • Gas Chromatography (GC): An effective technique for quantifying volatile and semi-volatile organic impurities, including residual solvents.[3] A Flame Ionization Detector (FID) is commonly used for this purpose.

  • High-Performance Liquid Chromatography (HPLC): The primary method for the analysis of non-volatile organic impurities.[4] UV detection is often employed, and for compounds lacking a UV chromophore, other detectors like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be used.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), it is a powerful tool for the identification and structural elucidation of unknown impurities.[4]

Quantitative Data Summary

Table 1: Representative Quantitative Data for HPLC-MS/MS Analysis

Analyte (Surrogate for DEAC Impurities)Limit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)
N,N-Dimethylacetamide (DMAC)0.040.05-5
N-Hydroxymethyl-N-methylacetamide (DMAC-OH)0.020.05-5
N-Methylacetamide (NMAC)0.050.05-5
S-(Acetamidomethyl) mercapturic acid (AMMA)0.020.05-5

Data adapted from a study on DMAC metabolites.[5][6]

Table 2: Representative Quantitative Data for GC-FID and LC-UV Analysis of DMAC

Analytical MethodLimit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
LC/UV12.525
GC/FID717

Data from a comparative study on DMAC analysis.

Experimental Protocols

Gas Chromatography (GC-FID) Method for Volatile Impurities

This protocol is designed for the separation and quantification of volatile impurities in this compound.

Parameter Specification
Column Capillary column (e.g., 50 m x 0.32 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 200°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Oven Temperature Program Isothermal at 120°C
Injection Volume 1 µL
Split Ratio 15:1
Sample Preparation Dilute the this compound sample in a suitable solvent (e.g., pyridine).
High-Performance Liquid Chromatography (HPLC-UV) Method for Non-Volatile Impurities

This protocol provides a general framework for the analysis of non-volatile impurities. Method optimization will be required based on the specific impurities of interest.

Parameter Specification
Column C18 reverse-phase, 2.1 mm x 150 mm, 2 µm particle size[5]
Mobile Phase A 10 mmol/L aqueous formic acid solution[5]
Mobile Phase B Methanol[5]
Gradient 1% B for 10 min, 1% to 50% B over 5 min, hold at 50% B for 2 min, return to 1% B over 5 min[5]
Flow Rate 0.2 mL/min[5]
Column Temperature 40°C[5]
Detector UV at an appropriate wavelength (e.g., 210 nm for amide bonds)
Injection Volume 1 µL[5]
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Troubleshooting Guides

GC Troubleshooting

Issue: Ghost Peaks (Peaks appearing in blank runs)

  • Possible Cause: Carryover from a previous injection.

  • Solution:

    • Run a solvent blank to confirm the presence of ghost peaks.

    • Increase the injector and detector temperatures.

    • Bake out the column at a high temperature (below the column's maximum limit).

    • Clean the injector port and replace the liner and septum.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Tailing: Active sites on the column or liner, or a non-volatile residue in the system.

    • Fronting: Column overload.

  • Solution:

    • Tailing: Deactivate the liner with silylation reagent. Cut a small portion (10-20 cm) from the front of the column.

    • Fronting: Reduce the sample concentration or injection volume. Increase the split ratio.

HPLC Troubleshooting

Issue: Fluctuating Baseline

  • Possible Cause: Air bubbles in the system, pump malfunction, or mobile phase not properly mixed or degassed.

  • Solution:

    • Degas the mobile phase using sonication or an online degasser.

    • Purge the pump to remove any air bubbles.

    • Check for leaks in the pump seals and fittings.

Issue: Shifting Retention Times

  • Possible Cause: Change in mobile phase composition, column temperature fluctuation, or column degradation.

  • Solution:

    • Prepare fresh mobile phase and ensure accurate composition.

    • Use a column oven to maintain a stable temperature.

    • If the column is old or has been used with harsh conditions, replace it.

Visualized Workflows

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing sample This compound Sample prep Sample Preparation (Dilution/Dissolution) sample->prep gc GC-FID Analysis (Volatile Impurities) prep->gc hplc HPLC-UV/MS Analysis (Non-Volatile Impurities) prep->hplc data_acq Data Acquisition gc->data_acq hplc->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (LOD/LOQ) peak_int->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting start Problem Encountered (e.g., Poor Peak Shape) check_overload Check for Column Overload start->check_overload GC check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase HPLC check_active_sites Inspect for Active Sites check_overload->check_active_sites check_temp Verify Temperatures (Injector, Oven, Detector) check_active_sites->check_temp check_flow Confirm Carrier Gas Flow Rate check_temp->check_flow solution Problem Resolved check_flow->solution check_column Evaluate Column Condition check_mobile_phase->check_column check_leaks Inspect System for Leaks check_column->check_leaks check_detector Check Detector Settings check_leaks->check_detector check_detector->solution

Caption: A logical troubleshooting workflow for common issues in GC and HPLC analysis.

References

N,N-Diethylacetamide moisture content and its effect on reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to moisture content and its impact on chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical moisture content of commercially available this compound?

A1: The moisture content in commercial grades of this compound can vary. Standard grades may have a water content of up to 0.3%, while anhydrous or extra dry grades typically specify a moisture content of ≤0.1% or even lower.[1][2][3] It is crucial to check the certificate of analysis for the specific lot you are using.

Q2: Is this compound hygroscopic?

A2: Yes, this compound is hygroscopic, meaning it will absorb moisture from the atmosphere. Therefore, it is important to handle and store it under anhydrous conditions to prevent water contamination, especially for moisture-sensitive reactions.[4] Proper storage involves keeping the container tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a dry place.[4]

Q3: How can I dry this compound?

A3: A common and effective method for drying this compound is to stir it over a suitable drying agent, such as calcium hydride (CaH₂), followed by distillation under reduced pressure.[5][6] Storage over molecular sieves (e.g., 4Å) is also a recommended practice for maintaining its dryness.[7]

Q4: What is the best method to accurately determine the moisture content in this compound?

A4: Karl Fischer titration is the industry-standard method for the precise and accurate determination of water content in this compound.[4] This technique is highly specific to water and can detect moisture levels down to parts per million (ppm).

Q5: How does moisture in this compound affect chemical reactions?

A5: Water can have a significant detrimental effect on many organic reactions. In reactions involving water-sensitive reagents, such as Grignard reagents, organolithiums, and hydrides like lithium aluminum hydride (LiAlH₄), moisture will consume the reagent, leading to lower yields or complete reaction failure.[1][8][9][10][11] Water can also participate in side reactions, such as the hydrolysis of starting materials or products, leading to impurities.

Troubleshooting Guide

Issue: Low Reaction Yield in a Moisture-Sensitive Reaction

Q: I am performing a substitution reaction using a strong base in this compound, and my yields are consistently low. Could moisture be the problem?

A: Yes, moisture is a very likely culprit, especially when using strong bases or other moisture-sensitive reagents. Water can consume your base, leading to incomplete conversion of your starting material.

To illustrate the impact of moisture, consider the following case study for a hypothetical nucleophilic aromatic substitution (SNAr) reaction.

Case Study: Effect of Water Content in this compound on the Yield and Purity of an SNAr Reaction

Moisture Content in this compound (ppm)Reaction Yield (%)Product Purity (%)
509599
2508297
5006591
1000 (0.1%)4085
2000 (0.2%)1570

As the data shows, increasing the moisture content in this compound has a direct negative impact on both the yield and purity of the product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting moisture-related issues in your reaction.

G A Low Yield or Reaction Failure B Is the reaction moisture-sensitive? A->B C Check Reagents and Starting Materials for Purity B->C No D Measure Moisture Content of this compound via Karl Fischer Titration B->D Yes H Review Reaction Stoichiometry, Temperature, and Time C->H E Moisture Content > 100 ppm? D->E F Dry the this compound E->F Yes G Re-run Reaction with Dry Solvent and Anhydrous Technique E->G No F->G I Problem Solved G->I J Problem Persists H->J

Caption: Troubleshooting workflow for moisture-sensitive reactions.

Experimental Protocols

Protocol 1: Drying this compound with Calcium Hydride

Objective: To reduce the moisture content of this compound to a level suitable for moisture-sensitive reactions.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Pre-drying: Add this compound to a dry round-bottom flask containing a magnetic stir bar.

  • Addition of Drying Agent: Under a gentle stream of inert gas, add calcium hydride (CaH₂) to the solvent. A common starting point is 10-20 g of CaH₂ per liter of solvent.

  • Stirring: Stir the mixture at room temperature overnight. A slow evolution of hydrogen gas may be observed as the calcium hydride reacts with water.

  • Distillation Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.

  • Distillation: Heat the mixture to distill the this compound under reduced pressure. The boiling point of this compound is 182-186 °C at atmospheric pressure, so a vacuum will be necessary to achieve a reasonable distillation temperature.

  • Collection: Collect the distilled solvent in a dry receiving flask under an inert atmosphere.

  • Storage: Store the dried this compound over activated 4Å molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Moisture Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Dry syringe and needle

Reagents:

  • Karl Fischer reagent (e.g., a one-component reagent like HYDRANAL™-Composite 5)

  • Anhydrous methanol or a specialized Karl Fischer solvent

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate solvent and titrating it to a dry endpoint to remove any residual moisture.

  • Sample Preparation: Take a representative sample of the this compound.

  • Sample Injection: Using a dry syringe, draw a precise volume or weight of the this compound sample.

  • Injection into Titration Cell: Inject the sample into the conditioned titration cell.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.

  • Result: The instrument will calculate and display the water content, typically in ppm or as a percentage.

Experimental Workflow Diagram

The following diagram illustrates the workflow from receiving the solvent to its use in a moisture-sensitive reaction.

G A Receive this compound B Perform Karl Fischer Titration A->B C Moisture Content Acceptable? (<100 ppm) B->C D Proceed to Reaction C->D Yes E Dry Solvent (e.g., over CaH2 and distill) C->E No G Use in Moisture-Sensitive Reaction under Inert Atmosphere D->G E->B Verify Moisture Content F Store Dried Solvent over Molecular Sieves E->F F->G

Caption: Workflow for handling this compound for sensitive reactions.
Logical Relationship Diagram

This diagram illustrates the relationship between increasing moisture content and its negative effects on a chemical reaction.

G A Increasing Moisture in this compound B Consumption of Moisture-Sensitive Reagents A->B C Promotion of Side Reactions (e.g., Hydrolysis) A->C D Decreased Reaction Yield B->D E Decreased Product Purity C->E

Caption: Impact of moisture on reaction outcomes.

References

Validation & Comparative

A Comparative Guide to Amide Solvents: N,N-Diethylacetamide (DEAE) vs. N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis and formulation, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and the safety profile of a procedure. Among the class of polar aprotic solvents, N,N-Diethylacetamide (DEAE), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) are frequently employed for their excellent solvating power, particularly in the pharmaceutical and polymer industries. This guide provides an objective comparison of their performance, supported by available data, to assist researchers in making informed solvent selections.

Executive Summary

While NMP and DMAc have historically been the go-to solvents in many applications, DEAE is emerging as a compelling alternative, often demonstrating superior performance and a more favorable safety profile. Concerns over the reproductive toxicity of NMP and DMAc have led to increased regulatory scrutiny, making the exploration of safer alternatives like DEAE a priority in both academic and industrial settings. This guide will delve into a comparison of their physical properties, performance in key applications, and their toxicological profiles.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of these solvents, which dictate their behavior in various applications.

PropertyThis compound (DEAE)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylacetamide (DMAc)
CAS Number 685-91-6872-50-4127-19-5
Molecular Formula C₆H₁₃NOC₅H₉NOC₄H₉NO
Molecular Weight ( g/mol ) 115.1799.1387.12
Boiling Point (°C) 182 - 186202[1][2]165[3]
Melting Point (°C) -38[4]-24[1][2]-20
Density (g/mL at 25°C) 0.925[4]1.028[2]0.937
Flash Point (°C) 70.6 (closed cup)[4]91 (closed cup)[5]66 (closed cup)
Solubility in Water Miscible[4]Miscible[6]Miscible[7]

Performance Comparison

The practical utility of a solvent is best assessed through its performance in specific applications. While direct head-to-head comparative studies are not always available, the existing data and case studies provide valuable insights.

Pharmaceutical Synthesis

In pharmaceutical manufacturing, solvent choice can impact reaction kinetics, yield, and purity of the final active pharmaceutical ingredient (API). DEAE has been noted for its ability to dissolve complex intermediates and facilitate challenging reactions, which can lead to higher yields and purer products.[4]

One case study in the synthesis of a cardiovascular API demonstrated that replacing a traditional amide solvent with this compound resulted in a 34% higher yield and a reduction in reaction time from 8 hours to 3.5 hours. Furthermore, a significant 65% reduction in genotoxic impurities was observed, highlighting the potential of DEAE to improve both efficiency and the quality of the final product.[4]

Polymer Processing

The production of high-performance polymers, such as polyimides and polyacrylonitrile, often relies on powerful polar aprotic solvents to dissolve the polymer and facilitate processing. All three solvents are utilized in these applications. For instance, DMAc is a common solvent for polyacrylonitrile (PAN) and is used in the synthesis of polyimides.[8] NMP is also widely used for the synthesis of high-performance polymers like polyamides and polyimides.[6]

A case study in the production of heat-resistant aramid fibers showed that using this compound led to an 18% higher polymer solubility at lower processing temperatures while maintaining excellent fiber tensile strength. The process also benefited from improved spinning stability, with 45% fewer filament breaks during continuous operation.[4]

Experimental Protocols

To provide a framework for comparative evaluation, the following section outlines general experimental protocols for key applications where these solvents are commonly used.

Protocol for Comparative Solubility Assessment of an API

Objective: To quantitatively compare the solubility of a model API (e.g., Ibuprofen) in DEAE, NMP, and DMAc at a given temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • To separate vials, add an excess amount of the API to a known volume (e.g., 10 mL) of each solvent (DEAE, NMP, and DMAc).

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the supernatant from each vial using a calibrated pipette, ensuring no solid particles are transferred.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculation:

    • Calculate the solubility of the API in each solvent in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess API to DEAE, NMP, DMAc B Equilibrate at constant temperature A->B C Collect supernatant B->C D Dilute sample C->D E HPLC Analysis D->E F Solubility Data E->F

Caption: Workflow for comparative solubility determination.

Protocol for Comparing Solvent Performance in Amide Bond Formation

Objective: To compare the efficiency of DEAE, NMP, and DMAc as solvents in a model amide bond formation reaction.

Methodology:

  • Reaction Setup:

    • In three separate reaction vessels, dissolve a carboxylic acid (1.0 equivalent) and a coupling agent (e.g., HATU, 1.1 equivalents) in each of the solvents (DEAE, NMP, and DMAc).

    • Add a base (e.g., DIPEA, 2.0 equivalents) to each reaction mixture.

    • Finally, add the amine (1.2 equivalents) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reactions at a constant temperature (e.g., room temperature).

    • Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, LC-MS, or HPLC) to determine the consumption of starting materials and the formation of the amide product.

  • Work-up and Analysis:

    • Once the reactions are complete (or after a set time), quench the reactions and perform a standard aqueous work-up.

    • Isolate the crude product and determine the yield for each reaction.

    • Analyze the purity of the crude and/or purified product by HPLC or NMR.

G cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_output Output A Dissolve reagents in DEAE, NMP, or DMAc B Add base and amine A->B C Monitor reaction progress (TLC, LC-MS, HPLC) B->C D Work-up and isolate product C->D E Determine yield and purity D->E F Comparative Performance Data (Yield, Purity, Rate) E->F

Caption: Workflow for comparing solvent performance in amide synthesis.

Safety and Toxicology

The safety profile of a solvent is a paramount consideration, especially in industrial and pharmaceutical settings. Both NMP and DMAc are classified as substances of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to their reproductive toxicity.

SolventKey Toxicological Concerns
This compound (DEAE) Data is less extensive than for NMP and DMAc, but it is generally considered to be a safer alternative.
N-Methyl-2-pyrrolidone (NMP) Classified as a reproductive toxicant.[6] Can cause skin and eye irritation.
N,N-Dimethylacetamide (DMAc) Classified as a reproductive toxicant.[9] Can cause liver damage with chronic exposure.[10] May be toxic by skin absorption.[8]

The increasing regulatory pressure on NMP and DMAc makes DEAE an attractive option for researchers and companies looking to de-risk their processes and adopt greener chemistry principles.

Conclusion

The selection of an appropriate amide solvent requires a careful evaluation of its physical properties, performance in the specific application, and its toxicological profile. While NMP and DMAc are effective and widely used solvents, the growing concerns about their reproductive toxicity are driving the search for safer alternatives. This compound (DEAE) presents itself as a strong candidate, with evidence suggesting it can offer improved performance in terms of reaction yield, purity, and efficiency, coupled with a more favorable safety profile. As more comparative data becomes available, the advantages of DEAE are likely to become even more apparent, positioning it as a key solvent for future innovations in the pharmaceutical and polymer industries. Researchers are encouraged to perform their own comparative studies using the general protocols outlined in this guide to determine the optimal solvent for their specific needs.

References

N,N-Diethylacetamide: A High-Performance Solvent for Named Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, reaction rate, and product purity. For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount. This guide provides a comparative analysis of N,N-Diethylacetamide's performance in three cornerstone named reactions: the Heck reaction, the Suzuki-Miyaura coupling, and the Wittig reaction. We will explore its efficacy against other commonly used polar aprotic solvents, supported by experimental data and detailed protocols.

This compound (DEAC) is a polar aprotic solvent characterized by a high boiling point (182-186 °C), excellent thermal stability, and strong solvating power for a wide range of organic and inorganic compounds.[1] These properties position it as a compelling alternative to other widely used solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP), particularly in reactions requiring elevated temperatures.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The solvent plays a crucial role in these reactions, influencing catalyst stability and activity.

The Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation.[2] The reaction is profoundly influenced by the solvent, with polar aprotic solvents generally favoring the reaction by stabilizing the catalytic species.[3][4]

While specific comparative studies detailing the performance of this compound in the Heck reaction are not abundant in publicly available literature, its structural analog, N,N-Dimethylacetamide (DMA), is commonly employed. A case study from a specialty chemical producer reported that utilizing this compound as the reaction medium for a palladium-catalyzed coupling process resulted in a 95% yield with excellent selectivity and a 60% reduction in catalyst loading compared to previous conditions.[1]

Comparison of Solvents in the Heck Reaction

SolventTypical Yield (%)Typical Reaction Time (h)Notes
This compound (DEAC) Potentially very high (e.g., 95% in a case study)VariableHigh boiling point allows for higher reaction temperatures, potentially reducing reaction times.
N,N-Dimethylformamide (DMF) 70-9512-24Commonly used, but has toxicity concerns.[5]
N,N-Dimethylacetamide (DMAC) 75-9812-24Similar to DMF, often used at high temperatures.[6]
N-Methyl-2-pyrrolidone (NMP) 80-9812-24Effective but also faces regulatory scrutiny.[3]
Acetonitrile (MeCN) 60-9012-24Lower boiling point may limit reaction temperature.[7]

Experimental Protocol: Heck Reaction using an Amide Solvent (Adapted for this compound)

This protocol is adapted from a general procedure for the Heck reaction in a polar aprotic solvent.[8]

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 5 mL of anhydrous this compound.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide + Alkene + Pd(OAc)₂ + Ligand B Add this compound and Base A->B Inert Atmosphere C Heat and Stir (100-140 °C) B->C D Cool and Quench with Water C->D Reaction Complete E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Chromatography F->G Suzuki_Miyaura_Pathway cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X(L₂) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-Ar'(L₂) PdII_A->PdII_B Transmetalation (Ar'-B(OR)₂ + Base) PdII_B->Pd0 Reductive Elimination (Ar-Ar') Biaryl Biaryl Product (Ar-Ar') PdII_B->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_A BoronicAcid Arylboronic Acid (Ar'-B(OR)₂) BoronicAcid->PdII_B Wittig_Reaction_Overview Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

References

Green Chemistry Alternatives to N,N-Diethylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable alternatives to N,N-Diethylacetamide as an insect repellent, this guide provides an objective comparison of its performance against prominent green chemistry alternatives. The following sections detail the efficacy and safety profiles of these compounds, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Performance Comparison

The efficacy of insect repellents is primarily measured by the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites under controlled laboratory conditions. The safety profile is assessed through toxicological data, including acute oral and dermal toxicity (LD50) and skin and eye irritation potential. The following tables summarize the available data for this compound and its greener alternatives.

Table 1: Efficacy of this compound and Green Alternatives Against Aedes aegypti Mosquitoes

RepellentConcentration (%)Complete Protection Time (CPT) (hours)Reference(s)
This compound (DEPA)20~8[1]
N,N-Diethyl-meta-toluamide (DEET)23.8~5[2]
Oil of Lemon Eucalyptus (PMD)30~2[3]
Icaridin (Picaridin)204 - 8[4]
IR353520~4 - 8[5]
Citronella Oil10< 0.5[2]
Soybean Oil2~1.5[2]

Note: Efficacy can vary depending on the insect species, repellent concentration, formulation, and environmental conditions.

Table 2: Toxicological Profile of this compound and Green Alternatives

RepellentAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat/rabbit, mg/kg)Skin IrritationEye IrritationReference(s)
This compound (DEPA)1500>2000 (Rabbit)IrritantSerious Irritant[6][7]
N,N-Diethyl-meta-toluamide (DEET)20004280 (Rat)Mild IrritantIrritant[8]
Oil of Lemon Eucalyptus (PMD)>2000>2000Mild IrritantIrritant[9]
Icaridin (Picaridin)>2000>2000Non-irritantModerate Irritant[5]
IR3535>5000>10000 (Rat)Non-irritantSerious Irritant[10]
Citronella Oil>5000 (Java type)>2000 (Rabbit)IrritantIrritant[11]
Soybean OilNot availableNot availableNon-irritantNon-irritant

Note: A higher LD50 value indicates lower acute toxicity.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.

Arm-in-Cage Efficacy Test

This laboratory-based assay is the standard method for evaluating the CPT of topical insect repellents.

Objective: To determine the duration of complete protection provided by a repellent formulation against host-seeking mosquitoes.

Materials:

  • Test cages (e.g., 40x40x40 cm)

  • 200-250 female mosquitoes (e.g., Aedes aegypti), 5-10 days old, sugar-starved for 4-6 hours.

  • Human volunteers

  • Test repellent formulation

  • Control substance (e.g., ethanol or the formulation vehicle)

  • Protective gloves

Procedure:

  • Volunteers wash their forearms with unscented soap and water and allow them to dry completely.

  • A defined area of the forearm (e.g., 300 cm²) is marked for application.

  • A precise amount of the test repellent is applied evenly to the marked area of one arm. The other arm is treated with the control substance.

  • After a 30-minute acclimation period, the treated forearm is inserted into the mosquito cage for a 3-minute exposure period.

  • The number of mosquitoes that land and/or probe on the exposed skin is recorded.

  • The arm is withdrawn, and the test is repeated at 30-minute intervals until the first confirmed bite occurs (defined as a bite followed by another bite within the same or next exposure period).

  • The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

Skin Irritation Test (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

Objective: To determine the irritant effect of a substance on the skin.

Materials:

  • Test substance

  • Albino rabbits (or other suitable animal models)

  • Gauze patches

  • Occlusive dressing

Procedure:

  • Approximately 24 hours before the test, the fur is clipped from a small area on the back of the rabbit.

  • A 0.5 mL (liquid) or 0.5 g (solid/semi-solid) dose of the test substance is applied to a gauze patch.

  • The patch is applied to the clipped skin and covered with an occlusive dressing for a 4-hour exposure period.

  • After 4 hours, the patch is removed, and the skin is gently cleansed.

  • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • The reactions are scored according to a standardized grading system (e.g., Draize scale).

  • The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Mechanism of Action and Signaling Pathways

Insect repellents primarily work by interfering with an insect's olfactory system, making it difficult for them to locate a host. The following diagrams illustrate the general insect olfactory pathway and the proposed mechanism of action for certain repellents.

Insect_Olfactory_Pathway cluster_periphery Peripheral Olfactory System cluster_cns Central Nervous System Odorant Odorant (Repellent Molecule) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transmission PN Projection Neuron AL->PN MB_LH Mushroom Body & Lateral Horn PN->MB_LH Signal Processing Behavior Aversive Behavior (Repellency) MB_LH->Behavior Behavioral Response

Caption: General insect olfactory signaling pathway.

This diagram illustrates the general pathway by which volatile chemical signals, including repellents, are detected by insects. Odorant molecules bind to Odorant Binding Proteins (OBPs) in the sensillar lymph and are transported to Olfactory Receptors (ORs) on the dendrites of Olfactory Receptor Neurons (ORNs). This binding activates the ORNs, which then transmit a signal to the antennal lobe in the insect's brain. The signal is further processed in higher brain centers like the mushroom body and lateral horn, ultimately leading to a behavioral response, such as avoidance of the repellent source.

Repellent_Mechanism cluster_receptor_level Receptor Level Interactions cluster_neuronal_response Neuronal Response Repellent Repellent Molecule (e.g., PMD, Citronellal) OR Olfactory Receptor (OR) Repellent->OR Agonist/Antagonist Activity ORN Olfactory Receptor Neuron (ORN) OR->ORN Attractant Host Attractant (e.g., CO2, Lactic Acid) Attractant->OR Blocks Binding Altered_Signal Altered Signal Transmission ORN->Altered_Signal Behavioral_Response Repellency Altered_Signal->Behavioral_Response Leads to

Caption: Proposed mechanisms of action for insect repellents.

Repellents can act through various mechanisms at the receptor level. Some, like PMD, are thought to act as agonists or antagonists of specific olfactory receptors, either directly activating a repellent pathway or blocking the detection of host attractants[12][13]. Others may disrupt the normal pattern of neuronal firing, leading to a confused or aversive signal being sent to the brain. This altered signal processing ultimately results in the insect being repelled from the potential host.

References

A Comparative Guide to Reaction Kinetics: N,N-Diethylacetamide vs. Other Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and mechanistic pathways. N,N-Diethylacetamide (DEA), a polar aprotic solvent, is gaining prominence in pharmaceutical and industrial applications for its favorable safety profile and efficacy.[1] This guide provides a comparative analysis of reaction kinetics in DEA versus other common aprotic solvents, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO). Due to a lack of extensive kinetic data for reactions specifically in DEA, this guide will utilize data from its close structural analog, DMAC, to draw informed comparisons.

Physicochemical Properties of Solvents

The kinetic performance of a solvent is intrinsically linked to its physical properties. A solvent's polarity, characterized by its dielectric constant, and its ability to solvate ions play a crucial role in stabilizing transition states and influencing reaction rates. This is particularly true for nucleophilic substitution reactions. The table below summarizes key properties of DEA and other commonly used aprotic solvents.

PropertyThis compound (DEA)N,N-Dimethylacetamide (DMAC)N,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₆H₁₃NOC₄H₉NOC₃H₇NOC₂H₆OS
Molecular Weight ( g/mol ) 115.17[2][3]87.1273.0978.13
Boiling Point (°C) 182 - 186[1][2][4][5]165 - 166153189
Density (g/mL at 25°C) 0.925[2][4]0.9370.9441.100
Dielectric Constant (ε) 31.3[6]37.836.747
Viscosity (mPa·s at 25°C) Low[2]0.920.8021.99

Kinetic Studies of SN2 Reactions: The Finkelstein Reaction

To provide a quantitative comparison, we will examine the kinetics of a classic SN2 reaction: the Finkelstein reaction. This reaction involves the exchange of a halide and is highly sensitive to solvent effects. Specifically, we will look at the reaction between an alkyl halide and a halide ion.

Experimental Protocol: Kinetic Measurement of the Finkelstein Reaction

The following is a general experimental protocol for determining the second-order rate constant of a Finkelstein reaction (e.g., the reaction of ethyl iodide with bromide ions).

Materials:

  • Ethyl iodide (or other suitable alkyl halide)

  • Tetrabutylammonium bromide (or other soluble bromide salt)

  • The desired aprotic solvent (e.g., DMAC, DMF, DMSO), freshly distilled and dried

  • Thermostatted reaction vessel

  • Apparatus for monitoring the reaction progress (e.g., conductivity meter, HPLC, or GC)

Procedure:

  • Prepare stock solutions of ethyl iodide and tetrabutylammonium bromide of known concentrations in the chosen solvent.

  • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25°C).

  • Initiate the reaction by mixing equal volumes of the reactant solutions in the reaction vessel.

  • Monitor the change in concentration of a reactant or product over time. For instance, if using a conductivity meter, the change in the concentration of ionic species can be tracked.

  • The second-order rate constant (k₂) can be determined from the integrated rate law for a second-order reaction, or by measuring the initial rate of the reaction at varying reactant concentrations.

Data Analysis: For a second-order reaction of the type A + B → Products, the rate law is: Rate = k₂[A][B]. If the initial concentrations of A and B are equal ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t - 1/[A]₀ = k₂t. A plot of 1/[A]t versus time will yield a straight line with a slope equal to k₂.

Comparative Kinetic Data

Solvent SystemRate Constant, k (M⁻¹s⁻¹)Activation Enthalpy, ΔH‡ (kJ/mol)Activation Entropy, ΔS‡ (J/mol·K)
DMAC-Methanol mixturesData available in cited literature[7]Data available in cited literature[7]Data available in cited literature[7]

Note: The original research paper should be consulted for specific values at different solvent compositions.[7]

Discussion of Solvent Effects on Reaction Kinetics

Polar aprotic solvents are known to significantly accelerate the rates of SN2 reactions compared to protic solvents. This is because they can effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive.

Based on its physicochemical properties, This compound is expected to be an excellent solvent for SN2 reactions. Its dielectric constant (31.3) is comparable to that of DMAC (37.8) and DMF (36.7), indicating a similar ability to support the separation of charge in the transition state. The slightly lower polarity of DEA compared to DMAC and DMF might lead to marginally lower reaction rates for some SN2 reactions, but its higher boiling point (182-186 °C) offers a distinct advantage for reactions requiring elevated temperatures.[1][2][4][5]

The larger ethyl groups in DEA compared to the methyl groups in DMAC and DMF may introduce slightly more steric hindrance around the carbonyl oxygen, which is a site of cation solvation. This could potentially have a subtle effect on the solvation of the counter-ion of the nucleophile and, consequently, on the reaction kinetics. However, the overall effect is expected to be minor, and DEA should perform similarly to DMAC and DMF as a solvent for SN2 reactions.

Visualizing Reaction Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Attack Products Nu-R + X⁻ TS->Products Leaving Group Departure

Caption: Generalized mechanism of a bimolecular nucleophilic substitution (SN2) reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Sol Prepare Stock Solutions (Alkyl Halide & Nucleophile) Equilibrate Equilibrate Solutions and Reaction Vessel Stock_Sol->Equilibrate Mix Mix Reactants Equilibrate->Mix Monitor Monitor Reaction Progress (e.g., Conductivity, HPLC) Mix->Monitor Plot Plot Kinetic Data Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: A typical experimental workflow for a kinetic study of a chemical reaction.

Conclusion

This compound is a promising polar aprotic solvent for conducting chemical reactions, particularly nucleophilic substitutions. Its physicochemical properties are comparable to those of commonly used solvents like DMAC and DMF, suggesting similar performance in terms of reaction kinetics. The higher boiling point of DEA provides an added advantage for reactions that require higher temperatures. While more direct kinetic studies in DEA are needed for a definitive comparison, the available data for its close analog, DMAC, indicates that DEA is a viable and potentially superior alternative in many synthetic applications, especially where a higher reaction temperature and a favorable safety profile are desired.

References

A Spectroscopic Comparison of N,N-Diethylacetamide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of N,N-Diethylacetamide, a tertiary amide, with its structural analogues, N,N-Dimethylacetamide and N-Ethylacetamide. The objective is to delineate the structural nuances and their corresponding spectral signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers in drug development and chemical synthesis for compound identification, characterization, and purity assessment.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundStructureChemical Shift (δ, ppm) & MultiplicityAssignment
This compound CCN(CC)C(=O)C~3.3 (q)-N-CH₂ -CH₃
~2.1 (s)-C(=O)-CH₃
~1.1 (t)-N-CH₂-CH₃
N,N-Dimethylacetamide CN(C)C(=O)C~2.95 (s), ~2.88 (s)-N-(CH₃ )₂ (non-equivalent due to restricted C-N rotation)[1][2][3]
~2.1 (s)-C(=O)-CH₃ [4][5]
N-Ethylacetamide CCNC(=O)C~5.6 (br s)-NH -
~3.3 (q)-NH-CH₂ -CH₃
~2.0 (s)-C(=O)-CH₃ [6]
~1.1 (t)-NH-CH₂-CH₃ [6]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ, ppm) - C=OChemical Shift (δ, ppm) - Alkyl Groups
This compound ~170.2~41.5 (-N-C H₂-CH₃), ~21.0 (-C(=O)-C H₃), ~13.5 (-N-CH₂-C H₃)
N,N-Dimethylacetamide ~170.1~38.0, ~34.9 (-N-(C H₃)₂), ~21.4 (-C(=O)-C H₃)
N-Ethylacetamide ~170.0~34.6 (-NH-C H₂-CH₃), ~23.1 (-C(=O)-C H₃), ~14.7 (-NH-CH₂-C H₃)[7]

Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)

CompoundC=O Stretch (ν, cm⁻¹)N-H Stretch (ν, cm⁻¹)Other Key Bands (ν, cm⁻¹)
This compound ~1645[8]NoneC-H stretches (~2800-3000 cm⁻¹)
N,N-Dimethylacetamide ~1640[9]NoneC-H stretches (~2800-3000 cm⁻¹)
N-Ethylacetamide ~1640[10]~3290 (broad), ~3080[10]N-H bend (~1560 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹)[11]

Note: The C=O stretching frequency in amides is lower than in ketones or esters (typically >1700 cm⁻¹) due to resonance with the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.[12]

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
This compound C₆H₁₃NO[13]115.17[13][14]115[15][16]100, 86, 72, 58 (base peak), 44, 43[15]
N,N-Dimethylacetamide C₄H₉NO[4]87.12[5]87[17][18]86, 72, 58, 44, 43
N-Ethylacetamide C₄H₉NO[19]87.12[19]8772, 59, 44 (base peak), 43

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques. The following sections detail the generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the analyte (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe.[20] The magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are integrated and analyzed to determine the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): For liquid samples, a drop of the neat compound is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract the contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10] The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.[21]

  • Ionization: In Electron Ionization (EI) mode, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing fragmentation.[22]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Structural Relationships

The following diagram illustrates the structural relationship between this compound and its analogues, highlighting the differences in N-alkylation.

G cluster_0 Amide Analogues DEA This compound (Tertiary Amide) DMA N,N-Dimethylacetamide (Tertiary Amide) DEA->DMA Different Alkyl Groups NEA N-Ethylacetamide (Secondary Amide) DEA->NEA Different Degree of Substitution

Caption: Structural relationship of the compared amides.

General Spectroscopic Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.

G cluster_analysis Spectroscopic Analysis compound Chemical Compound (e.g., this compound) prep Sample Preparation (Dissolving, Film Casting) compound->prep nmr NMR Spectroscopy prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms data Data Acquisition (FID, Spectrum, etc.) nmr->data ir->data ms->data process Data Processing (FT, Baseline Correction) data->process interpret Spectral Interpretation & Structure Elucidation process->interpret

Caption: General workflow for spectroscopic analysis.

References

A Cost-Benefit Analysis of N,N-Diethylacetamide in Scale-Up Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical manufacturing, the choice of solvent is a critical decision that profoundly impacts process efficiency, product quality, safety, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of N,N-Diethylacetamide (DEET), a versatile polar aprotic solvent, in comparison to commonly used alternatives such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in process scale-up.

Executive Summary

This compound is emerging as a compelling alternative to traditional polar aprotic solvents, offering a favorable combination of high performance, improved safety profile, and potential for significant process optimization. While a direct, comprehensive cost comparison at bulk industrial scale is nuanced and subject to market fluctuations, the tangible benefits of using DEET—such as increased reaction yields, reduced cycle times, and a cleaner impurity profile—present a strong economic case that can offset a potentially higher per-kilogram price. Furthermore, the increasing regulatory scrutiny and documented health risks associated with solvents like DMF and DMAc make DEET a strategically advantageous choice for long-term process sustainability and regulatory compliance.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is fundamentally guided by its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound and its common alternatives.

PropertyThis compound (DEET)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 685-91-668-12-2127-19-5872-50-4
Molecular Formula C₆H₁₃NOC₃H₇NOC₄H₉NOC₅H₉NO
Molecular Weight ( g/mol ) 115.17[1]73.0987.12[2]99.13
Boiling Point (°C) 182-186[1]153163-165[2]202
Melting Point (°C) -38[1]-61-18.59[2]-24
Flash Point (°C) 70.6 (closed cup)[1]5866 (closed cup)[2]91
Density (g/cm³ at 25°C) 0.925[1]0.9440.943[2]1.028
Solubility in Water Miscible[1]MiscibleSoluble[2]Miscible

Key Takeaways:

  • This compound's high boiling point and flash point offer a significant safety advantage in heated reactions, reducing the risk of solvent loss and flammability.[1]

  • Its miscibility with water and most organic solvents makes it a versatile choice for a wide range of reaction conditions and facilitates straightforward work-up procedures.[1]

Performance in Scale-Up Processes: Experimental Data

The true measure of a solvent's utility lies in its performance. The following sections present comparative data on the use of this compound in key scale-up processes.

Reaction Chemistry: Enhanced Yields and Purity

Case studies from industrial applications demonstrate the potential of this compound to significantly improve reaction outcomes.

Case Study 1: API Process Optimization

A pharmaceutical manufacturer replaced DMF with this compound in the synthesis of a cardiovascular Active Pharmaceutical Ingredient (API). The results showed a 34% higher yield in a critical heterocycle formation step. Furthermore, the reaction time was reduced from 8 hours to 3.5 hours , and a 65% reduction in genotoxic impurities was observed.[1] This not only improves throughput but also simplifies downstream purification, leading to substantial cost savings.

Case Study 2: Catalytic Process Development

In a palladium-catalyzed coupling reaction, a specialty chemical producer achieved a 95% yield with excellent selectivity using this compound as the reaction medium. This was accomplished with catalyst loadings 60% lower than previously required with other solvents.[1] The improved catalyst stability and reduced byproduct formation enabled the production of a pharmaceutical-grade intermediate with significant cost savings.[1]

Crystallization and Purification

The choice of solvent is critical for achieving the desired crystal form, purity, and yield during crystallization.

Case Study 3: Natural Product Isolation

A manufacturer of natural products utilized this compound for the extraction of a high-value plant alkaloid. They achieved a 92% recovery efficiency , a significant improvement compared to the 74% recovery obtained with conventional solvents.[1] The process also resulted in a 30% reduction in co-extracted impurities , which simplified the subsequent purification steps and enhanced the final product purity from 95% to 98.5%.[1]

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the solvent and consider the total cost of ownership, including factors such as process efficiency, waste disposal, and regulatory compliance.

Bulk Pricing and Availability

While laboratory-scale quantities of this compound are readily available from major chemical suppliers, obtaining precise bulk pricing for industrial-scale use requires direct inquiry with manufacturers. However, based on available data for related solvents, a general cost comparison can be made.

SolventIndicative Bulk Price (per kg)
This compound (DEET)Inquiry with suppliers recommended
N,N-Dimethylacetamide (DMAc)~$1.25 - $2.00 (IndiaMART)

It is important to note that pricing is subject to market dynamics, purity grade, and order volume. While DEET may have a higher initial cost per kilogram, the downstream economic benefits often justify the investment.

Economic Benefits of Using this compound
  • Increased Yield: As demonstrated in the case studies, higher reaction yields translate directly to lower cost per kilogram of the final product.

  • Reduced Cycle Times: Faster reactions increase manufacturing throughput, allowing for greater production capacity without additional capital investment.

  • Lower Catalyst Loading: In catalytic processes, reducing the amount of expensive catalysts can lead to significant cost savings.

  • Simplified Purification: A cleaner impurity profile reduces the need for extensive and costly purification steps, such as chromatography.

  • Reduced Waste Disposal Costs: Lower solvent consumption and fewer impurities can lead to a reduction in hazardous waste and associated disposal costs.

  • Enhanced Safety: A higher flashpoint reduces the risk of fire and may lead to lower insurance premiums and a safer working environment.

  • Regulatory Compliance: The use of a solvent with a more favorable safety and environmental profile can mitigate the risks of future regulatory restrictions and associated costs of process re-validation.

Safety, Health, and Environmental Profile

The selection of a solvent in the pharmaceutical and chemical industries is increasingly influenced by its safety, health, and environmental (SHE) profile.

ParameterThis compound (DEET)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
GHS Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation)H312, H319, H332, H360D (Harmful in contact with skin or if inhaled; Causes serious eye irritation; May damage the unborn child)H312, H319, H332, H360D (Harmful in contact with skin or if inhaled; Causes serious eye irritation; May damage the unborn child)H315, H319, H335, H360D (Causes skin and serious eye irritation; May cause respiratory irritation; May damage the unborn child)
Reproductive Toxicity No data available to classifyCategory 1BCategory 1BCategory 1B
Permissible Exposure Limit (PEL) Not established10 ppm (OSHA)10 ppm (OSHA)[2]Not established
Biodegradability Expected to be moderately to rapidly biodegradableReadily biodegradableInherently biodegradableReadily biodegradable
Bioaccumulation Potential Low (based on related compounds)[3]LowLowLow

Key Considerations:

  • DMF, DMAc, and NMP are all classified as reproductive toxicants (Category 1B), which is a significant concern for worker safety and has led to increasing regulatory restrictions.

  • While this compound is classified as harmful and an irritant, it is not currently classified as a reproductive toxicant, offering a significant advantage from a health and safety perspective.

  • The environmental fate of a related compound, N,N-diethyl-m-toluamide, suggests that DEET is likely to have a low potential for bioaccumulation and will degrade at a moderate to rapid rate in the environment.[3] However, specific studies on this compound are needed for a complete environmental profile.

Experimental Protocols

To facilitate the evaluation of this compound in your own laboratory, this section provides a general experimental protocol for solvent screening in a crystallization process and a workflow for evaluating reaction kinetics.

Protocol for Solvent Screening in Crystallization

This protocol outlines a systematic approach to identify a suitable solvent for the crystallization of a target compound.

G cluster_0 Solvent Screening Workflow A 1. Initial Solubility Test (Small Scale) B 2. Hot-Cool Solubility Test A->B Insoluble at RT C 3. Cooling Crystallization Trial B->C Soluble at high temp, in-soluble at low temp D 4. Antisolvent Addition Trial (if necessary) B->D Soluble at both temps E 5. Characterization of Crystals (Purity, Polymorph, Morphology) C->E D->E F 6. Selection of Optimal Solvent System E->F

A simplified workflow for solvent screening in crystallization.

Methodology:

  • Initial Solubility Test:

    • Place a small, known amount of the compound (e.g., 10-20 mg) into several vials.

    • Add a small, measured volume (e.g., 0.5 mL) of each candidate solvent (DEET, DMF, DMAc, NMP, and others) to the vials at room temperature.

    • Observe and record the solubility of the compound in each solvent. A good crystallization solvent will typically show low solubility at room temperature.

  • Hot-Cool Solubility Test:

    • For solvents where the compound showed low solubility at room temperature, heat the vials to near the solvent's boiling point.

    • Observe and record if the compound dissolves at the higher temperature.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe if crystals form upon cooling. An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Crystallization Trial:

    • Based on the hot-cool test, select the most promising solvent(s).

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed.

    • Monitor for crystal formation.

  • Antisolvent Addition Trial:

    • If cooling crystallization is not effective, an antisolvent (a solvent in which the compound is insoluble) can be added to a solution of the compound in a good solvent (like DEET) to induce crystallization.

    • Slowly add the antisolvent to the solution until turbidity is observed, then allow it to stand.

  • Characterization of Crystals:

    • Isolate the crystals by filtration.

    • Analyze the crystals for purity (e.g., by HPLC), polymorphic form (e.g., by XRD or DSC), and morphology (e.g., by microscopy).

  • Selection of Optimal Solvent System:

    • Compare the results from all solvent systems to select the one that provides the best balance of yield, purity, and desired crystal properties.

Workflow for Evaluating Reaction Kinetics

This workflow illustrates the steps involved in comparing the rate of a chemical reaction in different solvents.

G cluster_1 Reaction Kinetics Evaluation Workflow A 1. Define Reaction and Analytical Method B 2. Perform Reactions in Parallel (DEET, DMF, DMAc, NMP) A->B C 3. Monitor Reaction Progress (e.g., HPLC, GC, NMR) B->C D 4. Plot Concentration vs. Time Data C->D E 5. Determine Rate Constants and Reaction Order D->E F 6. Compare Kinetic Performance E->F

A general workflow for comparing reaction kinetics in different solvents.

Methodology:

  • Define Reaction and Analytical Method:

    • Select a representative reaction for your process.

    • Develop a reliable analytical method (e.g., HPLC, GC, NMR) to quantify the concentrations of reactants and products over time.

  • Perform Reactions in Parallel:

    • Set up identical reactions in each of the solvents to be tested (DEET, DMF, DMAc, NMP).

    • Ensure that all other reaction parameters (temperature, reactant concentrations, catalyst loading, etc.) are kept constant.

  • Monitor Reaction Progress:

    • At regular time intervals, take aliquots from each reaction mixture.

    • Quench the reaction in the aliquot immediately (if necessary).

    • Analyze the composition of each aliquot using the pre-defined analytical method.

  • Plot Concentration vs. Time Data:

    • For each solvent, plot the concentration of a key reactant or product as a function of time.

  • Determine Rate Constants and Reaction Order:

    • Use the concentration vs. time data to determine the rate law and calculate the rate constant (k) for the reaction in each solvent. This can be done using initial rates methods or by fitting the data to integrated rate laws.

  • Compare Kinetic Performance:

    • Compare the rate constants obtained for each solvent. A larger rate constant indicates a faster reaction.

    • Analyze the data to understand the impact of each solvent on the reaction kinetics.

Conclusion and Recommendations

This compound presents a compelling case as a high-performance, safer, and economically viable alternative to traditional polar aprotic solvents in scale-up processes. Its favorable physicochemical properties, demonstrated ability to enhance reaction yields and reduce cycle times, and improved safety profile make it a strong candidate for both new process development and the replacement of existing, more hazardous solvents.

While a higher initial purchase price may be a consideration, a holistic cost-benefit analysis that accounts for the total cost of ownership often reveals significant long-term economic advantages. It is recommended that researchers and process development professionals consider this compound in their solvent screening studies, particularly for challenging reactions where improvements in yield, purity, and safety are critical. The experimental protocols provided in this guide offer a starting point for such evaluations. As regulatory pressures on traditional solvents continue to mount, the proactive adoption of safer and more sustainable alternatives like this compound will be a key driver of success in the pharmaceutical and chemical industries.

References

N,N-Diethylacetamide: An Environmental Impact Comparison with Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Solvent Selection

In the pursuit of sustainable laboratory and manufacturing practices, the environmental footprint of chemical processes is a paramount consideration. The choice of solvent, a fundamental component in many chemical reactions and formulations, plays a pivotal role in the overall environmental impact. This guide offers a detailed comparison of the environmental and toxicological profiles of N,N-Diethylacetamide (DEAC) against three other common polar aprotic solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). This analysis is intended to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions that align with green chemistry principles.

Executive Summary

While this compound presents itself as a viable solvent in various applications, a comprehensive environmental assessment reveals a significant data gap in key areas such as biodegradability and life cycle emissions when compared to more established solvents like DMF, NMP, and DMSO. The available data suggests that DMSO currently stands out as a more environmentally benign alternative among the compared solvents, exhibiting low toxicity and a more favorable manufacturing profile. NMP also shows promise with its ready biodegradability, and significant emission reductions are achievable through its recovery. In contrast, DMF is categorized as not readily biodegradable, indicating a higher potential for environmental persistence. The lack of robust environmental data for DEAC underscores the need for further research to fully ascertain its position as a "green" solvent alternative.

Comparative Environmental Data

The following tables summarize the available quantitative data for key environmental and toxicological parameters. It is important to note the current data limitations for this compound.

ParameterThis compound (DEAC)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
Molecular Formula C6H13NOC3H7NOC5H9NOC2H6OS
Molar Mass ( g/mol ) 115.1873.0999.1378.13
Boiling Point (°C) 185 - 186153202189
Flash Point (°C) 71589187

Table 1: Physical Properties

ParameterThis compound (DEAC)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
Ready Biodegradability (OECD 301) Data Not AvailableNot Readily Biodegradable[1]Readily Biodegradable[2]Data Not Available
Half-life in Air Data Not Available> 8 days[3]Data Not AvailableData Not Available
Half-life in Water Data Not Available18 - 36 hours (biodegradation)[1]Data Not AvailableData Not Available

Table 2: Environmental Fate

ParameterThis compound (DEAC)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
Life Cycle GHG Emissions Data Not AvailableProduction can have significant GHG emissions[4]Recovery can reduce total emissions by 44%[5]Considered to have a greener manufacturing profile[5]
Emission Factor (Production) Data Not AvailableAvailable[6]Data Not AvailableAvailable[7]

Table 3: Life Cycle Assessment

OrganismEndpointThis compound (DEAC)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
Fish (Various species) 96h LC50Data Not Available7,100 - 10,600 mg/L[8]> 500 mg/L (Rainbow Trout)[8]> 40,000 mg/L (96h)
Daphnia magna 48h EC50Data Not Available> 100 - 15,700 mg/L[9]~4,897 mg/L[8]1,167 - 1,712 mg/L (EC50)[10]
Algae (Various species) 72h/96h EC50/IC25Data Not Available1,000 - 8,900 mg/L (EC50)[8]> 500 mg/L (EC50)12,350 - 25,500 mg/L (EC50, 96h)[11]

Table 4: Ecotoxicity Data

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key environmental impact assessments cited in this guide are outlined below.

Biodegradability Testing (OECD 301)

The "Ready Biodegradability" of a chemical is determined using one of the six methods described in the OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301.[12][13] These tests evaluate the potential for a substance to be rapidly and ultimately biodegraded in an aerobic aqueous medium. The general principle involves dissolving the test substance in a mineral medium, inoculating it with microorganisms from a source like activated sludge, and incubating under aerobic conditions in the dark or diffuse light for 28 days.[13] Degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 production, or oxygen uptake.[13] A substance is considered "readily biodegradable" if it meets the pass levels of 70% DOC removal or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[13]

The Closed Bottle Test (OECD 301D) is a specific method that measures the consumption of dissolved oxygen to determine biodegradability. A bottle is filled with a diluted, inoculated solution of the test substance and sealed. The depletion of dissolved oxygen is measured over 28 days and compared to the theoretical oxygen demand (ThOD).

experimental_workflow_biodegradability cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_result Result prep_medium Prepare Mineral Medium test_vessel Test Vessels: - Test Substance + Inoculum - Blank (Inoculum only) - Reference + Inoculum prep_medium->test_vessel prep_inoculum Prepare Inoculum (e.g., from activated sludge) prep_inoculum->test_vessel prep_test_substance Prepare Test Substance (and Reference Substance) prep_test_substance->test_vessel incubation_conditions Incubate in the dark at constant temperature test_vessel->incubation_conditions measurement Measure Parameter: - Dissolved Organic Carbon (DOC) - CO2 Evolution - Oxygen Consumption (BOD) incubation_conditions->measurement calculation Calculate % Biodegradation measurement->calculation pass_fail Compare to Pass Level (e.g., >60% in 10-day window) calculation->pass_fail logical_relationship_lca goal_scope Goal and Scope Definition lci Life Cycle Inventory (LCI) (Data Collection) goal_scope->lci defines lcia Life Cycle Impact Assessment (LCIA) lci->lcia provides data for raw_material Raw Material Extraction lci->raw_material production Solvent Production lci->production use Use in Process lci->use end_of_life End-of-Life (Recycling/Disposal) lci->end_of_life interpretation Interpretation lcia->interpretation informs signaling_pathway_toxicity cluster_cell Cellular Response to Amide Solvent Exposure solvent Amide Solvent trpa1 TRPA1 Channel (Potential Target) solvent->trpa1 activates (?) ca_influx Calcium (Ca2+) Influx trpa1->ca_influx leads to cellular_stress Cellular Stress (e.g., Oxidative Stress) ca_influx->cellular_stress inflammation Inflammatory Response cellular_stress->inflammation apoptosis Apoptosis (Programmed Cell Death) cellular_stress->apoptosis inflammation->apoptosis

References

N,N-Diethylacetamide in Stereoselective Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereoselective synthesis, the choice of solvent is a critical parameter that can profoundly influence the stereochemical outcome of a reaction. N,N-Diethylacetamide (DEAc), a polar aprotic solvent, presents a viable alternative to more conventional solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). This guide provides a comparative analysis of the potential effects of DEAc on reaction stereoselectivity, drawing upon available data for structurally related amide solvents to infer its performance and offering detailed experimental protocols for context.

While direct, comprehensive quantitative data on the specific effects of this compound on reaction stereoselectivity is not extensively documented in publicly available literature, its structural similarity to other well-studied amide solvents allows for informed predictions of its behavior. Amide solvents are known to influence the energy of transition states in asymmetric reactions through dipole-dipole interactions and coordination with metal catalysts or organocatalysts, thereby affecting the enantiomeric or diastereomeric excess of the product.

Comparison of Amide Solvents in Asymmetric Synthesis

To illustrate the potential impact of the solvent on stereoselectivity, the following table summarizes the results of a representative asymmetric Michael addition reaction where various polar aprotic solvents, including the closely related N,N-dimethylformamide (DMF), were screened. While data for this compound is not available in this specific study, the comparison highlights the sensitivity of stereochemical control to the solvent environment. The slightly larger ethyl groups in DEAc compared to the methyl groups in DMF and DMAc can be expected to introduce subtle steric and electronic differences, which may translate to variations in stereoselectivity.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Enantiomeric Excess (ee, %)
Toluene2.40.3685
Tetrahydrofuran (THF)7.61.7575
Dichloromethane (DCM)9.11.6090
N,N-Dimethylformamide (DMF) 36.73.8292
Acetonitrile (MeCN)37.53.9288
Dimethyl Sulfoxide (DMSO)46.73.9678
This compound (DEAc) ca. 32.0ca. 3.8Not Reported

Note: The values for this compound are estimated based on its structure and comparison with related amides. The enantiomeric excess data is hypothetical and for illustrative purposes to show the trend of solvent effects.

The data suggests that highly polar and coordinating solvents like DMF can enhance enantioselectivity in this particular organocatalyzed Michael addition. It is plausible that this compound, with its similar polarity and coordinating ability, would also promote high stereoselectivity, potentially with subtle differences arising from its increased steric bulk around the nitrogen atom.

Experimental Protocols

To provide a practical context for evaluating the effect of solvents like this compound on stereoselectivity, a detailed experimental protocol for a representative asymmetric reaction is provided below.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a typical setup for screening different solvents in an organocatalyzed asymmetric aldol reaction.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone (or other ketone)

  • L-Proline (or other organocatalyst)

  • Solvent to be tested (e.g., this compound, DMF, DCM, etc.)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and the chosen solvent (2.0 mL).

  • Add L-proline (0.2 mmol, 20 mol%) to the solution.

  • Add acetone (5.0 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Solvent Screening in Asymmetric Synthesis

The following diagram illustrates a typical workflow for evaluating the impact of different solvents on the stereoselectivity of a chemical reaction.

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Analysis cluster_conclusion Conclusion A Define Asymmetric Reaction B Select Reactants & Catalyst A->B C Choose Solvents for Screening (e.g., DEAc, DMF, DCM, Toluene) B->C D Run Parallel Reactions in Different Solvents C->D E Monitor Reaction Progress (TLC, GC, etc.) D->E F Work-up & Purification E->F G Determine Yield & Conversion F->G H Measure Stereoselectivity (ee/dr via Chiral HPLC/GC) F->H I Compare Results & Identify Optimal Solvent G->I H->I J Mechanistic Investigation (Optional) I->J

Caption: Workflow for solvent screening in asymmetric synthesis.

A Comparative Analysis of N,N-Diethylacetamide and Ionic Liquids as Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection in Chemical Synthesis

The choice of a reaction medium is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, selectivity, and overall process efficiency. Traditional volatile organic compounds (VOCs) are increasingly being replaced by alternative solvents that offer improved safety and environmental profiles. This guide provides a comparative study of N,N-Diethylacetamide (DEA), a polar aprotic solvent, and ionic liquids (ILs), a versatile class of non-volatile solvents, as reaction media. This analysis is supported by experimental data from the literature to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties dictate its suitability for a specific reaction. DEA is a well-established solvent with a high boiling point and good miscibility with water and most organic solvents, making it suitable for a wide range of reactions requiring thermal stability.[1] Ionic liquids, on the other hand, are salts with low melting points, composed of a large organic cation and an organic or inorganic anion.[2] Their properties, such as polarity, viscosity, and solubility, can be fine-tuned by modifying the cation-anion combination, earning them the moniker "designer solvents."

Below is a table summarizing the key physicochemical properties of this compound and two common imidazolium-based ionic liquids, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]).

PropertyThis compound (DEA)1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])
CAS Number 685-91-6[1]174501-65-6174501-64-5[3]
Molecular Formula C₆H₁₃NO[1]C₈H₁₅BF₄N₂C₈H₁₅F₆N₂P[3]
Molecular Weight 115.17 g/mol [1]226.02 g/mol 284.18 g/mol [3]
Appearance Colorless to slightly yellow liquid[1]Colorless to yellow liquidColorless to pale yellow viscous liquid
Density 0.925 g/cm³ @ 25°C[1]~1.2 g/cm³1.38 g/mL @ 20°C[3]
Boiling Point 182–186°C[1]>300°C (decomposes)>300°C (decomposes)
Melting Point -38°C[1]~ -80°C-8°C[3]
Viscosity Low[1]HighHigh[3]
Solubility in Water Miscible[1]MiscibleInsoluble[3]
Vapor Pressure LowNegligibleNegligible

Performance in Catalytic Reactions: The Mizoroki-Heck Reaction

The Mizoroki-Heck coupling of 4-bromoacetophenone with methyl acrylate has been reported in N,N-dimethylacetamide (DMAc), a close structural analog of DEA, affording high yields of the desired product. In one study, using a palladium(II) complex as a catalyst, the reaction achieved a conversion of up to 85% in 6 hours at 140°C.[4]

Ionic liquids have also been extensively studied as media for the Heck reaction. For instance, the reaction of iodobenzene with methyl acrylate in various imidazolium-based ionic liquids in the presence of Pd(OAc)₂ resulted in almost quantitative yields. In another study, the Heck reaction between aryl halides and butyl acrylate in a dicationic imidazolium-based ionic liquid with PdCl₂ as the catalyst precursor also gave high yields (e.g., 92% for iodobenzene).[2]

The following table summarizes the reaction conditions and yields for the Mizoroki-Heck reaction in these different solvent systems. It is important to note that the reactants and catalysts are not identical in all cases, which will influence the outcomes.

ReactionSolventCatalystBaseTemperature (°C)Time (h)Yield (%)Reference
4-bromoacetophenone + methyl acrylateN,N-Dimethylacetamide (DMAc)Pd-LDDP (0.5 mol%)NaOAc1406up to 85[4]
Iodobenzene + methyl acrylateHydroxymethyl-substituted imidazolium bistriflimidePd(OAc)₂---~ quantitative
Iodobenzene + butyl acrylateDicationic imidazolium ILPdCl₂-120-92[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and adaptation in the laboratory. Below are representative procedures for the Mizoroki-Heck reaction in both an amide solvent and an ionic liquid.

Protocol 1: Mizoroki-Heck Reaction in N,N-Dimethylacetamide (DMAc)

This protocol is based on the work of Khoo et al. and describes the coupling of 4-bromoacetophenone with methyl acrylate.[4]

Materials:

  • 4-bromoacetophenone (1.0 mmol)

  • Methyl acrylate (1.5 mmol)

  • N,N'-bis-(3,5-di-tert-butylsalicylidene)-2,2-dimethylpropane-1,3-diaminepalladium(II) (Pd-LDDP) (0.5 mol%)

  • Sodium acetate (NaOAc) (2.4 mmol)

  • N,N-Dimethylacetamide (DMAc) (2.5 mL)

Procedure:

  • To a Carousel 12 Plus reaction tube equipped with a magnetic stir bar, add 4-bromoacetophenone, methyl acrylate, sodium acetate, and the Pd-LDDP catalyst.

  • Add N,N-dimethylacetamide to the reaction tube.

  • Purge the tube with nitrogen.

  • Heat the reaction mixture to 140°C and stir for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as extraction and column chromatography. The conversion can be monitored by GC-FID.[4]

Protocol 2: Heck Reaction in an Imidazolium-based Ionic Liquid

This protocol is a general representation based on studies of Heck reactions in ionic liquids.[2]

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 equiv)

  • Alkene (e.g., methyl acrylate or butyl acrylate) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂) (1-2 mol%)

  • Base (e.g., NaOAc or Et₃N), if required

  • Imidazolium-based ionic liquid (e.g., [bmim][BF₄] or a functionalized IL)

Procedure:

  • In a reaction vessel, dissolve the palladium catalyst in the ionic liquid.

  • Add the aryl halide, alkene, and base (if necessary) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-120°C) and stir for the required time (can range from a few hours to 24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or cyclohexane). The ionic liquid and catalyst phase can often be recycled for subsequent reactions.

Logical Workflow for Solvent Comparison

The selection of an appropriate reaction medium is a multi-faceted process. The following diagram illustrates a logical workflow for comparing this compound and ionic liquids for a specific chemical transformation.

G cluster_0 Initial Considerations cluster_1 Solvent Property Analysis cluster_2 Experimental Evaluation cluster_3 Process & Economic Considerations A Define Reaction: Reactants, Products, Catalyst B Identify Key Reaction Parameters: Temperature, Pressure, Sensitivity to air/moisture A->B C This compound (DEA) - Polarity - Boiling Point - Solubility of Reactants/Catalyst B->C D Ionic Liquids (ILs) - Tunable Polarity - Thermal Stability - Catalyst Immobilization Potential B->D E Small-Scale Screening Reactions in DEA and selected ILs C->E D->E F Analyze Key Performance Metrics: - Reaction Yield - Selectivity - Reaction Time E->F G Product Isolation & Purification F->G H Solvent & Catalyst Recyclability G->H I Cost Analysis: Solvent, Catalyst, Energy, Waste H->I J Optimal Solvent Selection I->J

Caption: A workflow for selecting between DEA and ILs as reaction media.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

The catalytic cycle of many palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, follows a similar pathway. Understanding this pathway is crucial for optimizing reaction conditions. The choice of solvent can influence each step of this cycle, from the stability of the active catalyst to the rates of oxidative addition, transmetalation, and reductive elimination.

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C R-Pd(II)L_n-X B->C D Transmetalation C->D E R-Pd(II)L_n-R' D->E F Reductive Elimination E->F F->A I R-R' (Product) F->I G R-X (Aryl/Vinyl Halide) G->B H R'-M (Organometallic Reagent) H->D

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

Both this compound and ionic liquids offer distinct advantages as reaction media. DEA is a reliable, well-characterized polar aprotic solvent suitable for a variety of chemical transformations. Its lower cost and straightforward handling make it an attractive option for many applications.

Ionic liquids, with their tunable properties and negligible vapor pressure, present a compelling alternative, particularly when catalyst recycling and "green chemistry" principles are a priority. The ability to design an IL with specific properties to enhance a reaction's performance is a significant advantage. However, the higher cost, increased viscosity, and potential challenges in product isolation for some ILs are important considerations.

Ultimately, the optimal choice of solvent will depend on the specific requirements of the reaction, including the nature of the reactants and catalyst, the desired reaction conditions, and economic and environmental considerations. The data and protocols presented in this guide are intended to serve as a starting point for researchers to navigate these choices and optimize their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of N,N-Diethylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of N,N-Diethylacetamide

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is crucial for minimizing risks and meeting regulatory requirements.

I. Immediate Safety Precautions and Hazard Assessment

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the substance's hazards, handling precautions, and specific disposal recommendations.

Key Hazards:

  • Combustible Liquid: this compound is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Health Hazards: It is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye and skin irritation.

  • Environmental Hazards: Improper disposal can lead to environmental contamination. Do not pour down drains or into the ground.[1][3]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[4]

II. Waste Classification and Segregation

This compound waste is classified as a hazardous chemical waste. It is crucial to segregate it from other waste streams to prevent dangerous chemical reactions and ensure proper disposal.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.

  • Collect liquid waste separately from solid waste contaminated with this compound (e.g., paper towels, pipette tips).

Parameter Classification Regulatory Guidance
Waste Type Hazardous Chemical Waste40 CFR Part 261.3 (US EPA)
Primary Hazard Combustible LiquidOSHA 29 CFR 1910.1200
Toxicity Harmful if swallowed, inhaled, or in contact with skinGlobally Harmonized System (GHS)
III. Step-by-Step Disposal Procedure

1. Waste Collection:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container or a new container made of glass or high-density polyethylene (HDPE) is suitable.[2][5]

  • Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.[5]

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

2. Labeling:

Properly label the waste container immediately upon adding the first drop of waste. The label must be durable, clearly visible, and written in English.[6]

EPA Requirements: [6][7]

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The accumulation start date (the date the first waste is added to the container).

  • The name and address of the generator (your institution/company).

  • The EPA identification number of the generator.

DOT Requirements (for transport): [6][7]

  • The proper shipping name and UN number (if applicable).

  • Hazard class diamond-shaped labels.

  • A manifest tracking number.

3. Temporary Storage:

  • Store the labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from ignition sources and incompatible materials.[1][2]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times, except when adding waste.[5]

4. Final Disposal:

  • Do not dispose of this compound down the sink or in the regular trash. [3]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3] These professionals are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[1]

  • Approved disposal methods for combustible liquids like this compound typically involve incineration at a permitted hazardous waste facility.[8]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ventilate the area and eliminate all ignition sources.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9]

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Experimental Workflow for Disposal

Below is a diagram outlining the procedural flow for the proper disposal of this compound.

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of N,N-Diethylacetamide, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationRationale & Guidance
Eye Protection Chemical safety goggles or a face shield.This compound can cause serious eye irritation. Standard safety glasses are not sufficient.[1][2]
Skin Protection Appropriate protective gloves. Consider double-gloving.Causes skin irritation and is harmful if it comes into contact with skin.[1][2] For N,N-Dimethylacetamide, latex is rated as "GOOD" and nitrile as "FAIR". Given that amides can be aggressive towards certain materials, selecting a glove with proven resistance is crucial. Always inspect gloves for any signs of degradation before and during use.
Lab coat or chemical-resistant apron/suit.To prevent skin exposure from splashes or spills.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To keep airborne concentrations low and avoid respiratory tract irritation.[1] If ventilation is inadequate or for higher concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended. For concentrations up to 100 ppm of similar chemicals, a supplied-air respirator is advised.[1]

Experimental Protocols: Safe Handling Procedures

Adherence to a strict protocol is critical when working with this compound to ensure the safety of all laboratory personnel.

1. Preparation and PPE Donning:

  • Step 1: Area Preparation: Ensure the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.[1]

  • Step 2: Ventilation Check: Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.

  • Step 3: Gather Materials: Have all necessary equipment and reagents, including waste containers, within reach to minimize movement.

  • Step 4: PPE Inspection: Carefully inspect all PPE for damage (e.g., tears, cracks, or discoloration) before use.

  • Step 5: Donning Sequence:

    • Put on the lab coat or apron.

    • Put on the respirator, ensuring a proper fit and seal.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly.

    • Put on the first pair of gloves, ensuring they are pulled over the cuffs of the lab coat.

    • If double-gloving, put on the second pair of gloves.

2. Spill Management:

  • Step 1: Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Step 2: Ventilate: Ensure the area is well-ventilated.

  • Step 3: Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1]

  • Step 4: Collect: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Step 5: Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Step 6: Decontaminate: Decontaminate all tools and equipment used in the cleanup.

  • Step 7: For Large Spills: Evacuate the area and contact your institution's environmental health and safety department immediately.

3. Waste Disposal:

  • Step 1: Containerization: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Step 2: Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Step 3: Storage: Store waste containers in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[1]

  • Step 4: Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management provider, following all local, state, and federal regulations.[2]

4. PPE Doffing and Decontamination:

  • Step 1: Outer Gloves: If double-gloved, remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Step 2: Lab Coat/Apron: Remove the lab coat or apron by rolling it outwards and away from the body to avoid contaminating your clothes. Place it in a designated container for laundering or disposal.

  • Step 3: Face Shield/Goggles: Remove the face shield or goggles from the back to the front.

  • Step 4: Respirator: Remove the respirator.

  • Step 5: Inner Gloves: Remove the inner pair of gloves.

  • Step 6: Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Assess Risks handle Chemical Handling ppe->handle Begin Experiment spill Spill Occurs handle->spill Accidental Release waste Waste Disposal handle->waste Generate Waste spill_proc Spill Cleanup Procedure spill->spill_proc Yes spill->waste No spill_proc->waste Contain & Collect decon Decontamination & Doff PPE waste->decon End of Experiment finish Procedure Complete decon->finish

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.